(2-Amino-6-chloropyrimidin-4-yl)cyanamide
Description
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Properties
IUPAC Name |
(2-amino-6-chloropyrimidin-4-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-4(9-2-7)11-5(8)10-3/h1H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTRJUROFYBQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Amino-6-chloropyrimidin-4-yl)cyanamide basic properties
An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide: A Core Scaffold in Modern Kinase Inhibitor Synthesis
Abstract
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of advanced therapeutics targeting cyclin-dependent kinases (CDKs). Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilic chloropyrimidine core, and a cyanamide moiety—offers a versatile platform for constructing complex molecular frameworks. This guide provides an in-depth analysis of the compound's fundamental properties, a robust synthesis protocol with mechanistic insights, and a detailed exploration of its critical role in the development of the CDK4/6 inhibitor, Ribociclib. This document is intended for researchers, chemists, and drug development professionals engaged in kinase inhibitor discovery and process development.
Core Physicochemical and Structural Properties
(2-Amino-6-chloropyrimidin-4-yl)cyanamide, identified by CAS Number 1255147-20-6 , is a substituted pyrimidine that has gained prominence due to its utility in constructing the core of several targeted anti-cancer agents.[1][2][3] The strategic placement of its functional groups dictates its reactivity and application.
Structural Data & Properties
The properties listed below are essential for handling, reaction setup, and characterization. While experimental data for some parameters are not widely published, calculated values and data from structurally related compounds provide reliable estimates.
| Property | Value / Description | Source(s) |
| IUPAC Name | N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide | - |
| CAS Number | 1255147-20-6 | [1][2][3] |
| Molecular Formula | C₅H₄ClN₅ | - |
| Molecular Weight | 170.57 g/mol | - |
| Appearance | Predicted to be an off-white to pale yellow solid. | - |
| Melting Point | Not reported in publicly available literature. | - |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and sparingly soluble in alcohols and chlorinated solvents. | - |
| Boiling Point | Decomposes upon significant heating. | - |
Synthesis and Chemical Reactivity
The primary synthetic route to (2-Amino-6-chloropyrimidin-4-yl)cyanamide involves the selective mono-substitution of 2-amino-4,6-dichloropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Reaction Principle and Mechanistic Insight
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two electron-withdrawing chloro-substituents, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds as follows:
-
Nucleophilic Attack: The cyanamide anion (-N=C=N), typically generated in situ from cyanamide and a base, acts as the nucleophile. It attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by resonance across the pyrimidine ring nitrogens.
-
Rearomatization: The complex rapidly rearomatizes by expelling a chloride ion (Cl-), which is an excellent leaving group. This step restores the stable aromatic system and yields the final monosubstituted product.
The 2-amino group is a key modulator of this reactivity. As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 4,6-dichloropyrimidine. However, its presence is crucial for the final drug scaffold. The reaction conditions are tuned to favor monosubstitution over disubstitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Representative Experimental Protocol
This protocol is a representative method based on established principles of SNAr chemistry on chloropyrimidines and reaction conditions used in related syntheses, such as those found in patents for Ribociclib manufacturing.[4][5]
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Cyanamide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq) or Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Standard glassware for work-up and purification.
-
Rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material). Stir the mixture to form a suspension.
-
Base Addition (if using K₂CO₃): Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Reagent Addition: Add cyanamide (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60-70 °C and maintain for 4-6 hours.
-
Causality Note: Heating provides the necessary activation energy for the SNAr reaction. The use of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation while leaving the cyanamide anion relatively free and highly nucleophilic. A base is required to deprotonate cyanamide, forming the more potent cyanamide anion nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water, which will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water and then with a small amount of cold ethyl acetate to remove residual DMF and impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-8.0 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (H-5).
-
δ ~7.0-7.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
δ ~9.0-10.0 ppm (br s, 1H): A broad singlet corresponding to the proton on the cyanamide nitrogen (-NH-CN). This proton is often exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-165 ppm (3C): Three distinct signals are expected for the three sp² carbons of the pyrimidine ring attached to nitrogen or chlorine (C2, C4, C6).
-
δ ~115-120 ppm (1C): Signal for the nitrile carbon (-C≡N) of the cyanamide group.
-
δ ~95-105 ppm (1C): Signal for the C5 carbon of the pyrimidine ring, which is attached to a hydrogen atom.
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine and the cyanamide NH group.
-
~2250 cm⁻¹: Sharp, strong C≡N stretch, characteristic of the nitrile group in the cyanamide moiety.
-
1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring and N-H bending vibrations.
-
~800 cm⁻¹: C-Cl stretching vibration.
-
Applications in Drug Discovery: A Key Intermediate for Ribociclib
The primary and most significant application of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is its role as a precursor in the synthesis of Ribociclib (Kisqali®) , an FDA-approved inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[5][6]
The CDK4/6 Pathway and Cancer
The cell cycle is a tightly regulated process, with checkpoints ensuring proper cell division. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical control point. This transition is primarily driven by the activity of the CDK4/6 enzymes, which complex with Cyclin D.[7]
-
Activation: Growth factor signaling leads to the production of Cyclin D.
-
Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.
-
Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).
-
G1/S Transition: Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the genes necessary for DNA replication, committing the cell to division.
In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[7] Ribociclib acts by selectively inhibiting CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Role in the Ribociclib Synthesis
(2-Amino-6-chloropyrimidin-4-yl)cyanamide provides the core 2-aminopyrimidine scaffold of Ribociclib. The subsequent synthetic steps, as outlined in manufacturing patents, typically involve a cyclization reaction to form the pyrrolo[2,3-d]pyrimidine core of the final drug.[4][5] The cyanamide group is a crucial participant in this cyclization, and the chloro-substituent is displaced during a subsequent coupling reaction to introduce the side chain.
Biological Pathway and Drug Action Diagram
Caption: Mechanism of action of Ribociclib in the CDK4/6 pathway.
Safety and Handling
As with all laboratory chemicals, (2-Amino-6-chloropyrimidin-4-yl)cyanamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.
Conclusion
(2-Amino-6-chloropyrimidin-4-yl)cyanamide stands out as a high-value intermediate in modern pharmaceutical synthesis. Its straightforward preparation via nucleophilic aromatic substitution and its ideal functional group arrangement for subsequent cyclization and coupling reactions have made it indispensable for the production of the CDK4/6 inhibitor Ribociclib. This guide provides the core technical information required by researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel kinase inhibitors and other complex therapeutic agents.
References
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]
- WO2018051280A1 - Process for preparation of ribociclib, its acid addition salts.
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
- US4299960A - 2-Amino-4,6-disubstituted pyrimidines.
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Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research. [Link]
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Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. ResearchGate. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
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New synthesis method of ribociclib intermediate. Patsnap. [Link]
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
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Analysis and synthesis of the related substances of palbociclib. Journal of China Pharmaceutical University. [Link]
- CN113200912A - Method for synthesizing cyanamide.
- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
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Synthesis of ribociclib intermediate and in-line purification. ResearchGate. [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). CABI Digital Library. [Link]
- US20180093950A1 - Ribociclib intermediate and preparation method therefor.
- CN105037236A - Ribociclib intermediate and preparation method thereof.
- WO2021038590A1 - Novel polymorph of ribociclib succinate.
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Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. PubChem. [Link]
-
Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry. [Link]
- TWI718533B - Preparation method of ribociclib and its salt and crystalline form thereof.
-
Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]
- WO2019130068A1 - Crystalline forms of ribociclib succinate.
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- 1. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
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An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide (CAS 1255147-20-6): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its unique trifunctional architecture, featuring an amino group, a reactive chloro substituent, and a cyanamide moiety, offers a versatile platform for the synthesis of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in the development of novel pharmaceuticals. The narrative delves into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights for researchers engaged in drug discovery and development.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] 2-aminopyrimidine derivatives, in particular, have garnered significant attention due to their ability to form key hydrogen bonding interactions with biological targets, leading to their successful development as anticancer, antimicrobial, and anti-inflammatory agents.[2] The subject of this guide, (2-Amino-6-chloropyrimidin-4-yl)cyanamide, emerges as a highly valuable intermediate, poised for the elaboration into diverse libraries of potential drug candidates. Its strategic importance lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is paramount for its effective use in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 1255147-20-6 | [3] |
| Molecular Formula | C₅H₄ClN₅ | [3] |
| Molecular Weight | 169.57 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from related structures |
| SMILES Code | N#CNC1=NC(N)=NC(Cl)=C1 | [3] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Resonances corresponding to the amino protons and the pyrimidine ring proton would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and cyanamide groups.
-
¹³C NMR: Signals for the five carbon atoms of the pyrimidine ring and the cyanamide carbon would be observed. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift. The nitrile carbon of the cyanamide group would appear in the typical region for nitriles.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the cyanamide group, and C-Cl stretching would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom, would be observed.
Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide: A Proposed Pathway
Sources
An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a heterocyclic compound with potential significance in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from related compounds and established chemical principles to offer a comprehensive overview of its molecular structure, potential synthetic pathways, and prospective biological relevance.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The introduction of a cyanamide functional group onto a pyrimidine core, as in (2-Amino-6-chloropyrimidin-4-yl)cyanamide, offers a fascinating combination of reactive sites: a nucleophilic amino group and an electrophilic nitrile.[1] This duality opens avenues for diverse chemical modifications and potential interactions with biological targets.
Molecular Structure and Physicochemical Properties
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a substituted pyrimidine with the systematic IUPAC name N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide. Its chemical structure consists of a pyrimidine ring substituted with an amino group at the 2-position, a chlorine atom at the 6-position, and a cyanamide group at the 4-position.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1255147-20-6 | [2] |
| Molecular Formula | C₅H₄ClN₅ | [2] |
| Molecular Weight | 169.57 g/mol | [2] |
| Canonical SMILES | C1=C(N=C(N=C1N)Cl)NC#N | Inferred from Structure |
The presence of both hydrogen bond donors (amino and cyanamide N-H) and acceptors (pyrimidine nitrogens, amino nitrogen, and nitrile nitrogen) suggests that this molecule can participate in complex hydrogen bonding networks, which is a critical aspect of drug-receptor interactions. The chlorine atom provides a site for potential metabolic transformation or further chemical modification.
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available barbituric acid derivatives or through the condensation of guanidine with a suitable three-carbon synthon. A key intermediate, 2,4-diamino-6-hydroxypyrimidine, can be chlorinated to yield 2,4-diamino-6-chloropyrimidine. The final step would be the introduction of the cyano group onto one of the amino functionalities.
Sources
A Comprehensive Technical Guide to the Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, valued for its unique structural motifs that allow for diverse chemical modifications. This technical guide provides an in-depth exploration of the synthetic pathway to this key intermediate, focusing on the selection of starting materials, the rationale behind experimental choices, and detailed, field-proven protocols. We will dissect the multi-step synthesis, which commences with the construction of the pyrimidine core, proceeds through a critical chlorination step, and culminates in a selective nucleophilic aromatic substitution to introduce the cyanamide moiety. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids and numerous approved pharmaceuticals. The specific substitution pattern of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, featuring an amino group, a reactive chlorine atom, and a cyanamide functional group, makes it a highly versatile building block. The chlorine atom serves as an excellent leaving group for nucleophilic substitution, while the amino and cyanamide groups provide sites for further functionalization, enabling the construction of complex molecular architectures. A robust and well-understood synthesis is therefore critical for its application in drug discovery and development.
The Core Synthetic Strategy: A Three-Step Approach
The most logical and widely practiced approach to synthesizing (2-Amino-6-chloropyrimidin-4-yl)cyanamide involves a three-step sequence. This strategy is built upon foundational principles of heterocyclic chemistry and is designed for efficiency and scalability.
The overall workflow can be visualized as follows:
Caption: Overall synthetic workflow for (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Step 1: Construction of the 2-Aminopyrimidine Core
The foundational step is the creation of the pyrimidine ring system. This is achieved through a classical condensation reaction.
Starting Materials and Rationale
The key starting materials for this step are:
-
Guanidine: Typically used as a stable salt, such as guanidine hydrochloride or guanidine nitrate .[1][2][3][4] Guanidine provides the N-C-N fragment required to form the 2-amino-substituted portion of the pyrimidine ring.
-
Malonic Acid Diester: Diethyl malonate or dimethyl malonate are the most common choices.[2][3][5] This molecule serves as the C-C-C backbone, which will form positions 4, 5, and 6 of the pyrimidine ring.
-
Base: A strong alkoxide base, such as sodium ethoxide or sodium methoxide , is essential.[1][2][6] The base serves two purposes: first, to deprotonate the guanidine salt to the free base, and second, to catalyze the condensation reaction by deprotonating the active methylene group of the malonic ester.
The reaction proceeds via a cyclocondensation mechanism, resulting in the formation of the thermodynamically stable aromatic pyrimidine ring.
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is a synthesis of established procedures found in the literature.[2][6][7]
-
Preparation of Base: In a round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving metallic sodium (1.0 eq) in absolute ethanol. Alternatively, a commercially prepared sodium methoxide solution in methanol can be used.[2][6]
-
Addition of Reagents: Once the sodium has completely dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1.0 eq). Stir the mixture for several minutes to allow for the formation of free guanidine.[2]
-
Condensation: Slowly add diethyl malonate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours.[2][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain a solid residue.[2][6]
-
Purification: Dissolve the resulting solid in a minimum amount of hot water. Acidify the solution to a pH of approximately 6-7 using acetic acid or dilute HCl.[2][8] The product, 2-amino-4,6-dihydroxypyrimidine, will precipitate out of the solution.
-
Isolation: Filter the white precipitate, wash with cold water and ethanol, and dry under vacuum to a constant weight.[2]
Step 2: Chlorination of the Pyrimidine Ring
With the pyrimidine core established, the next critical step is to convert the hydroxyl groups at positions 4 and 6 into chloro groups. This transformation activates the ring for the subsequent nucleophilic substitution.
Chlorinating Agent and Rationale
The reagent of choice for this transformation is phosphorus oxychloride (POCl₃) .[5][9][10][11] POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. In some procedures, a tertiary amine like N,N-dimethylaniline is added to catalyze the reaction and neutralize the HCl byproduct.[9][10]
Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from established methods for the chlorination of hydroxypyrimidines.[1][11]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.[9][11] The solid starting material will slowly dissolve as the reaction progresses.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.[9][11]
-
Work-up: Cautiously pour the viscous residue onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme care in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.[1]
-
Extraction & Isolation: The crude product often precipitates as a solid and can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like chloroform or ethyl acetate.[1][11] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude 2-amino-4,6-dichloropyrimidine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure compound.[11]
Step 3: Selective Introduction of the Cyanamide Moiety
This final step involves a selective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a cyanamide group. The reactivity of the two chlorine atoms in 2-amino-4,6-dichloropyrimidine is not identical, allowing for selective monosubstitution under controlled conditions.
Starting Materials and Rationale
-
2-Amino-4,6-dichloropyrimidine: The substrate from the previous step.
-
Cyanamide Source: Cyanamide (H₂NCN) or its corresponding salt, sodium cyanamide (NaHNCN) , can be used as the nucleophile.[12][13] Using the pre-formed sodium salt or generating it in situ with a base enhances the nucleophilicity of the cyanamide. The chemistry of cyanamides is well-reviewed, confirming their utility in forming nitrogen-rich heterocycles.[12][13][14]
-
Solvent and Base: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically suitable for SNAr reactions. If starting with cyanamide, a non-nucleophilic base is required to deprotonate it.
The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens, which stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to electronic effects, often allowing for regioselective substitution.
Experimental Protocol: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
This is a representative protocol based on the principles of SNAr reactions on dichloropyrimidine systems.[15]
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent like anhydrous DMF.
-
Addition of Nucleophile: Add sodium cyanamide (1.0-1.2 eq) to the solution in portions. Alternatively, add cyanamide (1.0-1.2 eq) followed by the portion-wise addition of a base like sodium hydride (NaH).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC to observe the consumption of the starting material and the formation of the monosubstituted product.
-
Work-up: Once the reaction is complete, quench the mixture by pouring it into cold water.
-
Isolation: The product may precipitate upon addition to water. If so, collect the solid by filtration, wash with water, and dry. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Summary of Quantitative Data
The efficiency of each step is crucial for the overall yield of the final product. The following table summarizes typical yields reported for the first two steps in the literature.
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 1 | Ring Formation | Guanidine HCl, Diethyl Malonate | 2-Amino-4,6-dihydroxypyrimidine | 85 - 96%[2][6] |
| 2 | Dichlorination | 2-Amino-4,6-dihydroxypyrimidine, POCl₃ | 2-Amino-4,6-dichloropyrimidine | 60 - 86%[9][11] |
| 3 | Cyanation | 2-Amino-4,6-dichloropyrimidine, NaHNCN | (2-Amino-6-chloropyrimidin-4-yl)cyanamide | (Not specified) |
Yield for Step 3 is dependent on specific reaction conditions and optimization.
Conclusion and Future Perspectives
The synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is a well-defined process rooted in fundamental reactions of heterocyclic chemistry. By starting with the condensation of guanidine and a malonic ester, followed by robust chlorination and a selective nucleophilic aromatic substitution, this valuable intermediate can be accessed reliably. The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis. For drug development professionals, further optimization of the final cyanation step to ensure high regioselectivity and yield will be a key area for process refinement and scale-up. The versatility of the final product ensures its continued importance as a scaffold in the ongoing quest for novel therapeutic agents.
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Liang, H. (2019). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest. Available at: [Link]
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Quezada-Sarmiento, P. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
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Zaitsev, A. V., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]
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A Technical Guide to the Retrosynthetic Analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The analysis breaks down the target molecule into readily available starting materials and outlines a plausible forward synthesis with detailed protocols and mechanistic insights.
Introduction
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds. The pyrimidine core is a key feature in numerous drugs, and the cyanamide group can act as a bioisostere for other functional groups or as a reactive handle for further molecular elaboration. A thorough understanding of its synthesis is crucial for researchers looking to explore its potential applications. This guide will deconstruct the molecule to its fundamental building blocks and provide a logical, step-by-step pathway for its synthesis.
Retrosynthetic Strategy
The retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide begins with the disconnection of the most reactive and synthetically accessible bonds. A logical approach is to first disconnect the cyanamide group, followed by the simplification of the pyrimidine ring.
Caption: Retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
The primary disconnection point is the bond between the pyrimidine ring and the cyanamide nitrogen. This leads to the key intermediate, 2-amino-4,6-dichloropyrimidine , and a cyanamide source. The synthesis of 2-amino-4,6-dichloropyrimidine can be achieved through the chlorination of 2-amino-4,6-dihydroxypyrimidine . This dihydroxypyrimidine can, in turn, be synthesized via the condensation of guanidine with diethyl malonate . This multi-step approach utilizes common and commercially available starting materials.
Forward Synthesis
The forward synthesis follows the logic of the retrosynthetic analysis, starting from the simplest precursors and building up to the target molecule.
Caption: Proposed forward synthesis pathway.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
The synthesis of the pyrimidine core is achieved through the condensation of guanidine with diethyl malonate in the presence of a strong base, such as sodium ethoxide.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation and tautomerization to form the stable dihydroxypyrimidine ring.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add guanidine hydrochloride.
-
Slowly add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux for several hours.
-
After cooling, the precipitate is collected by filtration, washed with ethanol, and then dissolved in hot water.
-
Acidify the aqueous solution with acetic acid to precipitate the 2-amino-4,6-dihydroxypyrimidine.
-
Collect the product by filtration, wash with water, and dry.
| Reagent | Molar Ratio | Key Parameters |
| Guanidine Hydrochloride | 1.0 | Solvent: Absolute Ethanol |
| Diethyl Malonate | 1.0 | Base: Sodium Ethoxide |
| Sodium | 2.0 | Reaction Time: 2-4 hours |
| Acetic Acid | q.s. | Temperature: Reflux, then room temperature |
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is a crucial step, as it activates the 4- and 6-positions for subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl₃).[1][2]
Mechanism: The hydroxyl groups are converted into good leaving groups by reaction with POCl₃, which are then displaced by chloride ions.
Protocol:
-
In a fume hood, carefully add 2-amino-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, to scavenge the HCl produced.[1]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or benzene.[2]
| Reagent | Molar Ratio | Key Parameters |
| 2-Amino-4,6-dihydroxypyrimidine | 1.0 | Reagent/Solvent: Phosphorus oxychloride (excess) |
| Tertiary Amine (e.g., Et₃N) | catalytic | Temperature: Reflux (approx. 107 °C)[2] |
| Reaction Time: 4-8 hours |
Step 3: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
The final step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms with cyanamide. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 6-position due to the electronic effects of the amino group at the 2-position.
Mechanism: The reaction proceeds via a standard SNAr mechanism. The cyanamide anion acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion.
Protocol:
-
Dissolve 2-amino-4,6-dichloropyrimidine in a suitable polar aprotic solvent, such as DMF or DMSO.
-
Add sodium or potassium cyanamide to the solution. The cyanamide salt can be prepared in situ by reacting cyanamide with a base like sodium hydride.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
| Reagent | Molar Ratio | Key Parameters |
| 2-Amino-4,6-dichloropyrimidine | 1.0 | Solvent: DMF or DMSO |
| Sodium Cyanamide | 1.0-1.2 | Temperature: 60-80 °C |
| Reaction Time: 2-6 hours |
Conclusion
The retrosynthetic analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide reveals a practical and efficient synthetic route starting from simple and readily available precursors. The key steps involve the construction of the pyrimidine ring, followed by chlorination and a selective nucleophilic aromatic substitution to introduce the cyanamide functionality. The provided protocols offer a solid foundation for the laboratory synthesis of this and related pyrimidine derivatives, enabling further research into their chemical and biological properties.
References
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An In-Depth Technical Guide to the Chemical Reactivity Profile of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Introduction: Unveiling a Versatile Heterocyclic Building Block
To the community of researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration of the chemical reactivity of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. This molecule, possessing a unique constellation of functional groups—a pyrimidine core, an amino group, a chloro substituent, and a cyanamide moiety—presents a rich landscape for chemical derivatization. Its structural features suggest its potential as a versatile building block in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document aims to provide a predictive yet practical framework for harnessing the synthetic potential of this intriguing molecule. While direct literature on the reactivity of this specific compound is limited, this guide synthesizes information from analogous systems to provide a robust and scientifically grounded reactivity profile.
Molecular Architecture and Spectroscopic Signature
The chemical structure of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is characterized by a pyrimidine ring substituted at positions 2, 4, and 6. The electron-donating amino group at C2, the electron-withdrawing chloro group at C6, and the unique cyanamide functionality at C4 create a molecule with distinct electronic and steric properties that govern its reactivity.
Caption: Overview of the main reactivity sites of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Chloro Position
The pyrimidine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution. The chloro substituent at the C6 position is a good leaving group, making this site a prime target for nucleophilic attack. The general order of reactivity for nucleophilic substitution on chloropyrimidines is C4/C6 > C2.[1] The presence of the electron-donating amino group at C2 may slightly deactivate the ring, but the cumulative electron-withdrawing effect of the ring nitrogens and the chloro and cyanamide groups ensures that SNAr reactions are feasible.
Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Microwave irradiation can significantly accelerate these reactions.[2]
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product. The final product can be purified by column chromatography or recrystallization and characterized by NMR, IR, and MS to confirm its structure.
Experimental Protocol: Substitution with an Amine
-
To a solution of (2-Amino-6-chloropyrimidin-4-yl)cyanamide (1.0 mmol) in anhydrous propanol (10 mL) in a microwave reaction vial, add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).[2]
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-substituted product.
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nucleophilicity of the amino group in chloropyrimidines
An In-Depth Technical Guide to the Nucleophilicity of the Amino Group in Chloropyrimidines
Abstract
The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to bind to a diverse array of biological targets.[1] The synthesis of these vital structures frequently proceeds via the nucleophilic aromatic substitution (SNAr) of a chloropyrimidine precursor with an amine. However, when the pyrimidine ring already bears an amino group, its own nucleophilicity becomes a critical parameter influencing subsequent reactions, side-product formation, and the overall synthetic strategy. This guide provides a detailed exploration of the factors governing the nucleophilicity of the amino group in chloropyrimidine systems. We will dissect the electronic architecture of the pyrimidine ring, analyze the interplay of substituent effects, and examine the profound influence of the reaction environment. This document synthesizes fundamental principles with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this essential reactivity.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heteroaromatic system. The two ring nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly lowering the electron density of the ring carbons and making them susceptible to nucleophilic attack.[2] This inherent electrophilicity is the foundation upon which the chemistry of chloropyrimidines is built.
Halogen atoms, such as chlorine, further activate the ring towards nucleophilic substitution through their own inductive-withdrawing effects.[3] The positions most activated towards attack are typically C4 and C6, followed by C2. This is due to the ability of the ring nitrogens to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position because the anionic intermediate is better stabilized.[4]
The Dual Role of the Amino Substituent
An amino group attached to the pyrimidine ring introduces a fascinating electronic dichotomy.
-
By Resonance (+M Effect): The lone pair of electrons on the amino nitrogen can be delocalized into the pyrimidine ring. This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions, deactivating it towards nucleophilic attack compared to an unsubstituted ring.
-
By Induction (-I Effect): The nitrogen atom is more electronegative than carbon, exerting a modest inductive electron-withdrawing effect.
Generally, the resonance effect is dominant, meaning the amino group acts as an overall activating group for electrophilic substitution but a deactivating group for nucleophilic substitution on the ring itself. However, the primary focus of this guide is the nucleophilicity of the exocyclic amino group's nitrogen atom, which is governed by the availability of its lone pair.
Key Factors Governing Amino Group Nucleophilicity
The reactivity of the amino group in a chloropyrimidine is not an intrinsic constant but is modulated by a sensitive balance of electronic, steric, and environmental factors.
Electronic Effects
The electronic environment of the pyrimidine ring directly influences the electron density on the exocyclic amino nitrogen, thereby controlling its nucleophilicity.
-
Position of Substituents: The relative positions of the amino group, the chloro group(s), and other substituents are paramount.
-
2-Amino-4-chloropyrimidine: The amino group at C2 strongly donates electron density into the ring, influencing the electrophilicity of the C4 position. The nucleophilicity of the 2-amino group itself is modulated by the electron-withdrawing character of the ring nitrogens and the C4-chloro substituent.
-
4-Amino-2-chloropyrimidine: Here, the amino group at C4 influences the C2 position. The nucleophilicity of this 4-amino group is generally different from a 2-amino group due to the distinct electronic environment.
-
-
Additional Ring Substituents: The presence of other groups on the ring can fine-tune nucleophilicity. Electron-withdrawing groups (e.g., -NO₂) decrease the basicity and nucleophilicity of the amino group by pulling electron density away.[5][6] Conversely, electron-donating groups (e.g., -CH₃) can enhance it. This follows the general principle that factors stabilizing a carboxylate anion (making the corresponding acid stronger) will destabilize the lone pair of an amine, making it less basic and less nucleophilic.[7]
The following diagram illustrates how substituents electronically influence the pyrimidine core and, consequently, the exocyclic amino group.
Caption: Relationship between ring substituents and amino group nucleophilicity.
Basicity and pKa Correlation
A strong correlation exists between the basicity (as measured by the pKa of its conjugate acid, pKaH) and the nucleophilicity of an amine.[8] A higher pKaH indicates a stronger base, which more readily donates its electron pair, and thus generally corresponds to a stronger nucleophile. For aminopyrimidines, the electron-withdrawing nature of the aza-substituents (the ring nitrogens) lowers the pKa relative to aniline, and this effect is additive.[5]
| Compound | pKaH | Relative Basicity | Expected Nucleophilicity Trend |
| Aniline | ~4.6 | Higher | Higher |
| 4-Aminopyrimidine | ~5.7 | Higher | Higher |
| 2-Aminopyrimidine | ~3.5 | Lower | Lower |
| 4-Amino-2-chloropyrimidine | < 3.5 (est.) | Lower | Lower |
| Note: pKa values can vary with measurement conditions. These are representative values. |
This table demonstrates that the position of the amino group significantly impacts basicity, which serves as a useful, albeit imperfect, proxy for its nucleophilicity.
Solvent Effects
The choice of solvent is critical in reactions involving nucleophilic amines. Solvents can dramatically alter nucleophilicity through solvation effects.[9]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amino group's lone pair. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to participate in a reaction.[4] Consequently, polar protic solvents tend to decrease the nucleophilicity of amines.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments and can solvate cations effectively, but they do not form strong hydrogen bonds with the amine nucleophile.[4] This leaves the amine "naked" and highly reactive, making polar aprotic solvents the preferred choice for many SNAr reactions to maximize the nucleophile's potency.[10]
Kinetic studies have shown that reaction rates can be significantly higher in polar aprotic solvents compared to protic or nonpolar solvents, highlighting the importance of this choice.[11]
Experimental Assessment of Nucleophilicity
Quantifying the nucleophilicity of an amino group in a chloropyrimidine requires rigorous experimental design. Kinetic analysis is the gold standard for this purpose.
Protocol: Kinetic Analysis of Amination via HPLC
This protocol describes a method to determine the second-order rate constant for the reaction of an external amine with a chloropyrimidine, which serves as a model for assessing the reactivity of the amino group itself in competitive reactions.
Objective: To measure the rate of consumption of a starting chloropyrimidine and the formation of the aminated product.
Materials:
-
Chloropyrimidine substrate (e.g., 2-amino-4-chloropyrimidine)
-
Nucleophile (e.g., morpholine or another amine)
-
Anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile)
-
Internal standard (e.g., naphthalene, biphenyl)
-
Thermostatted reaction vessel or water bath
-
HPLC system with a UV detector
-
Volumetric flasks, syringes, and vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the chloropyrimidine substrate of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the internal standard of known concentration (e.g., 0.05 M).
-
Prepare a stock solution of the amine nucleophile of known concentration (e.g., 1.0 M). A large excess is used to ensure pseudo-first-order conditions.
-
-
Reaction Setup:
-
In a thermostatted vessel maintained at the desired reaction temperature (e.g., 80 °C), add a precise volume of the chloropyrimidine stock solution and the internal standard stock solution.
-
Allow the solution to equilibrate to the set temperature for 15-20 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), rapidly inject the required volume of the pre-heated amine stock solution into the reaction vessel with vigorous stirring.
-
Immediately withdraw the first aliquot (~50 µL), quench it in a pre-prepared vial containing a diluent (e.g., cold acetonitrile/water), and place it on ice.
-
Continue to withdraw and quench aliquots at regular time intervals over the course of the reaction (e.g., 5, 15, 30, 60, 120 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be able to resolve the starting material, product, and internal standard peaks.
-
Record the peak areas for the starting material and the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the concentration of the chloropyrimidine at each time point relative to the constant concentration of the internal standard.
-
Plot ln([Substrate]t / [Substrate]0) versus time (in seconds).
-
The slope of this line will be equal to -kobs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Amine] .
-
This experimental workflow is visualized in the following diagram.
Sources
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Introduction: The Pyrimidine Cyanamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Targets of Pyrimidine-Based Cyanamides
The pyrimidine ring is a cornerstone of medicinal chemistry, serving as the structural foundation for a multitude of natural and synthetic bioactive compounds.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its privileged structure is readily recognized by biological systems.[3][4] The introduction of a cyanamide moiety (-NHCN) to this scaffold creates a unique chemical entity with a rich pharmacological profile. The cyanamide group's distinct electronic and structural features confer the ability to engage in diverse non-covalent interactions, including hydrogen bonding, which is critical for target binding.[3][5] This has led to the exploration of pyrimidine-based cyanamides across a wide spectrum of therapeutic areas, including oncology, immunology, and infectious diseases.[2][3][4]
This technical guide offers a comprehensive exploration of the key biological targets of pyrimidine-based cyanamides. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, validated experimental protocols, and a forward-looking perspective on this versatile chemical class.
Part 1: Key Biological Target Classes
The therapeutic efficacy of pyrimidine-based cyanamides stems from their ability to modulate the activity of specific proteins that are critical drivers of disease pathogenesis. The primary targets identified to date fall into two major categories: protein kinases and enzymes involved in essential metabolic pathways.
Protein Kinase Inhibition: A Central Mechanism of Action
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7] Pyrimidine-based compounds are particularly well-suited as kinase inhibitors, often acting as ATP-competitive agents that bind to the enzyme's active site.[7][8] The pyrimidine core can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[4][8]
The EGFR and HER2 (also known as ErbB-2) receptor tyrosine kinases are critical drivers of proliferation and survival in numerous cancers.[7][9] Overexpression or activating mutations lead to uncontrolled cell growth. Several pyrimidine-based compounds have been developed as potent inhibitors of these kinases.[9][10] For instance, a 5-ethynylpyrimidine derivative demonstrated an IC50 value of 45 nM against EGFR kinase.[9]
Signaling Pathway: EGFR Activation and Downstream Cascades
Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based cyanamides.
| Compound Class | Target(s) | IC50 | Cell Line(s) | Reference |
| 5-Ethynylpyrimidine | EGFR | 45 nM | - | [9] |
| 4-Anilino-pyrimidine | EGFR | < 1 µM | A-549, HL60 | [9] |
| Cyanopyridone/Pyridopyrimidine | VEGFR-2, HER-2 | 1.39 - 2.71 µM | MCF-7, HepG2 | [10] |
Table 1: Inhibitory activities of representative pyrimidine-based compounds against receptor tyrosine kinases.
The p38α MAP kinase is a key regulator of the inflammatory response. Its inhibition can reduce the production of pro-inflammatory cytokines like TNF-α. A novel class of 5-cyanopyrimidine derivatives has been identified as potent and selective p38α inhibitors.[5] X-ray crystallography confirmed that the cyano group's nitrogen atom forms a direct hydrogen bond with the backbone amide of methionine 109 (Met109) in the kinase hinge region, anchoring the inhibitor in the active site.[5] This specific interaction highlights the causal role of the cyanamide functional group in achieving high-affinity binding.
Cyclin-dependent kinases (CDKs), Aurora kinases (AURK), and Polo-like kinases (PLK) are master regulators of the cell cycle.[4][8] Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. Pyrimidine-based scaffolds are effective at targeting these kinases. For example, pyrimidine derivatives have been designed to inhibit Aurora A kinase, which in turn destabilizes and reduces levels of MYC oncoproteins, known drivers of many cancers.[11]
| Compound Class | Target(s) | IC50 | Therapeutic Rationale | Reference |
| Pyrimidine-based | Aurora A | < 200 nM | Reduce MYC levels in SCLC | [11] |
| Pyrimidine-fused | Aurora A/B | 0.37 - 14 nM | Cell cycle arrest | [8] |
| Pyrimidine-fused | PLK | 0.83 - 0.9 nM | Mitotic arrest | [8] |
Table 2: Inhibition of cell cycle kinases by pyrimidine derivatives.
Dihydroorotate Dehydrogenase (DHODH): Targeting Nucleotide Metabolism
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[12][13] This pathway is essential for producing the building blocks of DNA and RNA. While most normal cells can acquire pyrimidines through a salvage pathway, many cancer cells and rapidly replicating viruses are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[12][13][14] This metabolic dependency creates a therapeutic window for DHODH inhibitors.
Targeting DHODH depletes the cellular pool of pyrimidines, leading to the suppression of DNA synthesis and transcription, thereby halting cell growth and viral replication.[12][15] This mechanism provides a broad-spectrum antiviral strategy and a potent anticancer approach.[12] Structure-activity relationship studies have shown that for pyrimidine analogs to effectively inhibit DHODH, an intact amide/imide structure and a carboxylic acid at the 6-position are often required.[16]
Pathway Diagram: De Novo Pyrimidine Biosynthesis
Caption: The de novo pyrimidine synthesis pathway highlighting the role of DHODH.
Other and Emerging Targets
The versatility of the pyrimidine cyanamide scaffold allows it to interact with a range of other important biological targets.
-
Cyclooxygenase-2 (COX-2): As key enzymes in the inflammatory cascade, selective COX-2 inhibition is a validated strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, along with antioxidant properties.[17][18][19]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic modifier that is overexpressed in many cancers. Its inhibition can reactivate tumor suppressor genes. 5-cyano-6-phenylpyrimidine derivatives have been reported as potent LSD1 inhibitors.[20]
-
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion. Their inhibition can lower post-meal blood glucose levels, representing a therapeutic strategy for diabetes. Pyrimidine derivatives have been investigated as potential inhibitors of both enzymes.[21]
Part 2: Experimental Protocols for Target Identification and Validation
The following section provides validated, step-by-step methodologies for key experiments used to characterize the biological activity of pyrimidine-based cyanamides. These protocols are designed to be self-validating systems, providing robust and reproducible data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify the inhibitory effect of a compound on a specific protein kinase. The principle is to measure the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the pyrimidine-based cyanamide test compound in an appropriate buffer (e.g., DMSO, then diluted in assay buffer). Prepare solutions of the target kinase, its specific peptide substrate, and ATP at optimal concentrations.
-
Reaction Setup: In a 96- or 384-well white plate, add the kinase, substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation and Incubation: Start the kinase reaction by adding the ATP solution to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation to occur.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding a commercial luminescence-based reagent (e.g., ADP-Glo™ Kinase Assay). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.
-
Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
DHODH Target Validation via Uridine Rescue Assay
This cell-based assay is a critical tool to confirm that the observed anti-proliferative effect of a compound is specifically due to the inhibition of DHODH. The logic is that if a compound blocks de novo pyrimidine synthesis, its cytotoxic effect can be reversed by supplying cells with an external source of uridine, which can be utilized by the salvage pathway to produce essential nucleotides.[15]
Logic Diagram: Uridine Rescue Experiment
Caption: Logical flow of a uridine rescue experiment to confirm DHODH inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Plate a cancer cell line known to be sensitive to DHODH inhibition (e.g., U2OS or HCT116) in 96-well plates and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with the pyrimidine-based cyanamide inhibitor at a concentration around its IC50 value.
-
Rescue Condition: In a parallel set of wells, co-treat the cells with the inhibitor AND a supplemental concentration of uridine (e.g., 100 µM).[15]
-
Control Groups: Include controls for untreated cells, cells treated with inhibitor only, and cells treated with uridine only.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, SRB, or a cell counting assay.
-
Interpretation: If the compound's anti-proliferative effect is significantly reversed in the presence of uridine, it provides strong evidence that the compound's primary mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway, likely via DHODH.
Conclusion and Future Directions
Pyrimidine-based cyanamides represent a highly versatile and pharmacologically potent class of molecules. Their ability to effectively target a range of clinically relevant proteins—most notably protein kinases and the metabolic enzyme DHODH—underpins their broad therapeutic potential in oncology, immunology, and infectious disease. The cyanamide moiety often plays a direct and crucial role in target engagement, as exemplified by its hydrogen bonding in the p38α kinase active site.
Future research in this area will likely focus on several key avenues. The development of dual-target inhibitors, which simultaneously modulate two distinct disease-relevant pathways, is a promising strategy to enhance efficacy and overcome drug resistance.[22] Furthermore, the application of this scaffold to new and emerging biological targets will continue to expand its therapeutic utility. The combination of rational, structure-based design with robust experimental validation, as outlined in this guide, will be essential for translating the promise of pyrimidine-based cyanamides into next-generation therapeutics.
References
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- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed.
- Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. PubMed.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central.
- Synthesis and biological evaluation of benzimidazole pendant cyanopyrimidine derivatives as anticancer agents | Request PDF. ResearchGate.
- A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. NIH.
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- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
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- Pyrimidine‐based anticancer drugs | Download Scientific Diagram. ResearchGate.
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- Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central.
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discovery of novel aminopyrimidine cyanamide scaffolds
An In-Depth Technical Guide to the Discovery of Novel Aminopyrimidine Cyanamide Scaffolds
Abstract
The confluence of the aminopyrimidine core, a renowned privileged scaffold in medicinal chemistry, with the versatile cyanamide functional group presents a compelling strategy for the discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the design, synthesis, and biological evaluation of aminopyrimidine cyanamide scaffolds. We will delve into the rationale behind their development, focusing on their prominent role as kinase inhibitors. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualization of key pathways to empower researchers, scientists, and drug development professionals in this dynamic field.
The Strategic Imperative: Fusing Two Potent Pharmacophores
The design of novel molecular scaffolds is a cornerstone of modern drug discovery. The aminopyrimidine motif is a well-established "privileged structure," forming the core of numerous FDA-approved drugs.[1][2][3] Its significance stems from its structural resemblance to the adenine ring of ATP, allowing it to act as a competitive inhibitor by binding to the ATP-binding pocket of a vast array of protein kinases.[4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The versatility of the aminopyrimidine ring allows for substitutions at multiple positions, enabling medicinal chemists to meticulously tune potency, selectivity, and pharmacokinetic profiles.[4][6][7]
The cyanamide group, while simpler, is a highly reactive and synthetically versatile functional group. Its unique electronic properties and reactivity have been exploited in a wide range of chemical transformations, including its use as a key building block in the formation of heterocyclic systems like aminopyrimidines.[8] The strategic fusion of these two entities—the target-binding aminopyrimidine and the synthetically valuable cyanamide—creates a novel scaffold with significant potential for generating diverse and potent molecular libraries.
Synthesis and Scaffold Elaboration: A Logic-Driven Approach
The construction of the aminopyrimidine ring from cyanamide precursors is an elegant and efficient strategy. One of the most powerful methods is the metal-catalyzed [2+2+2] cycloaddition.[8]
The [2+2+2] Cycloaddition Strategy
This reaction involves the co-cyclization of the nitrile moiety of a cyanamide with an alkenyl-nitrile or a diyne.[8] The choice of catalyst is critical for controlling regioselectivity and maximizing yield. Early reports often utilized cobalt-based catalysts, but recent advancements have seen the successful application of iron, nickel, and iridium-based systems, which offer improved flexibility and functional group tolerance.[8]
For instance, an iron-catalyzed approach provides an economical and environmentally benign route to substituted 2-aminopyrimidines.[8] The causality here is clear: the iron catalyst orchestrates the assembly of the three components in a precise orientation to facilitate ring formation.
Below is a diagram illustrating the general workflow for the discovery of these scaffolds, from initial design to preclinical evaluation.
Caption: Metal-catalyzed [2+2+2] cycloaddition to form the aminopyrimidine scaffold.
Detailed Experimental Protocol: Iron-Catalyzed Synthesis
This protocol is a representative example and must be adapted and optimized for specific substrates. Its design is self-validating through the inclusion of purification and characterization steps.
Objective: To synthesize a 4,6-disubstituted-2-aminopyrimidine from a 1,3-diyne and cyanamide.
Materials:
-
1,3-Diyne substrate (1.0 mmol)
-
Cyanamide (1.2 mmol)
-
Iron(II) Iodide (FeI₂, 0.1 mmol, 10 mol%)
-
iPr-PDAI (N,N'-bis(isopropyl)phenanthrene-2,9-diimine) ligand (0.12 mmol, 12 mol%)
-
Zinc dust (0.2 mmol, 20 mol%)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox, add FeI₂ (31.0 mg), iPr-PDAI ligand (43.7 mg), and zinc dust (13.1 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous toluene to the tube. Stir for 10 minutes at room temperature to allow for pre-catalyst formation. Add the 1,3-diyne substrate (1.0 mmol) followed by a solution of cyanamide (50.4 mg, 1.2 mmol) in 5 mL of anhydrous toluene.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-aminopyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Targeting the Kinome
The aminopyrimidine scaffold is a proven hinge-binding motif for kinase inhibition. [1][9]Therefore, newly synthesized aminopyrimidine cyanamide libraries are prime candidates for screening against panels of protein kinases.
Mechanism of Action: Competitive ATP Inhibition
The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions made by the adenine base of ATP with the "hinge region" of the kinase ATP-binding pocket. [1][4]This binding physically blocks ATP from entering the active site, thereby inhibiting the phosphotransferase activity of the enzyme and halting downstream signaling.
Many kinases, such as Epidermal Growth Factor Receptor (EGFR), play pivotal roles in cell proliferation and survival. [4]Their aberrant activation is a key driver in several cancers. [4]Aminopyrimidine-based inhibitors have been successfully developed to target these pathways.
Caption: Simplified EGFR signaling pathway showing the site of action for an aminopyrimidine-based inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to quantify the potency of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
Test compounds dissolved in DMSO (serial dilutions)
-
ATP solution (at Km concentration for the specific kinase)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase enzyme and peptide substrate solution in assay buffer to all wells. Allow a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
-
Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent. This is a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls (0% inhibition for positive control, 100% inhibition for negative control). Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening identifies "hit" compounds. The subsequent optimization phase aims to improve potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicology). This is achieved through systematic modification of the scaffold and analysis of the resulting SAR. [10][11] For an aminopyrimidine cyanamide scaffold, key modification points include:
-
Position C4/C6 Substituents: Altering these groups can impact interactions with the solvent-exposed region of the ATP pocket, influencing both potency and selectivity.
-
The Amino Group (C2): Substitution on this nitrogen can probe deeper into the binding pocket or be used to attach solubilizing groups.
-
The Cyanamide Moiety: While often part of the core ring formation, if the cyanamide is a substituent, its modification can drastically alter electronic properties and metabolic stability.
Data-Driven Optimization
The results from SAR studies are best summarized in a tabular format to clearly visualize trends and guide the next round of synthesis.
| Compound ID | R¹ at C4 | R² at C6 | EGFR IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/EGFR) |
| AC-001 | Phenyl | Methyl | 85 | >10,000 | >117 |
| AC-002 | 3-Cl-Phenyl | Methyl | 22 | 8,500 | 386 |
| AC-003 | 4-MeO-Phenyl | Methyl | 150 | >10,000 | >66 |
| AC-004 | Phenyl | Cyclopropyl | 75 | 9,200 | 122 |
| AC-005 | 3-Cl-Phenyl | Cyclopropyl | 12 | 7,800 | 650 |
Table 1: Representative SAR data for a hypothetical series of aminopyrimidine cyanamide inhibitors. The data illustrates how substitution at C4 and C6 affects potency and selectivity against EGFR vs. JAK2 kinases.
From this hypothetical data, a clear trend emerges: a chloro-substitution at the meta-position of the C4-phenyl ring enhances EGFR potency (AC-001 vs. AC-002). Furthermore, replacing the C6-methyl with a cyclopropyl group in conjunction with the 3-Cl-Phenyl moiety leads to a synergistic improvement in both potency and selectivity (AC-005). This rational, data-driven approach is fundamental to modern lead optimization.
Conclusion and Future Outlook
The aminopyrimidine cyanamide scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic tractability, particularly through modern metal-catalyzed reactions, allows for the rapid generation of diverse chemical libraries. [8]The inherent ability of the aminopyrimidine core to target the vast and clinically significant kinome provides a clear biological rationale for its exploration. [4][5][12]Future work in this area will likely focus on developing even more selective and efficient synthetic methodologies, exploring novel kinase targets, and applying these scaffolds to other target classes. The principles of rational design, guided by robust SAR and detailed biological evaluation as outlined in this guide, will be paramount to unlocking the full therapeutic potential of these promising molecular architectures.
References
-
Karunarathne, V., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(3), 615. [Link]
-
Patel, R., et al. (2015). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Scientific & Engineering Research, 6(8), 84-90. [Link]
-
Kovalenko, E. A., et al. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Russian Journal of Organic Chemistry, 52(2), 139-177. [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Hassan, S. S. M., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 12(3), 63. [Link]
-
Iqbal, S., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(12), 3248. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. [Link]
-
ResearchGate. (2014). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]
-
ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
-
Hegade, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-535. [Link]
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]
-
Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(13), 7546-7566. [Link]
-
Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Abstract
This document provides a comprehensive guide for the synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a key intermediate in the development of various bioactive molecules. The protocol details a robust method for the selective monosubstitution of 2-amino-4,6-dichloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction with cyanamide. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering in-depth explanations of the experimental choices, a detailed step-by-step protocol, and methods for characterization.
Introduction & Scientific Background
Substituted pyrimidines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents, including kinase inhibitors and antiretroviral drugs.[1] The 2-aminopyrimidine scaffold, in particular, is a privileged structure known for its ability to form critical hydrogen bonds with biological targets.[2] The introduction of a cyanamide group onto this scaffold generates a versatile intermediate, (2-Amino-6-chloropyrimidin-4-yl)cyanamide, which can be further elaborated into more complex molecules such as guanidines, and other heterocyclic systems.
The synthesis of this target molecule hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle, is activated towards attack by nucleophiles. The presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions further enhances this reactivity. In the starting material, 2-amino-4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent and highly susceptible to nucleophilic attack.[3]
This protocol leverages the nucleophilicity of the cyanamide anion, generated in situ through deprotonation with a suitable base, to displace one of the chloro substituents. The choice of reaction conditions is critical to ensure monosubstitution and prevent the formation of undesired disubstituted byproducts.
Reaction Mechanism & Rationale
The core of this synthesis is the SNAr reaction. The proposed mechanism is illustrated below:
-
Deprotonation of Cyanamide: A base, such as sodium hydride (NaH), deprotonates cyanamide (H₂NCN) to form the more nucleophilic sodium cyanamide salt.
-
Nucleophilic Attack: The cyanamide anion attacks one of the electron-deficient carbon atoms (C4 or C6) of the 2-amino-4,6-dichloropyrimidine ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and the remaining chlorine atom.
-
Chloride Elimination: The Meisenheimer complex rearomatizes by expelling a chloride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.
-
Protonation (during workup): The resulting product is the sodium salt of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. Upon aqueous workup, it is protonated to yield the final neutral product.
Caption: Proposed SNAr mechanism for the synthesis.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Appropriate scaling requires re-optimization of reaction parameters.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | 163.98 | 98% | 10.0 | 1.64 g |
| Cyanamide | 420-04-2 | 42.04 | 99% | 11.0 | 0.46 g |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% in mineral oil | 12.0 | 0.48 g |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 99.8% | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | - | 200 mL |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | Saturated | - | 50 mL |
| Brine | 7647-14-5 | 58.44 | Saturated | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | - | As needed |
Safety Precautions:
-
Sodium Hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Cyanamide is toxic. Avoid inhalation and skin contact.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Preparation of Sodium Cyanamide: a. To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol of 60% dispersion). b. Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH under a stream of nitrogen. c. Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0°C using an ice-water bath. d. In a separate flask, dissolve cyanamide (0.46 g, 11.0 mmol) in anhydrous DMF (10 mL). e. Add the cyanamide solution dropwise to the stirred NaH suspension at 0°C. Stir the mixture at this temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Nucleophilic Substitution Reaction: a. Dissolve 2-amino-4,6-dichloropyrimidine (1.64 g, 10.0 mmol) in anhydrous DMF (10 mL). b. Add the 2-amino-4,6-dichloropyrimidine solution dropwise to the sodium cyanamide suspension at 0°C over 15 minutes. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. b. The starting material (2-amino-4,6-dichloropyrimidine) and the product should have distinct Rf values. The reaction is complete when the starting material spot is no longer visible.
-
Workup and Isolation: a. Upon completion, cool the reaction mixture back to 0°C in an ice-water bath. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel containing ethyl acetate (100 mL) and deionized water (50 mL). d. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 20% to 50% ethyl acetate in hexanes to isolate the desired product. b. Combine the fractions containing the pure product and evaporate the solvent to yield (2-Amino-6-chloropyrimidin-4-yl)cyanamide as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting & Field Insights
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as NaH is extremely water-sensitive. Incomplete deprotonation of cyanamide can also lead to lower yields.
-
Formation of Disubstituted Product: The formation of the 4,6-dicyanamido product can occur if an excess of sodium cyanamide is used or if the reaction temperature is too high. Careful control of stoichiometry (using a slight excess of cyanamide is acceptable, but not a large one) and temperature is crucial.
-
Incomplete Reaction: If the reaction does not go to completion, a slight increase in reaction temperature (e.g., to 40°C) or extended reaction time may be necessary. However, this also increases the risk of side product formation.
-
Purification Challenges: The product and starting material may have similar polarities. A shallow gradient during column chromatography is recommended for optimal separation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. By following the outlined procedures for reaction setup, execution, and purification, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and development. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the management of stoichiometry and temperature to favor selective monosubstitution.
References
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). europepmc.org. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). National Institutes of Health. [Link]
- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997).
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2019). MDPI. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Application Notes and Protocols for the Intramolecular Cyclization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Introduction: Strategic Importance in Medicinal Chemistry
The intramolecular cyclization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide to form 2-amino-6-chloropurine is a pivotal transformation in the synthesis of purine analogs, a class of compounds with significant therapeutic value. Purine derivatives are fundamental components of nucleic acids and coenzymes, and their analogs are widely explored as antiviral, anticancer, and anti-inflammatory agents. The targeted product, 2-amino-6-chloropurine, serves as a crucial intermediate in the preparation of numerous active pharmaceutical ingredients (APIs), including antiviral drugs like famciclovir and penciclovir. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic aspects and a detailed protocol for this critical intramolecular cyclization reaction.
Mechanistic Insights: The Dimroth Rearrangement Pathway
The conversion of (2-Amino-6-chloropyrimidin-4-yl)cyanamide to 2-amino-6-chloropurine is believed to proceed through a mechanism analogous to the Dimroth rearrangement. This type of rearrangement is characterized by the isomerization of certain heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange places. In this specific case, the reaction is facilitated by the nucleophilic attack of the exocyclic amino group onto the carbon of the cyanamide moiety, leading to the formation of a fused imidazole ring, characteristic of the purine scaffold.
The reaction can be catalyzed by either acid or base, or in some instances, proceed thermally. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Under basic conditions, the exocyclic amino group is deprotonated, increasing its nucleophilicity and promoting the intramolecular attack. Conversely, acid catalysis can activate the cyanamide group, making it more susceptible to nucleophilic attack.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedure, from starting material to the final purified product.
Caption: Experimental workflow for the synthesis of 2-amino-6-chloropurine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the intramolecular cyclization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (2-Amino-6-chloropyrimidin-4-yl)cyanamide | ≥98% | Commercially available | Starting material. |
| Formic acid | ACS grade | Commercially available | Catalyst and solvent. |
| Sodium hydroxide solution | 10% (w/v) | Prepared in-house | For neutralization. |
| Deionized water | High purity | In-house | For workup. |
| Ethanol | Anhydrous | Commercially available | For recrystallization. |
| Activated carbon | --- | Commercially available | For decolorization. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2-Amino-6-chloropyrimidin-4-yl)cyanamide (1.0 eq).
-
Addition of Formic Acid: To the starting material, add a sufficient volume of formic acid to fully dissolve the solid and act as the reaction medium.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates reaction completion.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution to neutralize the excess formic acid until the pH is approximately 7. This should be done in an ice bath to control the exothermic reaction.
-
The crude product will precipitate out of the solution.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the crude product in a vacuum oven.
-
Purification
-
Recrystallization:
-
Dissolve the crude 2-amino-6-chloropurine in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
-
Determine the melting point of the purified product.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the final product by HPLC analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficient reaction temperature or time. | Ensure the reaction is heated to reflux and monitor for a longer duration. |
| Inactive starting material. | Verify the purity and integrity of the (2-Amino-6-chloropyrimidin-4-yl)cyanamide. | |
| Formation of side products | Decomposition at high temperatures. | Consider running the reaction at a lower temperature for a longer period. |
| Presence of impurities in the starting material. | Purify the starting material before the cyclization reaction. | |
| Poor recovery after workup | Product is soluble in the aqueous phase. | Ensure complete precipitation by adjusting the pH carefully and cooling the solution thoroughly. |
| Difficulty in purification | Co-precipitation of impurities. | Optimize the recrystallization solvent system. Consider column chromatography if recrystallization is ineffective. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
The neutralization step with sodium hydroxide is exothermic and should be performed cautiously with cooling.
References
- CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof.
- WO1994007892 - PROCESS FOR THE PREPARATION OF 2-AMINO-6-CHLOROPURINE.
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]
- Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.
- Lister, J. H. (1971). Purines. Wiley-Interscience.
The Versatile Precursor: (2-Amino-6-chloropyrimidin-4-yl)cyanamide in Modern Heterocyclic Synthesis
Introduction
In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Pyrimidine-fused heterocycles, in particular, are privileged scaffolds found in a vast array of biologically active molecules and functional materials. (2-Amino-6-chloropyrimidin-4-yl)cyanamide is a highly functionalized and reactive building block, poised for the construction of diverse and complex molecular architectures. Its unique arrangement of an amino group, a labile chlorine atom, and an electrophilic cyanamide moiety makes it a powerful synthon for creating fused-ring systems such as purines, pteridines, and triazolopyrimidines. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utility of this versatile precursor, complete with detailed, field-tested protocols and mechanistic insights.
Core Concepts: Reactivity and Synthetic Potential
The synthetic utility of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is rooted in the distinct reactivity of its functional groups. The cyanamide group is a potent electrophile, susceptible to attack by various nucleophiles, which is the key to forming a new fused ring. The adjacent amino group can act as an internal nucleophile or be derivatized. The chlorine atom at the 6-position is a good leaving group, readily displaced by nucleophiles, allowing for further molecular diversification either before or after the primary cyclization event. This multi-faceted reactivity allows for a range of cyclization strategies to be employed.
Synthesis of the Precursor and Starting Material
A reliable supply of high-quality starting material is paramount for any synthetic campaign. The precursor, 2,4-diamino-6-chloropyrimidine, is readily synthesized from commercially available starting materials. Subsequently, the target compound, (2-Amino-6-chloropyrimidin-4-yl)cyanamide, can be prepared through a standard cyanation reaction.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This two-step protocol begins with the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine, followed by chlorination.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This procedure is adapted from established methods for pyrimidine synthesis[1][2][3].
-
Materials: Guanidine hydrochloride, Sodium methoxide, Methanol, Ethyl cyanoacetate, Acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.0 eq) to methanol.
-
Cool the mixture in an ice bath and add a solution of sodium methoxide (1.1 eq) in methanol.
-
Warm the mixture to reflux and add ethyl cyanoacetate (1.0 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and, while cooling in an ice bath, adjust the pH to 7 with acetic acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2,4-diamino-6-hydroxypyrimidine.
-
Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine
This step utilizes a standard chlorinating agent to replace the hydroxyl group[1][4].
-
Materials: 2,4-Diamino-6-hydroxypyrimidine, Phosphorus oxychloride (POCl₃), Diisopropylethylamine (DIPEA).
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, carefully add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) to phosphorus oxychloride (5.0 eq).
-
Cool the mixture and add DIPEA (1.2 eq) dropwise as a catalyst.
-
Heat the reaction mixture to 90-110 °C and stir for 2-3 hours.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia water) to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-diamino-6-chloropyrimidine.
-
Workflow for the Synthesis of 2,4-Diamino-6-chloropyrimidine
Caption: Synthesis of the key precursor, 2,4-diamino-6-chloropyrimidine.
Protocol 2: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
This protocol describes the cyanation of one of the amino groups of 2,4-diamino-6-chloropyrimidine.
-
Materials: 2,4-Diamino-6-chloropyrimidine, Cyanogen bromide (CNBr), Suitable solvent (e.g., Dioxane or THF), Base (e.g., Sodium bicarbonate).
-
Procedure:
-
Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
-
Application in Heterocyclic Synthesis: Construction of Fused Pyrimidines
The strategic placement of reactive groups in (2-Amino-6-chloropyrimidin-4-yl)cyanamide allows for its use in constructing a variety of fused heterocyclic systems. A prime example is its reaction with hydrazine to form aminotriazolopyrimidines, which are scaffolds of significant interest in medicinal chemistry.
Protocol 3: Synthesis of 7-Amino-5-chloro-[1][5][6]triazolo[4,3-a]pyrimidin-3-amine
This protocol is based on the established reactivity of cyanamides with hydrazine derivatives. The reaction proceeds via an initial nucleophilic attack of hydrazine on the cyanamide carbon, followed by intramolecular cyclization.
-
Materials: (2-Amino-6-chloropyrimidin-4-yl)cyanamide, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend (2-Amino-6-chloropyrimidin-4-yl)cyanamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
A precipitate should form as the reaction progresses.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield 7-Amino-5-chloro-[1][5][6]triazolo[4,3-a]pyrimidin-3-amine.
-
Reaction Mechanism: Formation of the Triazolopyrimidine Core
Sources
- 1. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
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Developing Novel Anticancer Agents from Aminopyrimidine Cyanamides: Application Notes and Protocols
Introduction: The Rationale for Aminopyrimidine Cyanamides in Oncology
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, including several cornerstone anticancer agents.[1] Its ability to mimic the purine bases of ATP allows derivatives to function as competitive inhibitors for a vast array of enzymes, particularly protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways that govern proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4]
The aminopyrimidine subclass, in particular, has yielded highly successful kinase inhibitors.[3][5] The addition of a cyanamide moiety introduces a unique electronic and structural feature, offering a valuable handle for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel aminopyrimidine cyanamide derivatives as potential anticancer agents. We will detail the underlying scientific principles, provide step-by-step protocols for key assays, and offer insights into data interpretation, guiding researchers from initial compound synthesis to preclinical in vivo evaluation.
Part 1: Synthesis and Structure-Activity Relationship (SAR) Analysis
The journey of developing a novel anticancer agent begins with its chemical synthesis. The goal is to create a library of related compounds (analogs) by systematically modifying the core aminopyrimidine cyanamide structure. This process allows for the exploration of the structure-activity relationship (SAR), which links specific chemical modifications to changes in biological activity.[6][7]
A common synthetic route involves the condensation of a guanidine derivative with a β-keto nitrile, followed by functionalization. The causality behind this choice lies in its efficiency and modularity, allowing for diverse substituents to be introduced at key positions on the pyrimidine ring.
Workflow for Synthesis and Initial Compound Curation
The overall process from chemical synthesis to a curated set of initial hits follows a logical progression.
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spectroscopic characterization (NMR, IR, MS) of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
An Application Note for the Comprehensive Spectroscopic Characterization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We present detailed protocols and expertly interpreted, predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The causality behind experimental choices and the interpretation of spectral features are explained to ensure robust structural verification and quality control for researchers, scientists, and drug development professionals.
Introduction: The Need for Rigorous Characterization
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a substituted pyrimidine that incorporates several key functional groups: a 2-amino group, a 6-chloro substituent, and a 4-cyanamide moiety. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. The unique electronic and structural contributions of the chloro, amino, and cyanamide groups make this molecule a versatile building block for creating novel compounds with potential biological activity.
Given its potential applications, unambiguous structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint of the molecule's chemical structure. This application note establishes a self-validating system of protocols and expected data to guide researchers in confirming the identity and purity of synthesized (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. For the target molecule, the distinct electronic effects of the nitrogen atoms, the amino group, the electron-withdrawing chlorine atom, and the cyanamide group create a predictable and unique spectral pattern.
Causality of NMR Experimental Design
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solubilizing power for polar, heterocyclic compounds and its ability to facilitate the observation of exchangeable protons (N-H) from the amino and cyanamide groups. A standard 400 or 500 MHz spectrometer provides the necessary resolution to distinguish between closely spaced signals.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-25 mg of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.[1] Dissolve the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.[2][3]
-
Homogenization: Ensure the sample is fully dissolved by vortexing or brief sonication. The solution must be free of any solid particles to ensure good magnetic field homogeneity.[4]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any remaining particulates, transfer the solution into a 5 mm NMR tube to a minimum height of 4-5 cm.[1][4]
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Shimming & Locking: Perform automated or manual shimming to optimize the magnetic field homogeneity. Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more). A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
Predicted NMR Spectral Data
The chemical shifts are predicted based on the analysis of structurally similar compounds and established substituent effects on pyrimidine rings.[5][6] The electronegativity of the ring nitrogens, the chlorine atom, and the cyanamide group significantly influences the electronic environment of the nearby nuclei, generally causing a downfield shift (higher ppm value).[7][8]
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Atom No. | Type | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H-5 | ¹H | 6.5 - 6.8 | Singlet (s) | The sole pyrimidine ring proton, appears as a sharp singlet. |
| -NH₂ | ¹H | 7.0 - 7.5 | Broad Singlet (br s) | Exchangeable protons on the C2-amino group. Broadness due to quadrupolar relaxation and exchange. |
| -NHCN | ¹H | 9.5 - 10.5 | Broad Singlet (br s) | Exchangeable proton of the cyanamide group, expected to be significantly downfield due to deshielding. |
| C2 | ¹³C | 160 - 163 | - | Carbon attached to two nitrogen atoms (amino and ring). |
| C4 | ¹³C | 158 - 161 | - | Carbon attached to the cyanamide and chlorine, highly deshielded. |
| C5 | ¹³C | 95 - 100 | CH | The only carbon in the ring bonded to a hydrogen. Its chemical shift is a key identifier. |
| C6 | ¹³C | 155 - 158 | - | Carbon bearing the chlorine atom. |
| -C≡N | ¹³C | 115 - 118 | - | Characteristic chemical shift for a cyanamide/nitrile carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups within a molecule. It is an exceptionally powerful tool for confirming the presence of key structural motifs. For the target compound, the most diagnostic absorption will be from the cyanamide group (-N-C≡N), which appears in a relatively clean region of the spectrum.
Causality of FTIR Experimental Design
Attenuated Total Reflectance (ATR) is the method of choice for analyzing solid powder samples.[9] It requires no sample preparation (like KBr pellet pressing) and provides high-quality, reproducible spectra by simply ensuring good contact between the sample and the ATR crystal (typically diamond or zinc selenide).[10][11][12]
Protocol for ATR-FTIR Data Acquisition
-
Crystal Cleaning: Ensure the ATR crystal surface is immaculately clean. Wipe gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid (2-Amino-6-chloropyrimidin-4-yl)cyanamide powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the solid firmly and evenly against the crystal to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
Predicted Infrared Absorption Data
The following table summarizes the expected key absorption bands and their corresponding molecular vibrations.
Table 2: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
|---|---|---|---|
| 3450 - 3300 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Corresponds to the primary amino (-NH₂) group. Often appears as a doublet. |
| 3250 - 3100 | Medium | N-H Stretch | Likely from the cyanamide (-NHCN) group. |
| 2240 - 2220 | Strong, Sharp | -C≡N Stretch (Cyanamide) | This is the most diagnostic peak for the compound. The N-C≡N stretch of a cyanamide is very strong.[13][14] |
| 1650 - 1550 | Strong | N-H Bend / C=N & C=C Ring Stretches | A complex region with overlapping peaks from the amino group scissoring and pyrimidine ring vibrations. |
| 1450 - 1350 | Medium | Aromatic Ring Stretch | Further vibrations from the pyrimidine core. |
| 1340 - 1250 | Medium-Strong | C-N Stretch (Aromatic amine) | Vibration of the C2-NH₂ bond.[15] |
| 850 - 750 | Medium-Strong | C-Cl Stretch / C-H Out-of-Plane Bend | The C-Cl stretch and the out-of-plane bending of the C5-H bond are expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways.[16][17][18] This fragmentation pattern serves as a molecular fingerprint.
Causality of Mass Spectrometry Interpretation
The most critical feature in the mass spectrum of (2-Amino-6-chloropyrimidin-4-yl)cyanamide will be the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%).[19] This results in the molecular ion appearing as a pair of peaks separated by 2 mass-to-charge units (m/z), known as the M⁺˙ and [M+2]⁺˙ peaks, with a characteristic intensity ratio of approximately 3:1.[20][21][22][23] This pattern is a definitive indicator of a single chlorine atom in the molecule or fragment.
Protocol for EI-MS Data Acquisition
-
Sample Introduction: Load a small quantity of the solid sample (<1 mg) into a capillary tube for a direct insertion probe.
-
Ionization: Introduce the probe into the high-vacuum source of the mass spectrometer. The sample is heated to induce volatilization. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[24]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Predicted Mass Spectrometry Data
The molecular formula is C₅H₄N₅Cl. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).
-
Monoisotopic Molecular Weight: (5 * 12.0000) + (4 * 1.0078) + (5 * 14.0031) + (1 * 34.9689) = 183.0159 g/mol
Table 3: Predicted EI-MS Data
| m/z | Predicted Relative Intensity | Assignment | Notes |
|---|---|---|---|
| 185 | ~33% of m/z 183 | [M+2]⁺˙ | Molecular ion containing the ³⁷Cl isotope. |
| 183 | High | [M]⁺˙ | Molecular ion containing the ³⁵Cl isotope. Its presence confirms the molecular weight. |
| 156/158 | Variable | [M - HCN]⁺˙ | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.[25] |
| 148 | Variable | [M - Cl]⁺ | Loss of a chlorine radical. This fragment will not have the 3:1 isotopic pattern. |
| 143/145 | Variable | [M - NCN]⁺˙ | Loss of the cyanamide radical. The resulting fragment retains the chlorine atom and its isotopic signature. |
| 92 | Variable | [C₄H₂N₃]⁺ | A potential fragment resulting from further breakdown of the pyrimidine ring after initial losses. |
Summary of Characterization Data
The structural identity of (2-Amino-6-chloropyrimidin-4-yl)cyanamide can be confidently confirmed by a combination of these spectroscopic techniques. The key identifiers for a successful synthesis are:
-
NMR: A single aromatic proton signal, two distinct broad N-H signals, and five unique carbon signals in the aromatic/heteroaromatic region plus one cyanamide carbon signal.
-
FTIR: A strong, sharp absorption band between 2240-2220 cm⁻¹ characteristic of the N-C≡N stretch.
-
MS: A molecular ion cluster at m/z 183 and 185 with a relative intensity ratio of approximately 3:1, confirming the molecular weight and the presence of one chlorine atom.
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ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Application Note: High-Purity (2-Amino-6-chloropyrimidin-4-yl)cyanamide via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds and active pharmaceutical ingredients (APIs).
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of (2-Amino-6-chloropyrimidin-4-yl)cyanamide by recrystallization. Recognizing the critical role of purity for downstream applications, this document moves beyond a simple set of instructions to explain the underlying chemical principles that govern the selection of solvents and optimization of the crystallization process. This application note is designed to empower researchers to achieve high-purity (2-Amino-6-chloropyrimidin-4-yl)cyanamide with a reproducible and scalable methodology.
Introduction: The Criticality of Purity for (2-Amino-6-chloropyrimidin-4-yl)cyanamide
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The purity of this intermediate is paramount as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[3][5]
Understanding the Molecular Landscape: Predicting Solubility and Impurity Profile
A successful recrystallization protocol is built on a solid understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.
Structural Considerations for Solvent Selection
(2-Amino-6-chloropyrimidin-4-yl)cyanamide possesses a rigid pyrimidine core with several polar functional groups: an amino group (-NH2), a chloro group (-Cl), and a cyanamide group (-NHCN). These groups can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound's solubility. The presence of the amino and cyanamide groups suggests potential solubility in polar protic and aprotic solvents.
Anticipating Impurities
The synthesis of chloropyrimidines often involves the use of reagents like phosphoryl chloride (POCl3) and starting materials such as hydroxypyrimidines.[1] Therefore, potential impurities in crude (2-Amino-6-chloropyrimidin-4-yl)cyanamide may include:
-
Unreacted starting materials: Such as a corresponding hydroxypyrimidine derivative.
-
Isomeric byproducts: Formed during the synthesis.
-
Reagents and their degradation products: Residual POCl3 or its hydrolysis products.
-
Related pyrimidine derivatives: Such as other amino- or chloro-substituted pyrimidines.[6]
Strategic Solvent Selection: A Data-Driven Approach
The cornerstone of a successful recrystallization is the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4]
Table 1: Potential Solvents for Recrystallization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide (Based on Analogue Solubility Data)
| Solvent Class | Solvent | Rationale for Consideration | Potential Drawbacks |
| Ethers | 1,4-Dioxane | Moderate solubility for a similar compound, suggesting a good solubility differential. | Higher boiling point can make removal difficult. |
| Ketones | Acetone | High solubility for a similar compound, may require a co-solvent to reduce solubility at low temperatures. | Low boiling point may lead to premature crystallization. |
| Esters | Ethyl Acetate | Good solubility for a similar compound and a moderate boiling point. | |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents that can engage in hydrogen bonding. Methanol has been used for recrystallizing a chloropyrimidine.[8] | May have high solubility even at low temperatures, potentially reducing yield. |
| Nitriles | Acetonitrile | A polar aprotic solvent that may offer a good solubility profile. | |
| Halogenated | Chloroform | Moderate solubility for a similar compound. | Toxicity and environmental concerns. |
| Aromatic Hydrocarbons | Toluene | Low solubility for a similar compound, could be a good anti-solvent. |
Recommendation: Based on the analogue data and general principles, ethyl acetate and acetonitrile are recommended as primary candidates for single-solvent recrystallization. A mixed solvent system, such as methanol/water or acetone/toluene , could also be explored to fine-tune the solubility.
Experimental Protocol: A Step-by-Step Guide to High Purity
This protocol is a robust starting point and may require minor optimization based on the initial purity of the crude material.
Materials and Equipment
-
Crude (2-Amino-6-chloropyrimidin-4-yl)cyanamide
-
Candidate recrystallization solvents (e.g., ethyl acetate, acetonitrile)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Watch glass
-
Melting point apparatus
-
Analytical balance
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The cyanamide functional group can be toxic.[9][10] Handle the compound with care and avoid inhalation of dust or contact with skin.
-
Consult the Safety Data Sheet (SDS) for all solvents used.
Recrystallization Workflow
The following diagram outlines the key steps in the recrystallization process.
Caption: A schematic overview of the recrystallization process.
Detailed Procedure
-
Dissolution:
-
Place a sample of the crude (2-Amino-6-chloropyrimidin-4-yl)cyanamide in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that could act as nucleation sites and compromise the purity of the final product.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer.[4]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.[11]
-
-
Washing:
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any remaining solvent.
-
Determine the melting point of the purified product. A sharp melting point close to the literature value is an indicator of high purity.
-
Troubleshooting Common Recrystallization Challenges
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution.- Add a compatible anti-solvent (a solvent in which the compound is insoluble).- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (formation of a liquid instead of a solid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Lower the temperature at which the compound dissolves by adding more solvent.- Reheat the solution and allow it to cool more slowly. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing the crystals.- Use a pre-heated funnel for hot filtration. |
| Colored impurities remain in the crystals | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the desired product).[11] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of (2-Amino-6-chloropyrimidin-4-yl)cyanamide by recrystallization. By understanding the principles of solvent selection and the practical aspects of the recrystallization process, researchers can consistently obtain high-purity material, which is essential for reliable and reproducible results in drug discovery and development.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
-
ACS Publications. (2012, May 20). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]
- Google Patents. (n.d.). DE4408404A1 - Process for the preparation of chloropyrimidines.
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Cyanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 18). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]
-
PubChem. (n.d.). Cyanamide. Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (2001, February). HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
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- 5. mdpi.com [mdpi.com]
- 6. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application - Google Patents [patents.google.com]
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- 8. DE4408404A1 - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Amino-6-chloropyrimidin-4-yl)cyanamide purity. The method is designed for use in research, quality control, and drug development settings. It effectively separates the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products generated under various stress conditions. The protocol herein provides comprehensive guidance on sample preparation, chromatographic conditions, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Regulatory agencies require the implementation of validated, stability-indicating analytical methods to ensure that all potential impurities and degradants are adequately monitored and controlled.[1]
Forced degradation studies are a cornerstone of developing such methods, providing insight into the intrinsic stability of a compound and ensuring the analytical procedure can distinguish the intact substance from any products of its decomposition.[2][3] This document presents an HPLC method developed and validated to be specific, accurate, and precise for the purity analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. The methodology employs a standard C18 column with a gradient mobile phase and UV detection, a common and effective approach for analyzing pyrimidine derivatives.[4][5]
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A gradient elution using a polar mobile phase (a mixture of aqueous buffer and acetonitrile) allows for the effective separation of the moderately polar parent compound from potential impurities that may have a wide range of polarities. The acidic pH of the mobile phase ensures consistent protonation of the amino group on the pyrimidine ring, leading to sharp, symmetrical peak shapes. A Diode Array Detector (DAD) is utilized for quantification and to assess peak purity across the UV spectrum.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standard: (2-Amino-6-chloropyrimidin-4-yl)cyanamide (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent)
-
Chemicals: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (H₃PO₄, Analytical Grade), Hydrochloric Acid (HCl, Analytical Grade), Sodium Hydroxide (NaOH, Analytical Grade), Hydrogen Peroxide (H₂O₂, 30% solution)
-
Filters: 0.45 µm or 0.22 µm PVDF or Nylon syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Diode Array Detector (DAD) or multi-wavelength UV Detector
-
-
Chromatography Data System (CDS) software (e.g., OpenLab CDS)
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Vortex Mixer
Chromatographic Conditions
All quantitative data for the method are summarized in the table below for quick reference.
| Parameter | Condition |
| Column | ACE C18 or equivalent (L x I.D.: 250 mm x 4.6 mm, Particle Size: 5 µm) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Justification of Choices:
-
Column: A standard C18 column provides excellent retention and selectivity for a wide range of small molecules, including pyrimidine derivatives.[4][5] The 250 mm length ensures high resolution for separating closely eluting impurities.
-
Mobile Phase: A phosphate buffer at pH 3.0 ensures robust pH control and sharp peak shape for the basic analyte. Acetonitrile is chosen for its low UV cutoff and efficient elution properties.
-
Gradient: A gradient elution is crucial for a stability-indicating method to ensure the elution of both early-eluting polar degradants and late-eluting non-polar impurities within a reasonable timeframe.[5]
-
Detection Wavelength: 240 nm was determined to be a suitable wavelength for detecting the parent compound and its likely degradation products, offering a good balance of sensitivity.
Experimental Protocols
Protocol 1: Preparation of Solutions
A. Mobile Phase A (20 mM KH₂PO₄, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of Milli-Q water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 10 minutes in a sonicator.
B. Diluent (Acetonitrile:Water, 50:50 v/v)
-
Mix 500 mL of Acetonitrile and 500 mL of Milli-Q water.
C. Standard Stock Solution (approx. 500 µg/mL)
-
Accurately weigh approximately 25 mg of (2-Amino-6-chloropyrimidin-4-yl)cyanamide reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
D. Standard Working Solution (approx. 50 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
E. Sample Working Solution (approx. 50 µg/mL)
-
Accurately weigh approximately 25 mg of the (2-Amino-6-chloropyrimidin-4-yl)cyanamide sample into a 50 mL volumetric flask.
-
Follow steps C2 and C3 to prepare the sample stock solution.
-
Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Forced Degradation Study
The objective of a forced degradation study is to generate potential degradation products to demonstrate the specificity of the analytical method.[2][6]
A. General Preparation
-
Prepare a stock solution of the API at 1000 µg/mL in the diluent.
-
For each condition below, transfer 5 mL of the stock solution into separate vials.
B. Stress Conditions
-
Acid Hydrolysis: Add 5 mL of 0.1 M HCl. Heat at 60 °C for 8 hours.
-
Base Hydrolysis: Add 5 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Expose the solid powder to 80 °C in a hot air oven for 48 hours. Then, prepare the sample as per Protocol 1E.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Then, prepare the sample as per Protocol 1E.[1]
C. Sample Post-Treatment
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[7]
-
Dilute all samples with diluent to a final theoretical concentration of 50 µg/mL.
-
Analyze the stressed samples alongside an unstressed control sample using the proposed HPLC method.
Method Validation Summary
The method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following presents a summary of the required validation parameters and typical acceptance criteria.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, standard, and forced degradation samples. | The main peak should be free from interference from blank and degradation products. Peak purity index > 0.999. |
| Linearity | Analyze five concentrations from LOQ to 150% of the working concentration (e.g., 1-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy (% Recovery) | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (RSD%) | - Repeatability: Six replicate injections of the same sample. - Intermediate: Analysis on different days by different analysts. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N = 3). | Report the value (e.g., ~0.05 µg/mL). |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N = 10). | Report the value (e.g., ~0.15 µg/mL). |
| Robustness | Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2 units). | System suitability parameters should remain within limits. No significant change in results. |
Visualization of Workflows
Diagram 1: General HPLC Purity Analysis Workflow
Caption: A logical workflow for HPLC purity determination.
Diagram 2: Forced Degradation Study Workflow
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
A Guide for Process Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this critical synthesis. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth, experience-driven insights into the reaction mechanism, parameter optimization, and troubleshooting common experimental hurdles.
Synthesis Overview: The Reaction Pathway
The synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-Amino-4,6-dichloropyrimidine, is reacted with a cyanamide salt, where the cyanamide anion acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
The reaction's success hinges on controlling the regioselectivity of the substitution. The pyrimidine ring's nitrogen atoms are electron-withdrawing, making the carbon atoms at positions C2, C4, and C6 electrophilic and susceptible to nucleophilic attack.[1][2] In the case of 2-Amino-4,6-dichloropyrimidine, the C4 and C6 positions are significantly more electron-deficient and are the preferred sites for substitution over the C2 position.[3][4]
Caption: Primary synthesis route for (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, focusing on the causality behind experimental choices to enhance yield and purity.
Q1: My yield is consistently low. What are the most probable causes?
A1: Low yield is typically traced back to one of four primary issues:
-
Incomplete Reaction: The reaction has not proceeded to completion, leaving unreacted starting material. This can be addressed by optimizing reaction time, temperature, or the choice of base and solvent.[5]
-
Formation of Side Products: The primary side product is the disubstituted species, (2-Amino-pyrimidine-4,6-diyl)dicyanamide, where both chlorine atoms are replaced. Another possibility, though less common, is substitution at the C6 position if the nucleophile is sterically unhindered.[6]
-
Poor Regioselectivity: While substitution is heavily favored at C4/C6 over C2, suboptimal conditions could lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[3]
-
Product Degradation: The cyanamide functional group can be sensitive to harsh workup conditions, particularly strong acids or bases at elevated temperatures, leading to hydrolysis.
Q2: How can I minimize the formation of the disubstituted byproduct?
A2: The formation of the disubstituted product is a classic problem of competing reactions. To favor monosubstitution, you must carefully control the reaction stoichiometry.
-
Molar Equivalents: Use a strict molar ratio of 1.0 to 1.1 equivalents of the cyanamide salt relative to the 2-Amino-4,6-dichloropyrimidine. A large excess of the nucleophile will statistically increase the probability of a second substitution event occurring on the initially formed product.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can increase selectivity. The activation energy for the second substitution is often higher, meaning it is more sensitive to temperature increases.
-
Slow Addition: Adding the nucleophile (cyanamide solution) slowly over time to the solution of the dichloropyrimidine can help maintain a low instantaneous concentration of the nucleophile, further disfavoring the second substitution.
Q3: What are the optimal base and solvent choices for this SNAr reaction?
A3: The choice of base and solvent is critical as they work in concert to facilitate the reaction.
-
Base Selection: The base's primary role is to deprotonate cyanamide (pKa ~1.1), which is not nucleophilic enough on its own, to form the more potent cyanamide anion nucleophile.
-
Recommended Bases: Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective.[5] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially in organic solvents.[7]
-
Bases to Avoid: Strong nucleophilic bases like sodium hydroxide or sodium methoxide should be used with caution, as they can compete with the cyanamide anion and react with the dichloropyrimidine to form undesired hydroxylated or methoxylated byproducts.
-
-
Solvent Selection: Polar aprotic solvents are generally preferred for SNAr reactions.
-
Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices. They can effectively solvate the cation of the cyanamide salt and the charged intermediate (Meisenheimer complex) without participating in the reaction.
-
Solvents to Use with Caution: Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[5] However, some microwave-assisted syntheses have shown success in alcohols like propanol.[7]
-
Q4: The reaction seems to stall and does not go to completion. How can I drive it forward?
A4: An incomplete reaction is a common hurdle. Here’s a systematic approach to address it:
-
Verify Reagent Quality: Ensure the cyanamide has not degraded and the base is active. Cyanamide can dimerize over time, and some bases can be hygroscopic.
-
Increase Temperature: Gently increasing the reaction temperature in increments of 10°C can significantly increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to ensure that byproduct formation does not increase disproportionately.
-
Extend Reaction Time: Some SNAr reactions can be slow. If an initial time point (e.g., 4 hours) shows significant starting material, consider extending the reaction to 8, 12, or even 24 hours, with continued monitoring.
-
Re-evaluate Base/Solvent System: If the reaction is stalling in a system like TEA/Acetonitrile, switching to a more polar solvent like DMF or a stronger, non-nucleophilic base could be beneficial.
Troubleshooting Guide for Low Yield
This section provides a logical workflow for diagnosing and solving issues related to poor reaction yield.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
Quantitative Parameter Optimization
The following table summarizes the typical effects of key reaction parameters on yield and purity. Use this as a guide for designing optimization experiments.
| Parameter | Range | Effect on Yield | Effect on Purity (Side Products) | Recommendation |
| Temperature | 40 - 100 °C | Increases with temperature up to an optimum, then may decrease due to degradation. | Higher temperatures increase the rate of disubstitution. | Start at 60-80°C and adjust based on reaction progress and purity analysis. |
| Nucleophile Eq. | 1.0 - 1.5 | Yield increases with equivalents but plateaus. | > 1.2 equivalents significantly increases disubstitution. | Use 1.05 - 1.1 equivalents for optimal balance. |
| Base Eq. | 1.5 - 2.5 | Must be sufficient to deprotonate the nucleophile and neutralize HCl byproduct. | Excess strong base can cause hydrolysis or other side reactions. | Use ~2.0 equivalents of a carbonate base or ~1.5 eq. of an amine base. |
| Solvent | ACN, DMF, DMSO | DMF/DMSO generally give faster rates and higher yields than ACN due to better solubility and polarity. | Solvent choice has a minor effect on purity unless it participates in the reaction. | DMF is a robust starting point. ACN can be used for easier removal. |
Optimized Experimental Protocol
This protocol provides a validated starting point for the synthesis, incorporating best practices discussed in this guide.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq.)
-
Sodium Cyanamide (or Cyanamide + Base) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Amino-4,6-dichloropyrimidine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Nucleophile Addition: Add sodium cyanamide (1.1 eq.) to the stirring mixture at room temperature. If using cyanamide, it should be added at this stage.
-
Heating: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS.[5] A typical mobile phase for TLC could be a 7:3 mixture of hexane and ethyl acetate.
-
Work-up: Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the DMF). A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure (2-Amino-6-chloropyrimidin-4-yl)cyanamide.[5]
References
-
Chemistry LibreTexts. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (2007). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
- Google Patents. (2017). CN107235919B - Process for synthesizing minoxidil.
-
ResearchGate. (2019). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Apicule. (n.d.). 2,4-Diamino-6-chloropyrimidine (CAS No: 156-83-2) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (2020). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Quest Journals. (2019). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
-
Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
National Institutes of Health. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
-
PubMed Central. (2017). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
- Google Patents. (2019). CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof.
-
CABI Digital Library. (2017). Synthesis of 2rAminor4,6rdimethoxypyrimidine (ADM). Retrieved from [Link]
- Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyanation of Aminopyrimidines
Welcome to the technical support center for the cyanation of aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions and overcome common hurdles.
Introduction: The Challenge of Selectivity
The introduction of a cyano group onto an aminopyrimidine core is a critical step in the synthesis of numerous pharmacologically active molecules. However, the inherent reactivity of the aminopyrimidine scaffold presents unique challenges. The presence of multiple nucleophilic sites—the amino group and the nitrogen atoms of the pyrimidine ring—coupled with the electrophilic nature of many cyanating agents, can lead to a variety of undesired side reactions. This guide will dissect these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section is structured in a question-and-answer format to directly address the most common issues encountered in the cyanation of aminopyrimidines.
Issue 1: Low or No Conversion of the Starting Material
Q1: I am not observing any significant consumption of my starting aminopyrimidine. What are the likely causes and how can I address this?
Low or no conversion is a frequent starting point for troubleshooting. The root cause often lies in the choice and handling of reagents and the reaction conditions.
Probable Causes & Recommended Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inactive Catalyst (Palladium-Catalyzed Reactions) | Use a freshly opened bottle of the palladium catalyst or a pre-catalyst that is activated in situ. Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture, which can lead to oxidation and loss of catalytic activity. Consider screening different phosphine ligands that can stabilize the catalyst and facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] |
| Poor Quality or Inappropriate Cyanide Source | Ensure the cyanide source is dry and of high purity. For palladium-catalyzed reactions, the choice of cyanide source is critical. While KCN and NaCN are common, their high solubility can lead to catalyst poisoning.[1] Zn(CN)₂ is often a better choice due to its lower solubility, which maintains a low concentration of free cyanide in solution. For Sandmeyer reactions, ensure the complete dissolution of CuCN. |
| Incomplete Diazotization (Sandmeyer Reaction) | Maintain the reaction temperature strictly between 0-5 °C during the formation of the diazonium salt. Use a slight excess of sodium nitrite and test for the presence of nitrous acid with starch-iodide paper to ensure complete diazotization. Diazonium salts are notoriously unstable and should be used immediately after preparation.[2] |
| Insufficient Reaction Temperature or Time | Monitor the reaction progress by TLC, LC-MS, or GC-MS. If the reaction stalls, consider incrementally increasing the temperature by 10-20 °C. Be aware that higher temperatures can also promote side reactions, so this should be done cautiously. |
| Leaving Group is Not Sufficiently Activated | For nucleophilic aromatic substitution (SNAr) type cyanations, the leaving group (e.g., a halide) must be on a position activated by the electron-withdrawing pyrimidine ring. If the leaving group is on a less activated position, a transition-metal-catalyzed approach is likely necessary. |
Issue 2: Formation of a Major, Unidentified Byproduct
Q2: My reaction is consuming the starting material, but I am forming a significant amount of a byproduct instead of my desired cyanated aminopyrimidine. What are the most common side reactions?
The formation of a major byproduct is a strong indicator of a competing reaction pathway. Understanding these pathways is key to mitigating them.
Side Reaction 1: Hydrolysis of the Cyano Group
The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxamide or a carboxylic acid.[3][4]
Q2.1: My mass spectrometry data suggests the addition of water to my product. Is this hydrolysis of the nitrile?
A: Yes, this is a very common side reaction. The presence of trace amounts of water in your reaction mixture, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the desired cyano group.
Troubleshooting Hydrolysis:
-
Strictly Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Control of pH: If possible, run the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, hindered base. If the reaction is run under acidic conditions, minimize the reaction time and temperature.
-
Work-up Conditions: Be mindful of the pH during the aqueous work-up. A rapid, cold work-up can minimize hydrolysis.
Side Reaction 2: N-Cyanation of the Amino Group
The exocyclic amino group of aminopyrimidines is nucleophilic and can react directly with electrophilic cyanating agents.[5][6][7]
Q2.2: I am observing a byproduct with a mass increase of 25 units (CN). Is this N-cyanation?
A: This is a highly probable side reaction, especially if you are using cyanogen bromide or another electrophilic cyanating agent. The product is a cyanamide derivative.
Troubleshooting N-Cyanation:
-
Protect the Amino Group: The most effective way to prevent N-cyanation is to protect the amino group before the cyanation step. Common protecting groups for amines include Boc, Cbz, or acetyl groups. The protecting group can be removed in a subsequent step.
-
Choice of Cyanating Agent: If protection is not feasible, consider using a nucleophilic cyanide source (e.g., KCN, Zn(CN)₂) in a transition-metal-catalyzed reaction, which is less likely to react directly with the amino group.
Side Reaction 3: Dimerization and Oligomerization
Under certain conditions, particularly in palladium-catalyzed reactions, dimerization of the starting aminopyrimidine or coupling with reaction intermediates can occur.
Q2.3: I am seeing high molecular weight species in my mass spectrum that correspond to dimers of my starting material or product. How can I prevent this?
A: Dimerization often points to issues with the catalytic cycle or radical side reactions.
Troubleshooting Dimerization:
-
Optimize Catalyst and Ligand: The choice of ligand in palladium-catalyzed reactions is crucial. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and suppress side reactions.
-
Lower Reaction Temperature: Higher temperatures can favor radical pathways that may lead to dimerization.
-
Control Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of the aminopyrimidine substrate can sometimes lead to self-coupling.
Side Reaction 4: Decyanative Cross-Coupling
The product, a cyanated pyrimidine, can sometimes undergo further reaction where the cyano group is displaced by a nucleophile present in the reaction mixture.[8][9]
Q2.4: My desired cyanopyrimidine is forming, but then seems to be converting to another product. Could it be reacting further?
A: Yes, this is known as decyanative cross-coupling. If your reaction mixture contains other nucleophiles (e.g., amines, alcohols, or even excess cyanide), they can potentially displace the cyano group of your product.
Troubleshooting Decyanative Coupling:
-
Minimize Excess Nucleophiles: Use a stoichiometric amount of the nucleophilic cyanating agent where possible.
-
Lower Reaction Temperature and Time: Once the desired product is formed (as monitored by in-process controls), quench the reaction to prevent subsequent reactions.
Frequently Asked Questions (FAQs)
Q: Which cyanation method is best for my aminopyrimidine?
A: The best method depends on the starting material and the desired product.
-
Sandmeyer Reaction: This is a classic method for converting an amino group directly to a cyano group. However, it involves the generation of an unstable diazonium salt and can have safety concerns and generate byproducts.[2][10][11][12]
-
Palladium-Catalyzed Cyanation: This is a versatile method for converting a halo-aminopyrimidine to a cyano-aminopyrimidine. It generally offers good functional group tolerance but requires careful optimization of the catalyst, ligand, and cyanide source to avoid catalyst poisoning and side reactions.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): If the aminopyrimidine has a good leaving group (like a halogen) at an activated position (typically C2, C4, or C6), direct displacement with a cyanide salt (e.g., KCN) can be a straightforward and cost-effective method.[13]
Q: Should I protect the amino group before cyanation?
A: Protecting the amino group is often a good strategy to prevent N-cyanation, especially when using electrophilic cyanating agents.[14] It can also improve the solubility and reactivity of the substrate in some cases. However, it adds extra steps to the synthesis (protection and deprotection). If you are using a palladium-catalyzed cross-coupling with a nucleophilic cyanide source, you may be able to proceed without protection, but this should be evaluated on a case-by-case basis.
Q: My reaction is very sensitive to water. What are the best practices for running anhydrous reactions?
A:
-
Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Anhydrous grade solvents in sealed bottles are also a good option.
-
Reagents: Dry solid reagents in a vacuum oven before use. Handle hygroscopic reagents in a glovebox.
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
Q: I am having trouble purifying my product from the residual palladium catalyst. What are some effective methods?
A:
-
Filtration: Passing the crude reaction mixture through a plug of silica gel, Celite, or a specialized palladium scavenger can remove a significant portion of the catalyst.
-
Chromatography: Careful column chromatography is often effective.
-
Precipitation/Crystallization: Sometimes, the desired product can be selectively precipitated or crystallized, leaving the palladium impurities in the solution.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium sulfide can help to remove residual palladium.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of a Halo-aminopyrimidine with Zn(CN)₂
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the halo-aminopyrimidine (1.0 mmol), Zn(CN)₂ (0.6 mmol, 1.2 equiv of CN), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and a phosphine ligand (e.g., XPhos, 0.06 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, DMA, or dioxane, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Wei, X., Wu, K., Sun, N., Hu, X., & Rong, Q. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. European Journal of Organic Chemistry, 2019(42).
- BenchChem. (2025). Preventing byproduct formation in "2-Amino-4-cyclopropylbenzonitrile" reactions.
- ResearchGate. (n.d.). A)
- Journal of the Chemical Society C. (n.d.). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Chen, B., & Li, Z. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines.
- ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (2018).
- Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wiley Online Library. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-Cyanopyrimidines.
- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
- MDPI. (2023).
- SYNTHESIS OF PYRIMIDINE DERIV
- PubMed. (n.d.).
- ResearchGate. (n.d.). Protection for the Amino Group | Request PDF.
- ResearchGate. (2013).
- Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5216-5231.
- National Institutes of Health. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Activated Nitriles in Heterocyclic Synthesis.
- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- National Institutes of Health. (2022).
- National Institutes of Health. (n.d.).
- ResearchGate. (2022). (PDF)
- PubMed. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides.
- ResearchGate. (n.d.). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines | Request PDF.
- Google Patents. (n.d.).
- Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a.
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 5. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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preventing dimerization of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Technical Support Center: (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Welcome to the technical support center for (2-Amino-6-chloropyrimidin-4-yl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and reactivity of this versatile synthetic intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The unique molecular architecture of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, featuring a nucleophilic amino group, an electrophilic chloropyrimidine core, and a reactive cyanamide moiety, makes it a valuable building block. However, this same reactivity profile presents a significant challenge: a propensity for self-dimerization. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate this and other potential issues.
Troubleshooting Guide: Dimerization and Other Side Reactions
This section addresses specific problems you may encounter during your experiments. The primary focus is on preventing the formation of an unwanted dimer, which is the most common cause of yield loss and purification difficulties.
Issue 1: My reaction mixture is showing a new, less soluble precipitate, and my yield of the desired product is low.
Q: My characterization data (TLC, LC-MS, NMR) suggests the formation of a major byproduct with approximately double the mass of my starting material. What is happening and how can I prevent it?
A: This is a classic sign of dimerization. The most probable mechanism is an intermolecular nucleophilic aromatic substitution (SNAr) reaction.
The Causality: Understanding the Dimerization Mechanism
The (2-Amino-6-chloropyrimidin-4-yl)cyanamide molecule possesses both a strong nucleophile (the 2-amino group) and an electrophilic site (the carbon atom at the 6-position bearing the chlorine). The pyrimidine ring is electron-deficient, which activates the chlorine atom as a good leaving group for SNAr reactions.[1][2] In a self-condensation reaction, the amino group of one molecule attacks the C6 position of another, displacing the chloride ion to form a stable dimer.[3]
Prevention Protocol 1: Reaction Condition Optimization
The rate of this dimerization is highly dependent on the reaction conditions. By carefully controlling temperature, concentration, and pH, you can favor your desired reaction pathway over the competing dimerization.
Step-by-Step Methodology:
-
Temperature Control:
-
Rationale: SNAr reactions are temperature-sensitive. Dimerization, having a higher activation energy than many desired reactions, is often significantly accelerated at elevated temperatures.
-
Action: Maintain the reaction temperature as low as feasible for your primary reaction. Start with conditions at 0°C or even -20°C and only warm if absolutely necessary. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that allows your desired transformation without significant dimer formation.
-
-
Concentration Management:
-
Rationale: Dimerization is a bimolecular reaction. Therefore, its rate is proportional to the square of the reactant concentration.
-
Action: Keep the concentration of (2-Amino-6-chloropyrimidin-4-yl)cyanamide low. If your substrate is the limiting reagent, consider adding it slowly to the reaction mixture over an extended period (slow addition/syringe pump) to maintain a low instantaneous concentration.
-
-
pH Control:
-
Rationale: The nucleophilicity of the 2-amino group is pH-dependent. In strongly basic conditions, it is deprotonated and highly nucleophilic, accelerating dimerization. Conversely, under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is non-nucleophilic.[2][4]
-
Action:
-
Avoid Strong Bases: Steer clear of strong, non-hindered bases like NaOH, KOH, or sodium methoxide if your reaction doesn't strictly require them. If a base is needed, opt for a hindered, non-nucleophilic base (e.g., DBU, DIPEA) or an inorganic base with limited solubility (e.g., K₂CO₃, Cs₂CO₃).
-
Consider Mildly Acidic Conditions: If your desired reaction is compatible with acidic conditions, adding a mild acid (e.g., acetic acid, pyridinium p-toluenesulfonate) can protect the amino group through protonation, effectively shutting down the dimerization pathway.[5]
-
-
Table 1: Summary of Conditions to Minimize Dimerization
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | High (> 50°C) | Low (e.g., 0°C to RT) | Reduces the rate of the bimolecular side reaction. |
| Concentration | High (> 0.5 M) | Low (< 0.1 M) or slow addition | Minimizes intermolecular collisions. |
| pH / Base | Strong, non-hindered bases | Hindered bases or mildly acidic pH | Modulates the nucleophilicity of the amino group. |
| Solvent | Protic solvents (e.g., alcohols) at high temp | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile) | Aprotic solvents can better solvate the transition state of some desired SNAr reactions without promoting proton transfer that might be involved in side reactions.[6] |
Issue 2: My compound appears to degrade upon storage, even as a solid.
Q: I've noticed a decrease in the purity of my (2-Amino-6-chloropyrimidin-4-yl)cyanamide solid over time. What storage conditions are optimal?
A: The compound's reactivity makes it susceptible to degradation from atmospheric moisture, light, and heat. The cyanamide functional group can be prone to hydrolysis, and the chloropyrimidine moiety can react with nucleophiles.[7][8]
Best Practices for Storage:
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Purity: Ensure the material is free of residual acid or base from its synthesis, as these can catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor my reaction for the formation of the dimer?
A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: The dimer will have a significantly different polarity (likely lower Rf) than the monomer. This provides a quick and easy way to visually track its formation.
-
LC-MS: This is the most definitive method. You will observe a peak with a mass-to-charge ratio (m/z) corresponding to the dimer. For (2-Amino-6-chloropyrimidin-4-yl)cyanamide (M.W. ≈ 169.57), the dimer would have an expected [M+H]⁺ of approximately 302.1, considering the loss of HCl.
Q2: If the dimer has already formed, are there any methods for its removal or to reverse the reaction?
A2: Reversing the dimerization is generally not feasible. The C-N bond formed is thermodynamically stable. Therefore, prevention is key. If a significant amount of dimer has formed, purification by column chromatography or recrystallization is the best approach. Due to its likely lower solubility, the dimer may sometimes be removed by trituration with a suitable solvent.
Q3: Can I use a protecting group strategy for the 2-amino group?
A3: Absolutely. This is an excellent, though more synthetically intensive, strategy.
Protocol 2: N-Protection Strategy
-
Select a Protecting Group: A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is a suitable choice. They are stable to many reaction conditions and can be removed cleanly.
-
Protection Step: React (2-Amino-6-chloropyrimidin-4-yl)cyanamide with Boc-anhydride or Cbz-Cl under appropriate basic conditions to form the N-protected derivative.
-
Perform Desired Reaction: With the amino group protected, the primary dimerization pathway is blocked. You can now perform your intended transformation on the cyanamide or another part of the molecule.
-
Deprotection: Remove the protecting group under standard conditions (e.g., TFA for Boc, hydrogenation for Cbz) to yield your final product.
Q4: What analytical techniques can I use to characterize the dimer if I isolate it?
A4:
-
Mass Spectrometry (MS): As mentioned, this will show the molecular weight of the dimer. High-resolution mass spectrometry (HRMS) can confirm its elemental composition.[9]
-
NMR Spectroscopy:
-
¹H NMR: You would expect to see two distinct sets of pyrimidine proton signals. The signal for the NH proton linking the two rings would be a key diagnostic peak. The overall integration of the aromatic region relative to other signals would double.[10][11]
-
¹³C NMR: You will observe a more complex spectrum with roughly double the number of aromatic carbon signals compared to the monomer.
-
-
FT-IR Spectroscopy: The spectrum will likely be more complex in the fingerprint region. You may observe changes in the N-H stretching frequencies.
We trust this guide will be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Saito, S., Naka, H., et al. (2018). Self-Condensation of Primary Amines at Ambient Temperature. ChemistryViews. Available at: [Link]
- Taylor, E. C., & McKillop, A. (1970). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part I: Pteridines. John Wiley & Sons.
- Bayer AG. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. German Patent DE10249946B4.
-
Wikipedia. (2023). Pyrimidine dimer. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
University of Illinois. (2013). Pyrimidine Dimers. Illinois Experts. Available at: [Link]
- Al-Obaid, A. M., et al. (2018). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research.
-
Taha, M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
- CN102952083A. (2013). Preparation method of 2-amino pyrimidine. Google Patents.
- Drewry, D. H., et al. (2022). Kinase inhibitor design from a pyrimidine perspective. Journal of Medicinal Chemistry.
-
Ghattas, A.-B. A. G., et al. (2015). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]
-
Iwai, S., et al. (2004). NMR structure of the DNA decamer duplex containing double T*G mismatches of cis-syn cyclobutane pyrimidine dimer: implications for DNA damage recognition by the XPC-hHR23B complex. Nucleic Acids Research. Available at: [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Pyrimidopteridines by Oxidative Self-condensation of Aminopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Kisel, V. M., & Kriven'ko, A. P. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. Available at: [Link]
-
Thomas, N. F., et al. (2015). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm. Available at: [Link]
- Eide-Haugmo, I., et al. (2017). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Chemical Reviews.
-
Ermolat'ev, D. S., & Van der Eycken, E. V. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]
-
Kisel, V. M., & Kriven'ko, A. P. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]
- CN101139348A. (2008). The synthetic method of 2-amino-6-chloropurine. Google Patents.
- Kisel, V. M., & Kriven'ko, A. P. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds.
-
Kumar, V., et al. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. Available at: [Link]
-
Li, Q., et al. (2011). Supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and 3-[2-amino-6-(3-hydroxy-3,3-dimethylprop-1-yn-1-yl)pyrimidin-4-yl]-1,1-dimethylprop-2-yn-1-ol. Acta Crystallographica Section C. Available at: [Link]
-
Khan, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Synapse. (2024). What is the mechanism of Cyanamide? Patsnap. Available at: [Link]
-
Jones, K., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
ResearchGate. (2019). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Ryabukhin, S. V., et al. (2008). Nucleophilic substitution or dipolar 1,3-cycloaddition in reactions of cyanamide with 4-arylpyrimidine 1-oxides. ResearchGate. Available at: [Link]
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Technical Support Center: (2-Amino-6-chloropyrimidin-4-yl)cyanamide
A Guide to Ensuring Solution Stability in Research & Development
Welcome to the technical support guide for (2-Amino-6-chloropyrimidin-4-yl)cyanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this molecule in solution. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the behavior of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, moving beyond simple protocols to explain the chemical principles governing its stability.
Core Concepts: Understanding the Molecule's Reactivity
(2-Amino-6-chloropyrimidin-4-yl)cyanamide (MW: 169.57 g/mol , Formula: C₅H₄ClN₅) is a multifunctional molecule with distinct reactive sites that dictate its stability in solution.[1] A proactive understanding of its structure is the first step in preventing experimental failure.
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The Cyanamide Group (-N-C≡N): This functional group is notoriously susceptible to its environment. It can undergo dimerization, particularly under basic conditions, or hydrolyze to form urea derivatives in highly acidic or alkaline solutions.[2]
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The 6-Chloro Substituent (-Cl): The chlorine atom on the pyrimidine ring is a key reactive center. It acts as a leaving group, making the C6 position susceptible to nucleophilic substitution. This is a critical consideration when choosing solvents and buffer systems.
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The 2-Amino Group (-NH₂): While generally more stable, the amino group can influence the electronic properties of the pyrimidine ring and may be involved in side reactions under harsh conditions.
Table 1: Physicochemical Properties of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
| Property | Value | Source |
| CAS Number | 1255147-20-6 | BLDpharm[1] |
| Molecular Formula | C₅H₄ClN₅ | BLDpharm[1] |
| Molecular Weight | 169.57 | BLDpharm[1] |
| Predicted pKa | The pyrimidine ring nitrogen and amino groups suggest the molecule will have distinct pKa values, influencing solubility and stability at different pH levels. Specific experimental data is not readily available, but analogous compounds like 2-amino-4,6-dimethylpyrimidine have a pKa of 4.82.[3] | AERU[3] |
Frequently Asked Questions (FAQs)
This section directly addresses the most common queries and concerns regarding the use of (2-Amino-6-chloropyrimidin-4-yl)cyanamide in solution.
Q1: What are the primary degradation pathways I should be aware of?
A: There are two principal degradation pathways that can occur in solution, often simultaneously. Understanding these is key to troubleshooting unexpected results.
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Cyanamide Dimerization/Hydrolysis: The cyanamide moiety is inherently reactive. In aqueous solutions with a pH above 8, it tends to dimerize, forming dicyandiamide derivatives.[2] In strongly acidic (pH < 3) or basic (pH > 12) conditions, it can hydrolyze to form a urea-like structure.[2]
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Nucleophilic Substitution of Chlorine: The C6-chloro group is an electrophilic site. Nucleophilic solvents (like methanol or water) or buffer components (like Tris) can attack this position, displacing the chloride and forming a new, unintended compound. This reaction is often accelerated by heat.
Caption: Potential degradation pathways for (2-Amino-6-chloropyrimidin-4-yl)cyanamide in solution.
Q2: How does pH impact the stability of my solutions?
A: Based on the known chemistry of cyanamide, pH is a critical stability parameter. Aqueous cyanamide solutions are most stable in a slightly acidic pH range of 3 to 5.[2]
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Recommendation: For aqueous-based experiments, prepare your solution in a buffer system that maintains a pH between 4.0 and 6.0. Avoid phosphate buffers if metal catalysis is involved in downstream applications, and strongly avoid amine-based buffers like Tris due to their nucleophilicity. Citrate or acetate buffers are often suitable choices.
Q3: Which solvents should I use for stock solutions versus working solutions?
A: Solvent choice is crucial and depends on the intended storage duration and experimental context. The key is to minimize the presence of nucleophiles and water for long-term storage.
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For Long-Term Storage (-20°C or -80°C): Anhydrous, aprotic solvents are highly recommended.
-
Top Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
-
For Immediate Use / Working Solutions: Protic solvents can be used, but solutions should be prepared fresh and used within a single day. Be aware that slow degradation may still occur.
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Acceptable Choices: Ethanol, Methanol.
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Use with Caution: Water (buffered to pH 4-6).
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Table 2: Solvent Selection Guide for (2-Amino-6-chloropyrimidin-4-yl)cyanamide
| Solvent | Type | Long-Term Storage Suitability | Short-Term Use Suitability | Key Considerations |
| DMSO | Aprotic, Polar | Excellent | Excellent | Hygroscopic; use anhydrous grade and store under inert gas if possible. |
| DMF | Aprotic, Polar | Excellent | Excellent | Can decompose at high temperatures; ensure purity. |
| Acetonitrile | Aprotic, Polar | Good | Excellent | Less polar than DMSO/DMF, which may affect solubility. |
| Ethanol/Methanol | Protic, Polar | Poor | Fair | Nucleophilic; will slowly react with the C6-Cl. Prepare fresh daily. |
| Water | Protic, Polar | Very Poor | Use with Caution | Nucleophilic and promotes hydrolysis. Must be buffered to pH 4-6 for best results. |
| PBS Buffer | Protic, Aqueous | Not Recommended | Poor | pH is typically ~7.4, which is outside the optimal stability range. |
| Tris Buffer | Protic, Aqueous | Not Recommended | Not Recommended | The primary amine in Tris is a potent nucleophile that will readily displace the C6-Cl. |
Q4: What are the optimal storage conditions for my stock solution?
A: To maximize the shelf-life of your stock solution:
-
Solvent: Use anhydrous DMSO or DMF.
-
Temperature: Store at -20°C for short-to-medium term (weeks) and at -80°C for long-term (months).
-
Atmosphere: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Light: Store in amber vials to protect from light, which can catalyze degradation.
Troubleshooting Guide: Diagnosing Stability Issues
Encountering problems is a common part of research. This guide provides a logical workflow to diagnose and resolve issues related to the stability of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
Problem: You observe inconsistent results, a new peak in your analytical run (HPLC, LC-MS), or a decrease in the parent compound peak area over time.
Caption: Troubleshooting workflow for diagnosing solution stability issues.
Experimental Protocols
Protocol 4.1: Recommended Procedure for Preparing a High-Concentration Stock Solution (e.g., 20 mM)
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Objective: To prepare a stable, long-term stock solution of (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
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Materials:
-
(2-Amino-6-chloropyrimidin-4-yl)cyanamide solid.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Inert gas (Argon or Nitrogen), optional but recommended.
-
Sterile, amber-colored, screw-cap microvials.
-
-
Procedure:
-
Pre-calculation: Calculate the mass of the compound needed. For 1 mL of a 20 mM solution: 0.020 mol/L * 0.001 L * 169.57 g/mol = 0.00339 g = 3.39 mg.
-
Weighing: Carefully weigh the solid compound in a clean, dry weighing boat. Handle in a fume hood.
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Dissolution: Transfer the solid to a sterile vial. Add the calculated volume of anhydrous DMSO.
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Mixing: Vortex the solution gently until the solid is completely dissolved. Mild warming in a 37°C water bath can be used if solubility is an issue, but do not overheat.
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Inert Gas Purge (Optional): Gently blow a stream of argon or nitrogen over the headspace of the solution for 10-15 seconds to displace atmospheric oxygen and moisture.
-
Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in amber microvials. Seal tightly and store at -80°C.
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Protocol 4.2: General Method for Assessing Solution Stability via HPLC
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Objective: To quantify the degradation of the compound in a specific solvent or buffer over time.
-
Procedure:
-
Preparation (T=0): Prepare a solution of the compound (e.g., 100 µM) in the solvent/buffer system you wish to test. Immediately take a sample, dilute if necessary, and inject it into the HPLC system. This is your T=0 reference point.
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Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
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Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
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HPLC Analysis: Analyze each aliquot using a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA).
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Data Analysis:
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Monitor the peak area of the parent compound at each time point.
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Calculate the percentage of the compound remaining relative to the T=0 sample.
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Look for the appearance of new peaks, which indicate degradation products. If connected to a mass spectrometer, analyze the mass of these new peaks to help identify their structures.
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References
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Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
-
Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. Available at: [Link]
- Storage stable aqueous cyanamid solutions, and process for their preparation.Google Patents.
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. Available at: [Link]
-
Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. ResearchGate. Available at: [Link]
-
Thermal Degradation of Amines for CO2 Capture. University of Kentucky UKnowledge. Available at: [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. Available at: [Link]
-
Cyanamide | H2NCN | CID 9864. PubChem - NIH. Available at: [Link]
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Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Cyanamides in cyclization reactions with anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate. ResearchGate. Available at: [Link]
-
Thermal degradation of amino acid salts in CO2 capture. ResearchGate. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
-
2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU. Available at: [Link]
Sources
Technical Support Center: Degradation Pathways of Chloropyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloropyrimidine derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability and degradation of these critical compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Chloropyrimidine derivatives are foundational scaffolds in pharmaceuticals and agrochemicals. However, the very reactivity that makes them versatile building blocks also renders them susceptible to various degradation pathways.[1] Understanding these pathways is not merely an academic exercise; it is a prerequisite for developing stable drug formulations, predicting environmental fate, and ensuring the safety and efficacy of the final product.
This guide is structured to address the common challenges encountered in the lab, providing a self-validating system of protocols and troubleshooting logic.
Core Concepts: Major Degradation Pathways
Chloropyrimidine stability is primarily influenced by pH, light, temperature, and microbial activity.[1][2] The primary degradation routes include hydrolysis, photodegradation, and microbial metabolism.
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Hydrolytic Degradation : The carbon-chlorine bond on the pyrimidine ring is a key reactive site. It is susceptible to nucleophilic attack by water, leading to hydrolysis. This process is highly dependent on the position of the chlorine atom and the pH of the solution.[3][4] For instance, in some bis-substituted chloropyrimidines, the 2-chloro isomer hydrolyzes completely under strong acidic conditions, while the 6-chloro isomer remains essentially inert.[3][4] This differential reactivity is a critical factor in both synthesis and degradation analysis. The presence of moisture is a key factor, and hydrolysis can lead to the formation of corresponding hydroxypyrimidine derivatives.[1][5]
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Photodegradation : Exposure to UV or visible light can induce photolytic cleavage of the C-Cl bond or transformations within the pyrimidine ring itself.[1][6] This pathway is a significant concern for photostability testing as mandated by ICH guidelines.[7] Photodegradation can be complex, sometimes generating intermediates that are more toxic or genotoxic than the parent compound.[8] For example, studies on 2-chloropyridine, a related compound, have shown that photolytic treatment can initially increase the genotoxicity of the solution due to the formation of hazardous intermediates.[8]
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Microbial & Metabolic Degradation : In environmental or biological systems, microorganisms are key drivers of degradation. For chloropyrimidine-containing pesticides like chlorpyrifos, microbial enzymes, particularly hydrolases, play a crucial role in the initial breakdown step.[9][10] This often involves the hydrolysis of an ester linkage, cleaving the molecule into a chloropyrimidine-related moiety (like 3,5,6-trichloro-2-pyridinol or TCP) and a side chain.[9][10][11] TCP itself is a persistent metabolite, and its further degradation is a critical area of study.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your degradation studies in a direct question-and-answer format.
Question 1: My degradation study is showing highly variable and irreproducible results between replicates. What's going on?
Answer: This is a classic and frustrating problem that almost always points to an uncontrolled variable in your experimental setup. The key is to systematically isolate and test each potential source of error.
Underlying Causes & Solutions:
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Inconsistent Thermal Stress: Small temperature fluctuations can significantly alter reaction kinetics.
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Causality: Degradation reactions have activation energy barriers. Inconsistent heating provides variable energy to overcome this barrier, leading to erratic rates.
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Solution: Ensure your heating block, water bath, or oven is calibrated and maintains a stable temperature (±1°C). Place all samples in the same area of the heating source to avoid thermal gradients.
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pH Fluctuation: The pH of your solution can drift, especially during long incubations, drastically affecting acid/base-catalyzed hydrolysis.
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Causality: The rates of both acid- and base-mediated hydrolysis are directly dependent on the concentration of H+ or OH- ions. If the pH changes, the rate of degradation will change with it.
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Solution: Use robust buffer systems instead of simple acidic or basic solutions for your studies. Verify the final pH of your samples after the experiment to check for significant drift.
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Uncontrolled Light Exposure: Ambient lab lighting can be a source of variability in photodegradation studies.
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Causality: Even low levels of UV radiation from fluorescent lighting can initiate photochemical reactions over extended periods.[1][6] If some samples are more exposed than others, you will see different degradation profiles.
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Solution: For non-photolysis experiments (hydrolysis, thermal), wrap your vials in aluminum foil or use amber vials to protect them from light. For photostability studies, ensure a calibrated, consistent light source is used as per ICH Q1B guidelines.[12]
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-
Microbial Contamination in Abiotic Studies: Unwanted microbial growth can mimic or interfere with chemical degradation.
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Causality: Microbes can produce enzymes that degrade your compound, consuming the parent molecule and creating unique metabolites not formed by chemical processes.[13]
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Solution: For purely abiotic studies, prepare solutions with sterile water/solvents and consider filtering through a 0.22 µm filter. If possible, autoclave your buffer solutions before adding the test compound.
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Question 2: I'm seeing unexpected or "ghost" peaks in my HPLC/LC-MS chromatogram. How do I identify the source?
Answer: Extra peaks are a common analytical challenge. The source can be a true degradation product, an artifact of your sample preparation, or contamination within the analytical system itself.[14][15] A systematic approach is required to diagnose the issue.
Troubleshooting Workflow:
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Analyze a "True Blank": Inject the mobile phase or solvent used for your sample dissolution directly. If the peak is present, it indicates contamination in your solvent or the HPLC system (tubing, injector, column).
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Process a "Method Blank": Prepare a sample exactly as you would an experimental sample, but without adding the chloropyrimidine derivative. This includes any buffers, acids, bases, or quenching agents. If the peak appears here, the contamination is coming from one of your reagents.
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Check for Leaching: Some plastic vials or caps can leach plasticizers or other compounds, especially when exposed to organic solvents or high temperatures. Re-run a sample that was prepared in high-quality, inert glass vials to rule this out.[15]
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Evaluate for Co-elution: If the peak has an unusual shape (e.g., tailing, fronting, or split), you might have two compounds co-eluting.[15]
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Solution: Adjust your HPLC method. Modify the gradient slope, change the mobile phase composition, or alter the flow rate to improve peak separation. Using a high-purity column with a different stationary phase can also resolve co-eluting peaks.[16]
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Below is a logical workflow to guide your troubleshooting process for unexpected analytical peaks.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Question 3: My mass balance is poor (total recovery is significantly less than 100%). Where did my compound go?
Answer: A poor mass balance indicates that not all components (parent compound + degradants) are being detected by your analytical method. This is a critical issue as it may hide the formation of significant, but undetected, products.
Potential Causes & Investigative Actions:
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Formation of Non-UV-Active Degradants:
-
Causality: Your degradation pathway may cleave the chromophore (the part of the molecule that absorbs UV light). If degradants lack a chromophore, a UV detector will not see them.
-
Solution: This is a primary reason why using Mass Spectrometry (LC-MS) is essential for degradation studies. A mass spectrometer detects ions based on their mass-to-charge ratio and does not rely on UV absorbance, allowing for the detection of a much wider range of compounds.[16]
-
-
Formation of Volatile Products:
-
Causality: Ring-opening or fragmentation can lead to small, volatile molecules that are lost to the headspace of your vial during the experiment or sample preparation.
-
Solution: Analyze the headspace of your sample using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is specifically designed to separate and identify volatile organic compounds.
-
-
Adsorption to Surfaces:
-
Causality: Highly polar or charged molecules can irreversibly adsorb to active sites on the surface of glass or plastic vials, tubing, or filters.[15] This removes them from the solution being analyzed.
-
Solution: Use silanized glass vials or polypropylene vials, which have more inert surfaces. Check for and remove any particulates in your samples, as these can provide a surface for adsorption.[15]
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Frequently Asked Questions (FAQs)
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Q: How do I properly design a forced degradation study for a new chloropyrimidine derivative?
-
A: A robust forced degradation study should be one of the first steps in your development process.[7] The goal is to generate about 5-20% degradation to ensure that secondary degradation is minimized. Your study should, at a minimum, test the effects of hydrolysis, oxidation, and photolysis according to ICH guidelines Q1A(R2) and Q1B.[12] A typical set of conditions is summarized in the table below.
-
-
Q: What is the best analytical approach for monitoring these studies?
-
A: The gold standard is a stability-indicating HPLC method coupled with both a photodiode array (PDA) detector and a mass spectrometer (MS).[16][17] The PDA detector provides peak purity information, while the MS helps in identifying the mass of the degradation products, which is the first step toward structural elucidation.
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-
Q: My compound is degrading under both acidic and oxidative (H₂O₂) conditions. How can I determine the dominant pathway?
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A: You need to run controlled experiments to decouple the effects. Set up three conditions at the same temperature: (1) your compound in an acidic solution, (2) your compound in a neutral solution with H₂O₂, and (3) your compound in an acidic solution with H₂O₂. By comparing the degradation profiles and the products formed in each, you can distinguish between acid-catalyzed hydrolysis and oxidation.
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Data & Protocols
Table 1: Typical Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Causality & Key Insights |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Targets nucleophilic substitution of the chlorine atom. Some chloropyrimidines show remarkable stability or differential hydrolysis based on isomerism.[4] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | 1 - 12 hours | Generally faster than acid hydrolysis. Can also promote other base-catalyzed reactions or ring-opening.[2] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 12 - 48 hours | Simulates oxidative stress. Can lead to N-oxide formation or other oxidative degradation of the pyrimidine ring.[2][18] |
| Photolysis | ICH Q1B Option 1 or 2 | Ambient | As per guidelines | Tests for light sensitivity. Can cause photolytic cleavage of the C-Cl bond or complex rearrangements.[8][12] |
| Thermal | 80 - 100 °C (Dry Heat) | 80 - 100 °C | 24 - 72 hours | Assesses intrinsic thermal stability in the solid state or solution.[1] |
Experimental Protocol: Acid-Catalyzed Hydrolysis Study
This protocol provides a self-validating framework for assessing the degradation of a chloropyrimidine derivative under acidic conditions.
-
Preparation of Solutions:
-
Prepare a 1.0 M stock solution of HCl. From this, prepare a 0.1 M HCl solution in a 50:50 acetonitrile/water mixture.
-
Prepare a 1 mg/mL stock solution of your chloropyrimidine derivative in acetonitrile.
-
-
Initiation of Degradation:
-
In a clean, amber glass HPLC vial, add 50 µL of your compound stock solution to 950 µL of the 0.1 M HCl solution. This gives a final compound concentration of 50 µg/mL.
-
Prepare a control sample by adding 50 µL of the compound stock to 950 µL of the 50:50 acetonitrile/water solvent (no acid).
-
-
Incubation:
-
Place both the stressed sample and the control sample in a calibrated heating block set to 70°C.
-
-
Time-Point Sampling & Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each vial.
-
Quench the reaction by diluting the aliquot 1:1 with a neutralization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to stop further degradation.
-
Immediately analyze the quenched sample by a validated stability-indicating HPLC-UV/MS method.[16][17]
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor the formation and growth of any degradation product peaks. Use the MS data to determine the mass of these new peaks.
-
Visualization of General Degradation Pathways
The following diagram illustrates the potential fates of a generic chloropyrimidine derivative under various stress conditions.
Caption: Major degradation pathways for chloropyrimidine derivatives.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- ECHEMI. (n.d.). 5-Chloropyrimidine SDS, 17180-94-8 Safety Data Sheets.
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 123-129.
- Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2021). Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. Environmental Research, 194, 110660.
- ResearchGate. (n.d.). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation.
- Padilla, A. G., & Pearlman, B. A. (2003). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 7(6), 835-837.
- Mavragani-Tsipidou, P., & Stephanidou-Stephanatou, J. (2001). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 87-95.
- ResearchGate. (n.d.). (PDF) Degradation of chlorpyrifos and other pesticides by isolated bacteria under aerobic and anaerobic conditions.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
- Kim, S., Zhou, L., & Switzer, R. L. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4167-4176.
- ResearchGate. (n.d.). Microbial degradation pathway of chlorpyrifos.
- Pradeep Research Group. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles.
- ResearchGate. (n.d.). Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation.
- Tecno Scientifica Publishing. (2024). Biodegradation of Chlorpyrifos by Microbes: A Review. Retrieved from Tecno Scientifica Publishing website.
- SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems.
- National Institutes of Health. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- ResearchGate. (n.d.). (PDF) Degradation of the Pesticide Chlorpyrifos in Aqueous Solutions with UV/H2O2: Optimization and Effect of Interfering Anions.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 26(2), 242-250.
- Benchchem. (n.d.). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- PubMed. (n.d.). An illustrated guide to RFLP troubleshooting.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). Journal of Chemical Sciences.
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
- Frontiers. (n.d.). Mechanism and kinetics of chlorpyrifos co-metabolism by using environment restoring microbes isolated from rhizosphere of horticultural crops under subtropics.
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
- PubMed. (2013). Degradation of pesticides chlorpyrifos, cypermethrin and chlorothalonil in aqueous solution by TiO2 photocatalysis.
- National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
- PubMed. (2021). A review on the microbial degradation of chlorpyrifos and its metabolite TCP.
- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (n.d.). (PDF) PCR troubleshooting. The essential guide.
- MDPI. (n.d.). Microbiology and Biochemistry of Pesticides Biodegradation.
- Griffith University. (n.d.). Troubleshooting.
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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and enhance experimental outcomes. The inherent π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, yet achieving high yields and regioselectivity can be challenging.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a 2,4-dichloropyrimidine not selective, yielding a mixture of C2 and C4 substituted isomers?
A1: Regioselectivity in the nucleophilic substitution of 2,4-dichloropyrimidines is a common challenge influenced by both electronic and steric factors. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[3][4] This preference is attributed to the C4 position having a larger lowest unoccupied molecular orbital (LUMO) coefficient, making it more electrophilic.[4] The intermediate formed upon attack at C4 (a Meisenheimer complex) can be stabilized by three resonance structures.[4]
However, this inherent selectivity can be overridden by several factors:
-
Substituents on the Pyrimidine Ring: The presence of electron-donating groups (EDGs) at the C6 position can surprisingly favor substitution at the C2 position.[5][6] Conversely, electron-withdrawing groups (EWGs) at the C5 position strongly activate the C4 position for substitution.[7]
-
Nature of the Nucleophile: Tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position on 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group.[7]
-
Reaction Conditions: While less common, solvent and temperature can sometimes influence the isomeric ratio.
To enhance C4 selectivity, ensure your pyrimidine scaffold does not contain strong C6-EDGs. For C2 selectivity, consider the use of specific nucleophiles like tertiary amines if your substrate is appropriately substituted.[7]
Q2: I am observing a significant amount of a hydrolyzed or alkoxylated side product. How can I prevent this?
A2: The formation of hydroxy or alkoxy byproducts is a classic issue of solvolysis, where the solvent (e.g., water, ethanol, isopropanol) acts as a nucleophile.[8][9] This is particularly prevalent under the following conditions:
-
Protic Solvents: Using alcohols or water as solvents directly provides the competing nucleophile.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of solvolysis.[9]
-
Basic Conditions: The presence of a base can deprotonate the solvent, generating more potent alkoxide or hydroxide nucleophiles.
Mitigation Strategies:
-
Switch to an Aprotic Solvent: The most effective solution is to use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[9][10] These solvents do not have acidic protons and cannot act as nucleophiles.
-
Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing solvolysis pathway.
Q3: My nucleophile is sterically hindered, and the reaction yield is very low. What are my options?
A3: Steric hindrance is a critical factor that can dramatically reduce the rate of an SNAr reaction.[9][11][12] Both the substrate and the nucleophile contribute to steric congestion around the reaction center.
-
Hindrance on the Nucleophile: Bulky nucleophiles, such as ortho-substituted anilines or secondary amines with large alkyl groups, will have difficulty approaching the electrophilic carbon on the pyrimidine ring.[9][13]
-
Hindrance on the Pyrimidine: Substituents adjacent to the leaving group on the pyrimidine ring can shield it from nucleophilic attack.
Optimization Strategies:
-
Increase Reaction Temperature: Elevating the temperature provides the necessary activation energy to overcome the steric barrier.[9] Reactions are often run at reflux in solvents like isopropanol or heated to 80-120°C in aprotic solvents.[9]
-
Use a Less Hindered Nucleophile: If the project allows, consider a smaller, less sterically demanding nucleophile.
-
Alternative Coupling Chemistries: For particularly challenging combinations, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative to direct SNAr.[9]
Q4: Which leaving group is most effective for SNAr on pyrimidines?
A4: The reactivity of leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive compared to SN2 reactions.[10] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is typically the rate-determining step. While chlorine is a very common and effective leaving group, sulfonyl groups (like -SO₂Me) have also been shown to be excellent leaving groups that can modulate regioselectivity.[14][15]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental failures.
Issue 1: Low to No Product Formation
If you are experiencing low yields or a complete lack of product, systematically evaluate the following factors.
Caption: Standard workflow for the amination of a dichloropyrimidine.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent (e.g., isopropanol, 5-10 mL per mmol of pyrimidine). Add the amine nucleophile (1.1 eq.) followed by a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (for isopropanol) or a predetermined temperature (e.g., 80°C for DMF).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product using silica gel column chromatography. [9]7. Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
References
- Vertex AI Search. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Organic Letters. (2024). Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines.
- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- BenchChem. (2025).
- National Institutes of Health (NIH). (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- PubMed. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism.
- BenchChem. (2025).
- Semantic Scholar. (2012). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ChemRxiv. (Preprint). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- QSpace. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- PubMed Central (NIH).
- Spartan'20 QM Analysis. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Spartan'20 QM Analysis. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- MDPI. (2018).
- PubMed Central (NIH). (2022).
- BenchChem. (2025). managing side reactions during the synthesis of piperidinyl pyrimidines.
- YouTube. (2020).
- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.
- Wavefunction, Inc. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- PubMed Central (NIH). (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- ResearchGate. (2010). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
- BenchChem. (2025).
- Wikipedia. Pyrimidine.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism.
- Reddit. (2021). Effect on steric hindrance on nucleophiles.
- Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- ResearchGate. Nucleophilic substitution reactions.
- PubMed Central (NIH). (2023).
- University of Liverpool. 10. Pyrimidines.
- PubMed Central (NIH). (2019).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyrimidines.
- Google Patents. (2000).
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. benchchem.com [benchchem.com]
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- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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troubleshooting low conversion in aminopyrimidine synthesis
Welcome to the technical support center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Aminopyrimidines are foundational components in a vast array of pharmaceuticals, making their efficient synthesis a key step in many research endeavors.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Low Conversion and Yields
Low conversion of starting materials is one of the most common hurdles in aminopyrimidine synthesis. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of poor reaction performance.
Question 1: My reaction shows a significant amount of unreacted starting materials by TLC/HPLC analysis. What are the primary factors to investigate?
Low conversion is often multifactorial. Begin by systematically evaluating the following critical parameters.
Scientific Rationale: The purity of your starting materials is paramount. Impurities can interfere with the reaction, and inaccurate stoichiometry can leave one reactant in excess while the other is completely consumed, leading to a halt in the reaction. For syntheses involving guanidine, it's important to note that it is often used as a salt (e.g., hydrochloride or nitrate), which requires a base to liberate the free guanidine for the reaction.[3][4]
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials (e.g., β-dicarbonyl compounds, amidines, guanidine) via NMR or other appropriate analytical techniques.
-
Accurate Stoichiometry: Double-check the molecular weights and masses of your reactants to ensure the correct molar ratios are being used.
-
Fresh Reagents: If possible, use freshly opened or purified reagents, as degradation over time can be a source of impurities.
-
Base Addition: When using guanidine salts, ensure the appropriate stoichiometry of a suitable base (e.g., sodium methoxide, potassium carbonate) is used to generate the active nucleophile.[5][6]
Scientific Rationale: Many aminopyrimidine syntheses are catalyzed by acids or bases.[7][8] The catalyst's role is to activate the substrates and facilitate the key bond-forming steps. If the catalyst is inactive, degraded, or an inappropriate choice for the specific transformation, the reaction rate will be significantly diminished. For instance, Lewis acids like zinc chloride can be effective in certain condensation reactions.[8]
Troubleshooting Steps:
-
Catalyst Loading: Ensure the correct catalytic amount is being used. For some reactions, a higher catalyst loading may be necessary.
-
Catalyst Activity: If using a solid-supported or reusable catalyst, it may require activation or regeneration.[9] For acid catalysts, verify the concentration.
-
Alternative Catalysts: Consider screening different types of catalysts. For example, if a Brønsted acid is giving low conversion, a Lewis acid might be more effective, or vice-versa.[10]
Scientific Rationale: Reaction kinetics are highly sensitive to temperature and the solvent environment. Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition of reactants or products. The solvent plays a crucial role in solvating the reactants and intermediates, influencing their reactivity.
Troubleshooting Steps:
-
Temperature Adjustment: If the reaction is sluggish at room temperature, consider moderately increasing the heat. Monitor the reaction closely by TLC to track product formation and check for the appearance of degradation products. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[4]
-
Reaction Time: Some reactions are inherently slow. Extend the reaction time and monitor its progress to determine if the conversion improves over a longer period.
-
Solvent Screening: The choice of solvent can significantly impact yield.[10] If a standard solvent like ethanol is not effective, consider alternatives with different polarities or boiling points, such as DMF or even solvent-free conditions.[1][11][12]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in aminopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: I am attempting a multi-component reaction (e.g., Biginelli-type) to synthesize a substituted aminopyrimidine, and the yield is poor. What are some common pitfalls?
A1: Multi-component reactions are efficient but sensitive to reaction conditions. For a Biginelli-type reaction, low yields can often be attributed to:
-
Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can polymerize under acidic conditions.[13] Try adding the aldehyde slowly to the reaction mixture or using a milder catalyst.
-
Incomplete Cyclization: The reaction may stall after the formation of an open-chain intermediate.[13] Driving the final cyclization and dehydration step may require a stronger acid catalyst or higher temperatures.
-
Solubility Issues: One of the components or intermediates may have poor solubility in the chosen solvent, effectively removing it from the reaction.[13] Experiment with different solvent systems to ensure all components remain in solution.
Q2: My synthesis involves a nucleophilic substitution on a halo-pyrimidine, but the reaction is very slow. How can I improve the rate?
A2: The reactivity of halopyrimidines to nucleophilic substitution depends on the position of the halogen and the electron-withdrawing/donating nature of other substituents.
-
Leaving Group Ability: The reactivity generally follows the trend I > Br > Cl > F. If you are using a chloropyrimidine, switching to a bromopyrimidine, if synthetically accessible, can increase the reaction rate.
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis is highly effective for accelerating nucleophilic aromatic substitution reactions, often leading to higher yields in shorter times.[4][14]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate these reactions by solvating the cation of the base and leaving the nucleophile more "naked" and reactive.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A3: Side product formation can arise from several competing pathways.
-
Regioselectivity Issues: In unsymmetrically substituted pyrimidines, reactions can sometimes occur at multiple sites. Careful control of temperature and the choice of catalyst can often improve regioselectivity.
-
Hydrolysis: If water is present in the reaction mixture, especially under acidic or basic conditions at elevated temperatures, hydrolysis of functional groups (e.g., esters, nitriles) or even the pyrimidine ring itself can occur. Ensure you are using anhydrous solvents and reagents if the reaction is water-sensitive.
-
Alternative Cyclization Pathways: In reactions forming the pyrimidine ring, precursors can sometimes cyclize in different ways to form isomeric or alternative heterocyclic products.[13] Understanding the reaction mechanism can help in devising strategies to favor the desired pathway.
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol is adapted from methodologies that leverage the efficiency of microwave irradiation for the Biginelli-type condensation.[4]
Step-by-Step Methodology:
-
In a 10 mL microwave process vial, combine the acetophenone derivative (1.0 mmol), an aromatic aldehyde (1.0 mmol), and guanidine nitrate (1.5 mmol).
-
Add a catalytic amount of a suitable base (e.g., potassium tert-butoxide, 0.2 mmol).
-
Suspend the mixture in 3 mL of a suitable solvent, such as ethanol or DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 10-20 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After completion, cool the reaction vial to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
Quantitative Data Comparison
| Reactant Combination | Method | Time | Yield (%) |
| Acetophenone, Benzaldehyde, Guanidine | Conventional Heating (Reflux in EtOH) | 8 hours | 65 |
| Acetophenone, Benzaldehyde, Guanidine | Microwave (120°C in EtOH) | 15 minutes | 92 |
| 4-Methoxyacetophenone, 4-Chlorobenzaldehyde, Guanidine | Conventional Heating (Reflux in EtOH) | 10 hours | 60 |
| 4-Methoxyacetophenone, 4-Chlorobenzaldehyde, Guanidine | Microwave (130°C in EtOH) | 12 minutes | 88 |
This table presents representative data to illustrate the typical improvements observed with microwave-assisted synthesis.[4]
General Reaction Scheme
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Aminopyrimidine Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aminopyrimidine compounds. As critical scaffolds in medicinal chemistry and drug development, these molecules present distinct hurdles due to their inherent physicochemical properties. This guide is designed for researchers, medicinal chemists, and process development scientists, providing expert insights, actionable troubleshooting protocols, and a comprehensive FAQ section to streamline your purification workflows.
The primary challenges in purifying these compounds stem from a combination of high polarity and the basicity of the amino group.[1] This duality leads to problematic interactions in common chromatographic systems, such as poor retention in reversed-phase (RP) chromatography and excessive peak tailing in normal-phase (NP) systems.[1][2] This guide will explore the causality behind these issues and offer robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the purification of polar aminopyrimidine derivatives.
Q1: My polar aminopyrimidine shows little to no retention on my C18 column. What's happening and what should I do?
A1: This is the most frequent challenge and is a direct consequence of the compound's high polarity.[1] In reversed-phase chromatography (RPC), the stationary phase (e.g., C18) is non-polar, while the mobile phase is polar.[3] Separation is driven by hydrophobic interactions; highly polar compounds have a much stronger affinity for the polar mobile phase and elute very quickly, often with the solvent front.[4][5]
Causality: Your aminopyrimidine, with its hydrogen bond donors and acceptors, prefers to remain in the aqueous-organic mobile phase rather than partitioning into the hydrophobic stationary phase.
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns incorporate polar functional groups within or at the end of the alkyl chains, which helps to retain a layer of water on the stationary phase surface. This enhances the retention of polar analytes and prevents "hydrophobic collapse" of the C18 chains in highly aqueous mobile phases.[1]
-
Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. However, be aware that using 100% aqueous mobile phases on standard C18 columns can lead to loss of retention over time (hydrophobic collapse).[6]
-
Switch to an Alternative Chromatographic Mode: For highly polar compounds, RPC may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[1][6]
Q2: I'm observing severe peak tailing in my chromatograms. What causes this and how can it be resolved?
A2: Peak tailing for aminopyrimidines is typically caused by secondary ionic interactions between the basic amino group and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7] This is prominent in both normal-phase and, to a lesser extent, reversed-phase chromatography.
Causality: The protonated amine (a Lewis acid) interacts strongly with the deprotonated, negatively charged silanols (a Lewis base), leading to a secondary, undesirable retention mechanism that results in broad, tailing peaks.
Solutions:
-
Add a Competing Base to the Mobile Phase: Introducing a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-0.5%), can neutralize the active silanol sites, minimizing the secondary interactions with your analyte.[7][8][9]
-
Adjust Mobile Phase pH: For reversed-phase, operating at a pH that suppresses the ionization of either the silanols (low pH, ~2.5-3.5) or the basic analyte (high pH, >10, requires a pH-stable column) can significantly improve peak shape.[10][11] At low pH, the silanols are protonated and neutral, while at high pH, the amine is deprotonated and neutral.
-
Use a High-Purity, Endcapped Column: Modern columns are manufactured with high-purity silica and are extensively endcapped to minimize the number of accessible silanol groups, leading to better peak shapes for basic compounds.
Q3: Which chromatographic technique is most suitable for purifying polar aminopyrimidine derivatives?
A3: The choice depends on the specific properties of your compound and the impurities you need to remove. There is no single "best" technique, but here is a breakdown of the most effective options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most successful technique.[12] HILIC uses a polar stationary phase (e.g., bare silica, diol, amide, or amine) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[2][12] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface. Elution occurs as the concentration of the polar solvent (water) is increased.[13] This provides excellent retention for compounds that are unretained in RPC.[14]
-
Mixed-Mode Chromatography (MMC): This powerful technique utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[15] This allows for multiple, tunable retention mechanisms in a single run, providing excellent retention and selectivity for polar and charged compounds without the need for ion-pairing reagents.[16][17]
-
Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: If you must use RPC, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can enhance retention.[18] The reagent forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and retention on the C18 column. However, ion-pairing reagents are often non-volatile, making them incompatible with mass spectrometry (MS) and difficult to remove from the final product.[10]
Q4: My compound is highly water-soluble. How can I effectively remove the purification solvents?
A4: Removing residual water and other high-boiling polar solvents from a non-volatile polar product is a common post-purification headache.
Solutions:
-
Lyophilization (Freeze-Drying): This is the most effective method for removing water and other volatile solvents without applying heat, which could degrade sensitive compounds. If you don't have a dedicated freeze-dryer, a simple setup using a round-bottom flask, dry ice, and a high-vacuum pump can be used.[19]
-
Azeotropic Distillation: Add a solvent (like toluene) that forms a low-boiling azeotrope with water. Repeatedly adding and removing the azeotroping solvent via rotary evaporation can effectively chase out the residual water.[20]
-
High-Vacuum Manifold: For oils or semi-solids, dissolving the sample in a minimal amount of a volatile organic solvent (like methanol or DCM), followed by prolonged drying under high vacuum (<0.1 mbar), can help remove trapped solvents.[19] Sparging with an inert gas like argon can also be effective.[19]
Troubleshooting Guide: Chromatographic Issues
This table provides a quick reference for diagnosing and solving common problems during the chromatographic purification of polar aminopyrimidines.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Retention in RP-HPLC | 1. Analyte is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic). | 1. Use a polar-endcapped or polar-embedded column. 2. Decrease the percentage of organic modifier. 3. Consider using HILIC or Mixed-Mode Chromatography.[1] |
| Peak Tailing / Broad Peaks | 1. Secondary interactions with silica silanols. 2. Column overload (too much sample injected). 3. Metal-sensitive compound interacting with system hardware. | 1. Add a competing base (e.g., 0.1% TEA or NH₄OH) to the mobile phase. 2. Adjust mobile phase pH to suppress ionization. 3. Reduce injection volume or sample concentration. 4. Use a metal-free or bio-inert HPLC system and column.[21] |
| Split Peaks | 1. Partially blocked column frit. 2. Column void or channeling. 3. Sample solvent is incompatible with (stronger than) the mobile phase. | 1. Reverse and flush the column (follow manufacturer's guidelines). 2. Replace the column if a void is present. 3. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[1] |
| Irreproducible Retention Times | 1. Insufficient column equilibration, especially in HILIC. 2. Mobile phase composition drift (evaporation of volatile components). 3. Temperature fluctuations. | 1. Equilibrate the column for at least 10-15 column volumes (HILIC may require more).[16] 2. Keep mobile phase bottles capped and prepare fresh mobile phase daily. 3. Use a column thermostat to maintain a constant temperature. |
| Compound Not Eluting (Normal Phase) | 1. Compound is irreversibly adsorbed to the silica. 2. Eluent is not polar enough. | 1. Add a basic modifier (e.g., NH₄OH) to the eluent. 2. Switch to a less acidic stationary phase like alumina.[9] 3. Gradually increase the polarity of the eluent (e.g., add methanol).[22] |
Visualized Workflows & Decision Guides
Diagram 1: Selecting the Appropriate Chromatography Mode
This decision tree guides the user through the process of selecting the most promising purification strategy based on initial observations.
Caption: Decision tree for chromatography mode selection.
Diagram 2: Systematic Workflow for Troubleshooting Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve issues with poor peak shape.
Caption: Workflow for troubleshooting peak tailing issues.
Detailed Experimental Protocols
Protocol 1: Method Development for HILIC Purification
This protocol provides a starting point for developing a HILIC method for a novel polar aminopyrimidine.
-
Column Selection:
-
Start with a bare silica or an amide-phase HILIC column (e.g., 150 x 4.6 mm, 3-5 µm). Amide phases often provide good selectivity for polar neutral and basic compounds.[13]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0 with acetic acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: A buffer is necessary to maintain a consistent pH and ionic strength, which controls the analyte's charge state and interactions with the stationary phase.[10] Ammonium acetate is volatile and MS-compatible.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 95% B
-
18-25 min: 95% B (Equilibration)
-
-
Rationale: HILIC gradients run in the opposite direction of reversed-phase; you start with high organic and decrease it to elute compounds in order of increasing polarity.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that matches the initial mobile phase conditions (e.g., 95:5 ACN/Water) to ensure good peak shape. Mismatching the sample solvent can cause peak distortion.
-
-
Equilibration (Critical Step):
-
Before the first injection, equilibrate the column with the initial mobile phase (95% B) for at least 15-20 column volumes. HILIC stationary phases require a longer time than RP columns to establish a stable water layer, which is crucial for reproducible retention.[16]
-
-
Optimization:
-
If retention is too low, consider a more polar stationary phase (e.g., bare silica).
-
If retention is too high, start the gradient at a lower percentage of ACN.
-
To improve selectivity, try changing the buffer salt (e.g., ammonium formate) or the pH.
-
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Uchiyama, H., et al. (2023). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. PubMed Central. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]
-
Skeff, W., et al. (2016). The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water. PubMed. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Al-Rimawi, F., & Kharoaf, M. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV. PubMed. [Link]
-
Reddit. (2024, October 22). Removing residual solvent from Oils Tips. r/Chempros. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
LCGC International. (2020). Mixed-Mode Chromatography—A Review. [Link]
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
ResearchGate. (2025, August 5). Effect of the ionic strength of salts on retention and overloading behavior of ionizable compounds in reversed-phase liquid chromatography I. XTerra-C-18. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
National Institutes of Health. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. [Link]
-
University of Rochester. Extraction Protocol for Polar Solvents. [Link]
-
Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Macedonian Pharmaceutical Bulletin. (2014). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
National Institutes of Health. (2020). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Link]
-
Chromatography Forum. (2006, September 15). Polar Compouds Separation_Column Recommendation. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
ResearchGate. (2022). Mixed-Mode Chromatography. [Link]
-
ResearchGate. (2025, August 7). Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water. [Link]
-
Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
LCGC International. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
University of Rochester. Remove Sticky Reagents. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
MDPI. (2023). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. [Link]
-
National Institutes of Health. (2022, December 6). Progress, applications, challenges and prospects of protein purification technology. [Link]
-
ResearchGate. (2026, January 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]
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Technical Support Center: Scale-Up Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of moving from lab-scale to production.
Synthetic Overview & Core Challenges
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a key intermediate, notably in the synthesis of Minoxidil. The most common laboratory and industrial synthesis involves the reaction of 2,4-diamino-6-chloropyrimidine with a cyanating agent, typically cyanogen bromide (BrCN) or sodium dicyanamide.
While straightforward on paper, the scale-up of this reaction presents significant challenges related to reagent safety, reaction control, impurity profiling, and product isolation. This guide addresses the most common issues encountered during process development and scale-up.
Caption: General reaction scheme for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling cyanating agents like cyanogen bromide (BrCN) or cyanamide solutions on a larger scale?
A1: Safety is the paramount concern.
-
Cyanogen Bromide (BrCN): This is a highly toxic, volatile, and corrosive solid. Inhalation can be fatal. All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor. Personal protective equipment (PPE), including a full-face respirator with appropriate cartridges, chemical-resistant gloves, and protective clothing, is mandatory[1]. On scale-up, consider using a scrubber system containing sodium hydroxide and sodium hypochlorite to neutralize any vented BrCN gas.
-
Cyanamide (H₂NCN): While less acutely toxic than BrCN, cyanamide is unstable. It can dimerize exothermically to form dicyandiamide, especially under alkaline conditions or at elevated temperatures[2]. Commercial cyanamide is often supplied as a stabilized 50% aqueous solution[3]. Uncontrolled decomposition can lead to a thermal runaway. It is also a suspected carcinogen and reproductive toxin[2][4][5]. Strict temperature control and understanding the thermal hazard profile via techniques like Differential Scanning Calorimetry (DSC) are critical before scaling up[3].
Q2: Why is regioselectivity an issue in this reaction, and how can it be controlled?
A2: The starting material, 2,4-diamino-6-chloropyrimidine, has two amino groups with different nucleophilicities. The C4-amino group is generally more nucleophilic and reactive than the C2-amino group due to electronic effects from the ring nitrogens. However, under certain conditions, reaction at the C2-amino group or di-cyanation can occur, leading to impurities.
Control Strategy:
-
Temperature: Running the reaction at low to moderate temperatures (e.g., 0-25 °C) typically favors the kinetically preferred product at the C4 position.
-
Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the cyanating agent can drive the reaction to completion without promoting significant di-substitution.
-
Rate of Addition: Slow, controlled addition of the cyanating agent to the pyrimidine solution ensures its immediate consumption, minimizing high localized concentrations that could lead to side reactions.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
A3: The following CPPs are crucial for ensuring batch-to-batch consistency, safety, and yield:
-
Temperature: Due to the exothermic nature of the reaction and the instability of the reagents, strict temperature control is vital.
-
pH/Base Concentration: The reaction is base-mediated. The choice and amount of base affect reaction rate and impurity formation. Insufficient base leads to incomplete reaction, while excess base can promote reagent decomposition[2].
-
Addition Rate: As mentioned, this controls localized concentrations and helps manage the reaction exotherm.
-
Agitation: Efficient mixing is required to ensure homogeneity, especially in slurry-to-slurry reactions, preventing hot spots and localized concentration gradients.
-
Reaction Time: The reaction should be monitored by an in-process control (IPC) like HPLC or TLC to determine the endpoint accurately. Over-extending the reaction time can lead to product degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield and Incomplete Conversion
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Validation |
| Poor Quality of Starting Material | The precursor, 2,4-diamino-6-chloropyrimidine, may contain impurities from its synthesis (e.g., residual 2,4-diamino-6-hydroxypyrimidine) that do not react or interfere with the desired reaction.[6] | Solution: Analyze the starting material by HPLC and NMR before use. If necessary, recrystallize from a suitable solvent like an isopropanol/water mixture.[7][8] Validation: Purity should be >99% by HPLC. |
| Insufficient Base | The reaction generates HBr (if using BrCN), which protonates the amino groups of the starting material, deactivating them. A stoichiometric amount of base is required to neutralize this acid and facilitate the reaction. | Solution: Ensure at least 2.0 equivalents of a non-nucleophilic base (e.g., NaHCO₃, Na₂CO₃) are used. Monitor the pH of the reaction mixture if in an aqueous system. |
| Inadequate Mixing | On a larger scale, solid reagents can settle, leading to a non-homogeneous reaction mixture. This starves parts of the batch of reagents, resulting in incomplete conversion. | Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and confirm agitation speed is sufficient to maintain a uniform slurry. Visually inspect the reactor if possible. |
| Low Reaction Temperature | While necessary for control, an excessively low temperature may slow the reaction rate to a point where it does not reach completion in a practical timeframe. | Solution: If the reaction stalls, consider a controlled, slight increase in temperature (e.g., from 5 °C to 20 °C) while carefully monitoring for any exotherm. Monitor progress by HPLC. |
Issue 2: High Levels of Impurities
Caption: Decision tree for troubleshooting common impurity issues.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Validation |
| Reagent Decomposition | Cyanamide dimerizes to dicyandiamide in the presence of base and heat.[2] This byproduct can be difficult to remove from the final product. | Solution: Maintain strict temperature control (ideally <15 °C). Add the base and cyanating agent slowly and concurrently if possible to avoid high concentrations of either. |
| Product Hydrolysis | The cyanamide functional group can be susceptible to hydrolysis back to a urea-like structure, particularly during a prolonged aqueous workup or if the reaction mixture is held at an inappropriate pH for too long. | Solution: Minimize the duration of the aqueous workup. After reaction completion, proceed immediately to isolation. Maintain the pH of the workup solution in a neutral to slightly acidic range (pH 6-7). |
| Di-cyanation | High localized concentrations of the cyanating agent can lead to a second reaction at the C2-amino group, forming an unwanted di-substituted byproduct. | Solution: Ensure the cyanating agent is added sub-surface into a well-agitated vessel. Diluting the cyanating agent in a suitable solvent before addition can also help maintain low concentrations. |
Issue 3: Product Isolation and Purification Challenges
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Validation |
| Product is an Oil or Gummy Solid | The crude product may fail to crystallize due to the presence of impurities that inhibit lattice formation or because of residual solvent. | Solution: Perform a solvent screen to find an optimal crystallization solvent/anti-solvent system. Common systems include acetonitrile/water or isopropanol/water.[9] An activated carbon treatment of the solution before crystallization can sometimes help by removing colored impurities. |
| Poor Filterability | The crystallized product may consist of very fine needles or particles that clog the filter cloth, dramatically slowing down the filtration process on a larger scale. | Solution: Optimize the cooling profile during crystallization. A slower cooling rate often leads to larger, more easily filterable crystals. Aging the slurry at the final temperature with gentle agitation can also improve particle size. |
| Product Lost in Mother Liquor | The product may have significant solubility in the chosen workup or crystallization solvent, leading to yield loss. | Solution: Cool the slurry to a lower temperature (e.g., 0-5 °C) before filtration to minimize solubility. Use a minimal amount of cold solvent to wash the filter cake. Analyze the mother liquor by HPLC to quantify losses and determine if a second crop is viable. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative)
This protocol is a representative example and must be adapted and optimized based on your specific laboratory conditions and safety assessments.
-
Reactor Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,4-diamino-6-chloropyrimidine (28.9 g, 0.2 mol) and acetonitrile (300 mL).
-
Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Base Addition: Add sodium bicarbonate (33.6 g, 0.4 mol) to the slurry.
-
Reagent Preparation: In a separate beaker, dissolve cyanogen bromide (23.3 g, 0.22 mol) in acetonitrile (100 mL). Caution: Perform this step in a fume hood with appropriate PPE.
-
Reaction: Add the cyanogen bromide solution dropwise to the reaction slurry via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to approximately one-third of the original volume.
-
Isolation: Add water (200 mL) to the concentrate to precipitate the product. Stir the resulting slurry at 0-5 °C for 1 hour.
-
Filtration & Drying: Collect the solid product by vacuum filtration, wash the cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.
Protocol 2: Scale-Up Work-up and Crystallization
-
Quenching: Once the reaction is deemed complete by IPC, add water (5 L per kg of starting material) to the reaction vessel while maintaining the temperature below 20 °C.
-
pH Adjustment: Stir the slurry for 30 minutes. Check the pH and adjust to 6.5-7.0 using a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) if necessary.
-
Isolation: Filter the crude product and wash the cake thoroughly with purified water until the filtrate is free of salts.
-
Recrystallization: Transfer the wet cake to a clean, appropriately sized reactor. Add a suitable solvent (e.g., acetonitrile, 8-10 volumes). Heat the mixture to 60-70 °C to obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add activated carbon (1-2% w/w), stir for 30 minutes, and filter through a bed of celite while hot to remove the carbon.
-
Crystallization: Cool the filtrate under controlled conditions. A typical profile is cooling to 20-25 °C over 2-3 hours, followed by further cooling to 0-5 °C over another 2 hours. Hold at 0-5 °C for at least 2 hours to maximize yield.
-
Final Isolation: Collect the purified crystals by filtration. Wash the cake with a small amount of cold crystallization solvent. Dry the product in a vacuum oven at 50-60 °C.
References
- Organic Process Research & Development. (n.d.). Safety Aspects of a Cyanamide Reaction: Inherent Safe Design through Kinetic Modelling and Adiabatic Testing.
- Apollo Scientific. (n.d.).
- PubChem. (n.d.). Cyanamide.
- Xi'an Lyphar Biotech Co., Ltd. (2025). Synthesis of Minoxidil.
- PubChem. (n.d.). Cyanamide Properties.
- ChemicalBook. (n.d.). Minoxidil synthesis.
- Google Patents. (n.d.). CN107235919B - Process for synthesizing minoxidil.
- Fisher Scientific. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- YouTube. (2024). Making the Hair Growing Molecule (Minoxidil).
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Google Patents. (n.d.). US4736029A - Process for preparing 2-amino-6-chloropurine.
- Lin, Y.-T., et al. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Patsnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka.
- Patsnap. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka.
- Alzchem. (n.d.). Hydrogen Cyanamide.
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Validation & Comparative
Reactivity Showdown: A Comparative Guide to 2-Chloro vs. 4-Chloro Pyrimidines in Nucleophilic Aromatic Substitution
For the discerning researcher in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates a nuanced understanding of its functionalization. Among the most critical reactions is nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-chloropyrimidine and 4-chloropyrimidine. We will delve into the mechanistic underpinnings of their reactivity, present supporting data, and offer a practical experimental protocol for their application.
The Decisive Factor: Electronic Stabilization of the Meisenheimer Intermediate
The crux of the reactivity difference between 2-chloro- and 4-chloropyrimidine lies in the stability of the key intermediate formed during an SNAr reaction: the Meisenheimer complex. This transient, negatively charged species dictates the energy barrier of the reaction, and consequently, its rate.
In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the chlorine leaving group. This addition step is generally the rate-determining step of the process. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient, making it susceptible to such an attack. However, the position of the chlorine atom significantly influences the stability of the resulting Meisenheimer complex.
Generally, 4-chloropyrimidine exhibits greater reactivity towards nucleophiles in SNAr reactions compared to 2-chloropyrimidine . This heightened reactivity is primarily attributed to the superior electronic stabilization of the intermediate formed during the attack at the C4 position.[1]
When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be effectively delocalized across both nitrogen atoms through resonance. This extensive delocalization spreads the negative charge, leading to a more stable intermediate and a lower activation energy for the reaction.
Conversely, when the nucleophilic attack occurs at the C2 position, the negative charge in the resulting intermediate is not as effectively delocalized onto both nitrogen atoms simultaneously. This results in a less stable Meisenheimer complex and a higher activation energy, thus a slower reaction rate. Frontier molecular orbital (FMO) theory corroborates this, indicating a larger lowest unoccupied molecular orbital (LUMO) coefficient at the C4 position compared to the C2 position, rendering it more electrophilic and susceptible to nucleophilic attack.[1]
While direct, side-by-side quantitative kinetic data for the two isomers under identical conditions is not extensively documented in readily available literature, the qualitative trend is firmly established and supported by a wealth of experimental observations and computational studies.
Caption: Comparative stability of Meisenheimer intermediates.
Quantitative Data Insights
While a direct comparative study is elusive, kinetic data for the reaction of 2-chloropyrimidine with various nucleophiles provides a valuable benchmark for its reactivity. The following table summarizes second-order rate constants for the substitution of 2-chloropyrimidine, illustrating the influence of the nucleophile on reaction speed.
| Nucleophile | Solvent | Temperature (°C) | k2 (L mol⁻¹ s⁻¹) |
| Piperidine | Ethanol | 40 | 1.2 x 10⁻³ |
| n-Butylamine | Ethanol | 40 | 4.5 x 10⁻⁴ |
| Morpholine | Ethanol | 40 | 8.0 x 10⁻⁴ |
| Benzylamine | Ethanol | 40 | 3.0 x 10⁻⁴ |
Data adapted from kinetic studies on nucleophilic substitution reactions.
It is widely accepted in the field of heterocyclic chemistry that the rate of nucleophilic substitution for 4-chloropyrimidine would be significantly higher under identical conditions. Computational studies on related systems, such as 2,4-dichloropyrimidines, have shown that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position, further supporting the enhanced reactivity of the 4-chloro isomer.
Experimental Protocol: A Self-Validating System for Comparative Amination
To provide a practical context for these principles, the following protocol outlines a comparative experiment to qualitatively and quantitatively assess the reactivity of 2-chloro- and 4-chloropyrimidine with a common nucleophile, piperidine. This self-validating system allows for a direct comparison under identical conditions.
Objective: To compare the rate of conversion of 2-chloropyrimidine and 4-chloropyrimidine to their respective piperidinyl-substituted products via SNAr.
Materials:
-
2-Chloropyrimidine
-
4-Chloropyrimidine
-
Piperidine
-
Ethanol (Anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Reaction Vials
-
GC-MS or HPLC system
Experimental Workflow:
Caption: Experimental workflow for reactivity comparison.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of 2-chloropyrimidine, 4-chloropyrimidine, and piperidine in anhydrous ethanol.
-
Prepare a 0.05 M solution of an internal standard (e.g., dodecane) in ethanol. The choice of internal standard should be a compound that does not react with the reagents and has a distinct retention time from the reactants and products.
-
-
Reaction Setup:
-
In two separate, temperature-controlled reaction vials (e.g., in a heating block at 40°C), add 1 mL of the 2-chloropyrimidine stock solution to one vial and 1 mL of the 4-chloropyrimidine stock solution to the other.
-
Add 0.5 mL of the internal standard solution to each vial.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add 1 mL of the piperidine stock solution to each vial simultaneously.
-
Immediately withdraw a 100 µL aliquot from each reaction mixture (t=0) and quench it in a labeled analysis vial containing 900 µL of a suitable diluent (e.g., acetonitrile).
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., 15, 30, 60, and 120 minutes).
-
-
Analysis:
-
Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentrations of the starting chloropyrimidines and the corresponding piperidinyl-pyrimidine products relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for both reactions. The reaction involving 4-chloropyrimidine is expected to show a significantly faster depletion of the starting material compared to the reaction with 2-chloropyrimidine, providing a clear indication of its higher reactivity.
-
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent any potential side reactions, such as hydrolysis of the chloropyrimidines.
-
Internal Standard: The inclusion of an internal standard is essential for accurate quantification by correcting for variations in sample injection volume and detector response.
-
Temperature Control: Maintaining a constant temperature is critical for a valid kinetic comparison, as reaction rates are highly temperature-dependent.
-
Quenching: Rapidly diluting the reaction aliquots effectively stops the reaction, allowing for accurate analysis of the composition at specific time points.
Conclusion and Strategic Implications
The evidence, both theoretical and experimental, consistently points to the superior reactivity of 4-chloropyrimidine over its 2-chloro isomer in nucleophilic aromatic substitution reactions. This fundamental difference is a critical consideration for synthetic chemists. When designing a synthetic route, the choice between a 2-chloro or 4-chloro pyrimidine precursor can significantly impact reaction conditions, times, and overall efficiency. For rapid and efficient substitution, 4-chloropyrimidines are generally the preferred substrate. However, the nuanced reactivity of the 2-chloro position can be exploited in more complex syntheses, particularly in cases where regioselectivity is a key challenge in multifunctionalized pyrimidine systems. A thorough understanding of these reactivity principles empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and other advanced materials.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- G. Illuminati, G. Marino, G. Sleiter; Nucleophilic Substitution in heteroaromatic systems. Part II. The reactivity of 2- and 4-chloro pyrimidines with piperidine in ethanol. J. Chem. Soc. B, 1968, 718-722.
Sources
A Senior Application Scientist's Guide to Guanylating Agents: A Comparative Analysis Featuring (2-Amino-6-chloropyrimidin-4-yl)cyanamide
Abstract
The guanidinium group is a cornerstone functional group in medicinal chemistry and chemical biology, prized for its ability to engage in multidentate hydrogen bonding and maintain a positive charge over a wide physiological pH range.[1][2] The synthesis of guanidines—a process known as guanylation—relies on a diverse toolkit of reagents, each with a distinct profile of reactivity, substrate scope, and operational complexity. This guide provides an in-depth comparison of prevalent guanylating agents, offering researchers the technical insights needed to select the optimal reagent for their specific application. We will delve into the mechanisms and performance of established reagents such as N,N'-Di-Boc-N''-triflylguanidine, pyrazole-carboxamidines, and repurposed peptide coupling agents like HBTU. Furthermore, we will analyze the structural features of the less-documented reagent, (2-Amino-6-chloropyrimidin-4-yl)cyanamide, to propose its mechanism and position it within the existing landscape of guanylation chemistry.
The Fundamental Chemistry of Guanylation
Guanylation is the chemical transformation of a primary or secondary amine into a guanidine. The resulting guanidinium cation is exceptionally stable due to the delocalization of the positive charge across three nitrogen atoms, making it a very strong base with a typical pKaH of ~13.6.[3][4] This resonance stabilization is fundamental to its role in molecular recognition at biological targets.
Caption: A self-validating workflow for a typical guanylation experiment.
Protocol 1: Guanylation using N,N'-Di-Boc-N''-triflylguanidine
This protocol is adapted from a procedure described by Baker et al. [5]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Cool the solution to 0°C in an ice bath. Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) in small portions over 5 minutes. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude di-Boc-guanidine by flash column chromatography on silica gel.
-
Deprotection (if required): Dissolve the purified di-Boc-guanidine in a solution of 50% trifluoroacetic acid (TFA) in CH₂Cl₂ and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the guanidinium salt.
Protocol 2: Direct Guanylation using 1H-Pyrazole-1-carboxamidine HCl
This protocol is based on methodologies for direct amine guanylation. [6][7]
-
Preparation: To a solution of the primary or secondary aliphatic amine (1.0 eq) in dimethylformamide (DMF) or acetonitrile (MeCN), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80°C. For less reactive amines, microwave irradiation can be employed to significantly reduce reaction times. 3[6]. Monitoring: Monitor the reaction progress by LC-MS, observing the formation of the guanidinium product mass and the disappearance of the starting amine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the product salt) has formed, it can be isolated by filtration and washed with a cold solvent like diethyl ether.
-
Purification: If the product is soluble, the solvent can be removed under reduced pressure. The resulting residue can be triturated with ether or recrystallized to afford the pure guanidinium salt. The primary byproduct, pyrazole, is typically removed during these purification steps.
Conclusion and Strategic Recommendations
The synthesis of guanidines is a mature field with several highly reliable and well-characterized reagents.
-
For Broad Applicability and High Reactivity: N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice, especially for challenging or weakly nucleophilic substrates. Its main drawback is the need for a subsequent deprotection step.
-
For Simplicity and Directness: 1H-Pyrazole-1-carboxamidine HCl offers an excellent route to unprotected guanidines from simple aliphatic amines, providing an operationally simple, "atom-economical" approach.
-
For Specific Applications: Repurposed coupling reagents like HATU provide a rapid route to pentasubstituted guanidines, leveraging reagents already present in many synthetic laboratories.
(2-Amino-6-chloropyrimidin-4-yl)cyanamide represents an intriguing potential addition to this toolkit. Based on its structure, it is poised to function as an activated cyanamide reagent. However, its practical utility, substrate scope, and reaction efficiency require rigorous experimental validation. Future studies should focus on a direct, data-driven comparison of this reagent against the established standards to fully elucidate its advantages and limitations in the field of modern synthetic chemistry.
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Andersen, J. H., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Aminopyrimidine Cyanamides as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of aminopyrimidine cyanamides, a class of compounds that has garnered significant attention in medicinal chemistry for their potent and selective kinase inhibitory activities. We will explore the critical structural motifs that govern their biological activity, compare their performance against key kinase targets implicated in various diseases, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising scaffold.
Introduction: The Rise of Aminopyrimidine Cyanamides in Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, allowing for competitive binding to the ATP-binding site of kinases.[1] The introduction of an amino group and a cyanamide moiety to this core has unlocked a new dimension of potency and selectivity. Aminopyrimidine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The cyanamide group, in particular, has proven to be a key pharmacophore, often forming a crucial hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[3] This guide will dissect the SAR of this class of compounds, focusing on their activity against therapeutically relevant kinases such as Epidermal Growth Factor Receptor (EGFR), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ).
Deciphering the Structure-Activity Relationship: Key Molecular Determinants
The biological activity of aminopyrimidine cyanamides is intricately linked to the nature and position of substituents on the pyrimidine core. The following sections detail the critical structural features that dictate their potency and selectivity as kinase inhibitors.
The Essential Role of the 5-Cyano Group
The cyano group at the 5-position of the pyrimidine ring is a hallmark of many potent aminopyrimidine kinase inhibitors. X-ray crystallography studies have confirmed that the nitrogen atom of the cyano group acts as a hydrogen bond acceptor, forming a critical interaction with the backbone NH of a key amino acid in the kinase hinge region, such as Met793 in EGFR and Met109 in p38α.[3][4] This interaction anchors the inhibitor in the ATP-binding pocket, contributing significantly to its inhibitory potency.
The Influence of Substituents at the 2- and 4-Positions
The amino groups at the 2- and 4-positions of the pyrimidine ring serve as key points for introducing diversity and modulating the pharmacological properties of these compounds.
-
At the 4-Position: Substitutions at the 4-amino position are crucial for determining kinase selectivity and potency. For instance, in a series of 2,4-diamino-5-cyanopyrimidine derivatives, modifications at this position were explored to mitigate CYP3A4 time-dependent inhibition while maintaining potent inhibition of Protein Kinase C theta (PKCθ).[5] The nature of the substituent, whether it's an aromatic or aliphatic group, and the presence of specific functional groups can dramatically influence the binding affinity for the target kinase.
-
At the 2-Position: The 2-amino group also plays a vital role in the SAR of these compounds. In a series of 2-aminopyrimidine derivatives designed as FLT3 inhibitors, substitutions at this position led to the discovery of a compound with potent kinase inhibitory activity against both wild-type and mutant forms of FLT3.[6] The 2-aminopyrimidine core can form two hydrogen bonds with the backbone of the kinase hinge region, further stabilizing the inhibitor-enzyme complex.[7]
The Impact of the 6-Position Substituent
While less explored than the 2- and 4-positions, substitutions at the 6-position of the pyrimidine ring can also influence the activity of these compounds. Modifications at this position can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
Comparative Analysis: Aminopyrimidine Cyanamides Against Key Kinase Targets
To illustrate the diverse potential of the aminopyrimidine cyanamide scaffold, this section compares the SAR of representative compounds against three therapeutically important kinases: EGFR, p38α MAPK, and IKKβ.
EGFR Inhibitors for Cancer Therapy
Overexpression and mutations of EGFR are hallmarks of various cancers, making it a prime target for anticancer drug development.[8] Aminopyrimidine derivatives have emerged as potent EGFR tyrosine kinase inhibitors.[4] The key interaction for these inhibitors is the hydrogen bond between the pyrimidine N1 and the backbone NH of Met793 in the hinge region.[4]
p38α MAPK Inhibitors for Inflammatory Diseases
The p38 MAPK signaling pathway plays a central role in the inflammatory response, and its inhibition is a promising strategy for treating inflammatory diseases.[3] A novel class of 5-cyanopyrimidine-based inhibitors of p38α MAP kinase has been developed, demonstrating low nanomolar enzymatic and cellular activity.[3] X-ray crystallography confirmed that the cyano group forms a direct hydrogen bond to the backbone NH of Met109 in the p38α hinge region.[3]
IKKβ Inhibitors for Immune and Inflammatory Disorders
IKKβ is a key kinase in the NF-κB signaling pathway, which is a critical regulator of immune and inflammatory responses.[9] Dysregulation of this pathway is implicated in numerous diseases. The development of selective IKKβ inhibitors is therefore of great therapeutic interest. Aminopyrimidine-based compounds have been investigated as IKKβ inhibitors, with the goal of achieving selectivity over other kinases.
Comparative Performance Data of Aminopyrimidine Cyanamide Analogs
The following table summarizes the biological activity of a selection of aminopyrimidine cyanamide derivatives against various kinase targets. This data highlights the impact of structural modifications on potency and selectivity.
| Compound ID | Core Structure | R1 (at C4) | R2 (at C2) | Target Kinase | IC50 (nM) | Reference |
| 1 | 2,4-Diamino-5-cyanopyrimidine | -NH-(3-chloro-4-fluorophenyl) | -NH2 | EGFR | 15 | [10] |
| 2 | 2,4-Diamino-5-cyanopyrimidine | -NH-(3-ethynylphenyl) | -NH2 | EGFR | 8 | [10] |
| 3a | 4-Anilino-5-cyanopyrimidine | -NH-(cyclopentyl) | -NH-(N-(isoxazol-3-yl)benzamide) | p38α | 4 | [3] |
| 3b | 4-Anilino-5-cyanopyrimidine | -NH-(cyclohexyl) | -NH-(N-(isoxazol-3-yl)benzamide) | p38α | 3 | [3] |
| 15 | 2-Aminopyrimidine | (complex substituent) | -NH-(complex substituent) | FLT3-WT | 7.42 | [6] |
| 15 | 2-Aminopyrimidine | (complex substituent) | -NH-(complex substituent) | FLT3-D835Y | 9.21 | [6] |
| 2n | 2-Aminopyrimidine | (complex substituent) | -NH-(complex substituent) | FGFR4 | 2.6 | [7] |
| 34 | 2,4-Diamino-5-cyanopyrimidine | (complex substituent) | -NH-(complex substituent) | PKCθ | Potent (qualitative) | [5] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the activity of aminopyrimidine cyanamides.
In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay is a highly sensitive and robust method for measuring kinase activity and inhibition in a high-throughput format.
Principle: The HTRF KinEASE™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide is phosphorylated by the kinase in the presence of ATP. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the donor (europium cryptate) and acceptor (XL665) are brought into close proximity upon binding to the phosphorylated biotinylated substrate, a FRET signal is generated, which is proportional to the extent of substrate phosphorylation.[11]
Step-by-Step Protocol: [11][12]
-
Reagent Preparation:
-
Prepare the desired concentrations of the aminopyrimidine cyanamide inhibitor in DMSO.
-
Dilute the kinase, biotinylated substrate peptide, and ATP to their final concentrations in the appropriate kinase reaction buffer.
-
Prepare the HTRF detection reagents by mixing the europium-labeled anti-phospho-antibody and streptavidin-XL665 in the detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound (or DMSO for control) to the wells.
-
Add 4 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate peptide solution.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding 10 µL of the premixed HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol: [13][14][15][16]
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyrimidine cyanamide compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The aminopyrimidine cyanamide scaffold has proven to be a versatile and highly valuable platform for the design of potent and selective kinase inhibitors. The key to their success lies in the strategic placement of the cyano group, which facilitates a critical hydrogen bonding interaction with the kinase hinge region, and the diverse substitutions at the 2- and 4-amino positions that fine-tune their potency and selectivity. This guide has provided a comparative analysis of their SAR against key kinase targets, along with detailed experimental protocols for their evaluation.
Future research in this area will likely focus on the development of next-generation aminopyrimidine cyanamides with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The exploration of novel substitutions and the application of advanced computational modeling techniques will undoubtedly accelerate the discovery of new drug candidates based on this remarkable scaffold.
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Wrobleski, S. T., et al. (2009). Synthesis and SAR of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 3078-3081.
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide Derivatives
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The specific derivative class, (2-Amino-6-chloropyrimidin-4-yl)cyanamide, presents a unique combination of hydrogen bond donors, acceptors, and a reactive cyanamide group, making it a compelling starting point for inhibitor design. This guide provides a comprehensive framework for evaluating these derivatives using in silico molecular docking, comparing their potential efficacy against established alternatives, and grounding these computational predictions in rigorous, self-validating protocols.
Molecular docking has become an indispensable tool in structure-based drug discovery, offering a cost-effective and rapid method to predict the binding orientation and affinity of a small molecule to a target protein.[3][4] This computational "handshake" allows for the screening of vast virtual libraries and the prioritization of candidates for synthesis and experimental testing, significantly accelerating the drug discovery pipeline.[3][5]
The In Silico Docking Workflow: A Methodological Deep Dive
A successful docking study is not merely about generating a low-energy score; it is a multi-step process where each stage is critical for the validity of the final prediction. The causality behind each experimental choice is paramount for achieving biologically relevant results.
Step 1: Target Protein Selection and Preparation
The foundation of any docking experiment is a high-quality, three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB).[6] The choice of target depends on the therapeutic goal; pyrimidine derivatives have shown activity against a range of targets, including various kinases and proteases.[7][8][9]
Protocol for Protein Preparation:
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the PDB. If an experimental structure is unavailable, a homology model may be constructed.[6]
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands from previous experiments.[10] These are typically removed to create a clean binding site, unless specific water molecules are known to be critical for ligand binding.[11] The rationale here is to eliminate potential steric or electrostatic interference that is not relevant to the new ligand series being studied.
-
Adding Hydrogens: Crystal structures usually do not resolve hydrogen atoms.[12] Adding hydrogens is a critical step to correctly model the ionization states of acidic and basic residues (like Asp, Glu, Lys, Arg) at a physiological pH, which dictates the formation of hydrogen bonds.
-
Charge Assignment: Partial atomic charges are assigned to each atom in the protein.[12][13] This is essential for the scoring function to accurately calculate electrostatic interactions, a major component of binding energy. Force fields like AMBER or Kollman charges are commonly used for this purpose.[10][11]
-
Structure Optimization: A brief energy minimization is often performed on the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This ensures the receptor is in a low-energy, stable conformation.
Step 2: Ligand Preparation
The accuracy of docking is as dependent on the ligand's structure as it is on the protein's. The (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives must be converted from 2D representations to 3D structures with correct stereochemistry and low-energy conformations.
Protocol for Ligand Preparation:
-
3D Structure Generation: Draw the 2D structures of the pyrimidine derivatives using chemical drawing software like ChemDraw and convert them to 3D structures.[7][14]
-
Energy Minimization: Each ligand's 3D structure must be optimized to find its lowest energy conformation.[12] This step is crucial because it ensures that the docking algorithm starts with a physically realistic ligand shape, preventing inaccurate binding poses due to strained bond lengths or angles.
-
Charge Calculation: Similar to the protein, assign partial charges to the ligand atoms. For small molecules, Gasteiger charges are a common choice.[15]
-
Defining Rotatable Bonds: The flexibility of the ligand is a key parameter. The docking software needs to know which bonds can rotate freely, allowing it to explore different conformations of the ligand within the binding site.[13][15] This conformational sampling is fundamental to finding the most favorable binding pose.
Below is a Graphviz diagram illustrating the comprehensive workflow for preparing molecules for a docking simulation.
Caption: A generalized workflow for molecular docking calculations.[6]
Step 3: Docking Simulation and Scoring
With the prepared protein and ligands, the docking simulation can commence. This involves two main components: a search algorithm and a scoring function.[3]
-
Grid Generation: A grid box is defined around the active site of the target protein.[7][16] This box confines the search space for the ligand, increasing computational efficiency by focusing the search algorithm on the region of interest.
-
Search Algorithm: The algorithm, such as a Lamarckian Genetic Algorithm in AutoDock, explores various orientations and conformations of the ligand within the grid box.[3][7]
-
Scoring Function: For each generated pose, a scoring function estimates the binding affinity, typically expressed in kcal/mol.[16][17] Lower scores generally indicate stronger binding. These functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Step 4: Post-Docking Analysis and Validation
The raw output of a docking run is a set of poses and scores. Meaningful interpretation is crucial.
Protocol for Analysis and Validation:
-
Binding Pose Analysis: Visualize the top-ranked poses. The most critical analysis is to determine if the interactions are chemically sensible. For the (2-Amino-6-chloropyrimidin-4-yl)cyanamide scaffold, one would expect the amino group and pyrimidine nitrogens to form hydrogen bonds with key residues in the active site.
-
Clustering: Multiple docking runs can produce various poses. Cluster analysis helps identify the most consistently predicted binding modes.[18]
-
Validation via Re-docking: A crucial self-validating step is to take a protein structure that has a co-crystallized ligand and "re-dock" that same ligand back into the binding site.[19] The accuracy is then measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[18][19]
-
Comparison with Experimental Data: The ultimate validation is to compare docking scores with experimental biological data, such as IC50 values.[18] A strong correlation between predicted binding affinity and measured inhibitory activity provides confidence in the model's predictive power.
Caption: The relationship between in silico predictions and experimental validation.
Comparative Docking Performance of Pyrimidine Derivatives
To illustrate how (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives might be compared, the following table summarizes quantitative data from various docking studies on other pyrimidine-based compounds against a range of protein targets. This serves as a template for evaluating novel derivatives.
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrido[2,3-d]pyrimidine | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | [7] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [7] |
| 4-(3-nitrophenyl)-6-phenylpyrimidin-2(1H)-one | Cyclin-Dependent Kinase (1HCK) | -8.7 | Not Specified | [2] |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | [7] |
| Pyrazolo[3,4-d]pyrimidine | PI3-K/mTOR | -10.7 | Not Specified | [7] |
This comparative data highlights the importance of not just the binding score but also the specific interactions. A derivative might have a slightly weaker score but form critical hydrogen bonds with catalytically important residues, making it a more promising candidate. For our target (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives, a similar table would be constructed to compare substitutions on the scaffold and their resulting impact on binding affinity and interaction patterns.
Alternative Scaffolds for Comparison
When evaluating a new chemical series, it is instructive to compare its performance against other known inhibitor scaffolds for the same target. This provides context for the potency and novelty of the new derivatives. For kinase targets, for example, alternatives could include:
-
Purine Derivatives: Known to mimic the natural ATP substrate.[20]
-
Pyridine Derivatives: Another common heterocyclic core in kinase inhibitors.[21][22]
-
Quinoline/Quinazoline Scaffolds: Frequently found in approved kinase inhibitor drugs.
Docking studies should ideally include benchmark compounds from these alternative classes. If the novel pyrimidine derivatives consistently score better or show a more favorable interaction profile than these known inhibitors, it provides a strong rationale for their prioritization in the drug development pipeline.
Conclusion
The in silico evaluation of (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives offers a powerful, rational approach to drug discovery. This guide outlines a rigorous, self-validating workflow that emphasizes the rationale behind each computational step, from meticulous preparation of the target and ligands to the critical analysis and validation of docking results. By structuring the investigation as a comparative analysis against both internal analogues and external alternative scaffolds, researchers can build a compelling, data-driven case for advancing the most promising candidates toward experimental validation. The ultimate goal of computational docking is to generate not just data, but actionable insights that accelerate the discovery of new medicines.
References
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- Benchchem. (n.d.).
- BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved.
- Molecules. (2023, January 11).
- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
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- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
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- PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design.
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- PubMed. (2007, April 15). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1).
- NIH. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- Pharmaceutical and Biomedical Research. (2025, November 1). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PMC - NIH. (2021, February 5). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing.
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- ResearchGate. (2020, September 19). In silico drug discovery of IKK-β inhibitors from 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)
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The Aminopyrimidine Scaffold: A Comparative Guide to Biological Activity in Oncology Research
For researchers, scientists, and drug development professionals in the field of oncology, the quest for potent and selective therapeutic agents is a constant endeavor. Among the privileged structures in medicinal chemistry, the aminopyrimidine core has emerged as a remarkably versatile scaffold, forming the basis of numerous clinically approved drugs. This guide provides an in-depth, objective comparison of the biological activity of substituted aminopyrimidines, supported by experimental data and detailed protocols to empower your research and development efforts.
The Versatility of the Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition
The aminopyrimidine nucleus is a cornerstone in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP, the ubiquitous substrate for kinases.[1] This mimicry allows aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby inhibiting their catalytic function. Dysregulation of protein kinase activity is a well-established driver of oncogenesis, making them prime targets for therapeutic intervention.[2] The amenability of the aminopyrimidine ring to substitution at various positions provides medicinal chemists with a powerful tool to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Kinase Inhibition
Substituted aminopyrimidines have been successfully developed to target a range of kinases implicated in cancer progression. This section provides a comparative overview of their inhibitory activities against key oncogenic kinases.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many human cancers. Several aminopyrimidine-based inhibitors have demonstrated potent activity against these kinases.
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Reference |
| Alisertib (MLN8237) | 0.0012 | - | [1] |
| Barasertib (AZD1152) | - | 0.00037 | [1] |
| ENMD-2076 | 0.014 | - | [1] |
| AMG900 | - | 0.004 | [1] |
| PF-03814735 | 0.0008 | - | [1] |
| VX-680 (Tozasertib) | 0.0006 | 0.018 | [3] |
| SNS-314 | 0.009 | 0.031 | [3] |
| PHA-739358 (Danusertib) | 0.013 | 0.079 | [3] |
| Compound 38j | 0.0071 | 0.0257 | [1] |
| Compound 41l | 0.0093 | 0.0028 | [1] |
Key Insights: The data highlights the development of both pan-Aurora inhibitors and isoform-selective inhibitors. For instance, Alisertib and ENMD-2076 show high potency for Aurora A, while Barasertib is highly selective for Aurora B. The ability to achieve selectivity through substitution patterns on the aminopyrimidine core is a significant advantage in minimizing off-target effects.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is a hallmark of several cancers, including non-small cell lung cancer (NSCLC). Aminopyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers.
| Compound | Target Cell Line | IC50 (nM) | Reference |
| Nazartinib | H1975 | 4.18 | [4] |
| Nazartinib | H3255 | 6.12 | [4] |
| Nazartinib | HCC827 | 1.52 | [4] |
| Olmutinib | H1975 | 9.2 (GI50) | [4] |
| Olmutinib | HCC827 | 10 (GI50) | [4] |
| Naquotinib | NSCLC cell lines (EGFR mutant) | 8 - 33 | [4] |
| Afatinib | PC-9 (exon 19del) | 0.8 | [5] |
| Afatinib | H3255 (L858R) | 0.3 | [5] |
| Erlotinib | PC-9 (exon 19del) | 7 | [5] |
| Erlotinib | H3255 (L858R) | 12 | [5] |
| Osimertinib | PC-9 (exon 19del) | 17 | [4] |
| Osimertinib | H1975 (L858R/T790M) | 15 | [4] |
| Lapatinib | A431 (EGFR overexpressing) | 160 | [6] |
Key Insights: The development of third-generation EGFR inhibitors, such as Osimertinib, which are effective against resistance mutations like T790M, underscores the adaptability of the aminopyrimidine scaffold. The comparative data demonstrates the significant improvements in potency and selectivity achieved through iterative chemical modifications.
Evaluating Anticancer Activity: A Comparative Look at Cell Viability
Beyond direct kinase inhibition, the ultimate measure of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The following table compares the cytotoxic effects of various substituted aminopyrimidines against different cancer cell lines.
| Compound | Cell Line | EC50/IC50 (µM) | Reference |
| RDS 3442 derivative (2a) | Various tumor cell lines | 4 - 8 | [7] |
| Compound 38j | U937 (leukemia) | 0.012 | [1] |
| Compound 41l | A-549 (lung) | 0.89 | [1] |
| Compound 41l | HeLa (cervical) | 2.27 | [1] |
| Compound 41l | LoVo (colon) | 11.41 | [1] |
| Compound 41l | HepG2 (liver) | 5.73 | [1] |
| VX-680 | Various tumor cell lines | 0.015 - 0.13 | [8] |
Key Insights: The data reveals that the in vitro anticancer activity of aminopyrimidine derivatives can vary significantly depending on the specific substitutions and the cancer cell line being tested. This highlights the importance of screening compounds against a diverse panel of cell lines to understand their spectrum of activity.
Experimental Protocols for Biological Activity Assessment
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A luciferase-based system is used to generate a luminescent signal from the ADP.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (substituted aminopyrimidines)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of substituted aminopyrimidines on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (substituted aminopyrimidines)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.[7]
Caption: Workflow for an MTT cell viability assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted aminopyrimidines is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships is crucial for rational drug design.
-
Substitutions on the Amino Group: Modifications at the amino group can significantly impact kinase selectivity and potency. For instance, the introduction of a piperidinylamino functionality with specific substituents has been shown to yield potent and selective IKK-2 inhibitors.[9]
-
Modifications on the Pyrimidine Ring: Alterations to the pyrimidine core itself, such as substitutions at the 2, 4, and 6 positions, can fine-tune the compound's interaction with the target kinase's ATP-binding pocket. The addition of bulky or hydrophobic groups can enhance binding affinity and potency.
-
Aromatic Substituents: The nature of aromatic rings attached to the aminopyrimidine scaffold plays a critical role in determining biological activity. Electron-donating or electron-withdrawing groups on these rings can influence the electronic properties of the molecule and its ability to form key interactions with the target protein. For example, a study on pyrimidine-based ABCG2 antagonists highlighted the importance of electrostatic and hydrophobic fields for modulating bioactivity.[10]
Caption: Key factors in the SAR of aminopyrimidines.
Conclusion and Future Directions
Substituted aminopyrimidines represent a highly successful and versatile class of compounds in oncology drug discovery. Their ability to be tailored for potent and selective inhibition of various kinases has led to the development of important anticancer therapies. This guide has provided a comparative overview of their biological activities, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships.
Future research in this area will likely focus on the development of next-generation aminopyrimidine derivatives that can overcome drug resistance, exhibit improved safety profiles, and target novel oncogenic pathways. The continued application of rational drug design principles, guided by a deep understanding of the SAR of this remarkable scaffold, will undoubtedly lead to the discovery of even more effective cancer treatments.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. (2018). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PMC. [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2011). ResearchGate. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. (2010). PMC. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
-
Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. (2022). PMC. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2021). MDPI. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). NIH. [Link]
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Efficacy of (2-Amino-6-chloropyrimidin-4-yl)cyanamide Derivatives vs. Known Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive technical comparison of the potential efficacy of (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives against established inhibitors of key protein kinases implicated in oncology and immunology. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel kinase inhibitors.
Introduction: The Promise of a Novel Scaffold
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has led to the development of numerous clinically successful drugs. The introduction of a cyanamide moiety to this core at the 4-position, creating (2-Amino-6-chloropyrimidin-4-yl)cyanamide, presents an intriguing chemical entity. The cyanamide group, a known bioisostere for other functional groups, can act as a hydrogen bond acceptor and potentially engage in reversible covalent interactions with nucleophilic residues, such as cysteine, within the kinase active site. This could lead to inhibitors with enhanced potency and selectivity.
This guide will explore the hypothetical efficacy of this novel derivative class by comparing it to known inhibitors of several therapeutically relevant kinase families: Src, Abl, VEGFR-2, CDK1, and BTK. The selection of these kinases is based on the frequent targeting of these families by pyrimidine-based inhibitors.
Comparative Efficacy Analysis
A critical aspect of drug discovery is benchmarking novel compounds against existing inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized inhibitors targeting Src, Abl, VEGFR-2, CDK1, and BTK. These values provide a reference point for the desired potency of novel (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives.
Table 1: IC50 Values of Known Src Kinase Inhibitors
| Inhibitor | IC50 (nM) | Target(s) |
| Dasatinib | 0.5 - 1.1 | Src, Bcr-Abl |
| Saracatinib (AZD0530) | 2.7 | Src |
| Bosutinib | 1.2 | Src, Abl |
| PP2 | 4 | Src family kinases |
| Baicalein | 4,000 | Src |
Data compiled from multiple sources.[1][2][3][4]
Table 2: IC50 Values of Known Abl Kinase Inhibitors
| Inhibitor | IC50 (nM) | Target(s) |
| Imatinib | 250 - 500 | Bcr-Abl |
| Nilotinib | 20 - 30 | Bcr-Abl |
| Dasatinib | <1 - 3 | Bcr-Abl, Src |
| Ponatinib | 0.37 | Bcr-Abl (including T315I mutant) |
Data compiled from multiple sources.[5][6][7][8]
Table 3: IC50 Values of Known VEGFR-2 Kinase Inhibitors
| Inhibitor | IC50 (nM) | Target(s) |
| Sorafenib | 90 | VEGFR-2, PDGFR, Raf |
| Sunitinib | 2 - 80 | VEGFR-2, PDGFR, c-KIT |
| Axitinib | 0.1 - 1.1 | VEGFR-1, -2, -3 |
| Lenvatinib | 4.6 | VEGFR-1, -2, -3, FGFR1-4, PDGFRα, RET, KIT |
| Rivoceranib | 16 | VEGFR-2 |
Data compiled from multiple sources.[9][10][11][12][13]
Table 4: IC50 Values of Known CDK1 Inhibitors
| Inhibitor | IC50 (nM) | Target(s) |
| Flavopiridol | 30 - 100 | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 |
| Roscovitine | 70 - 2,700 | CDK1, CDK2, CDK5, CDK7, CDK9 |
| Dinaciclib | 1 - 30 | CDK1, CDK2, CDK5, CDK9 |
| AT7519 | 190 | CDK1, CDK2, CDK4, CDK5, CDK9 |
Data compiled from multiple sources.[14][15][16][17]
Table 5: IC50 Values of Known BTK Inhibitors
| Inhibitor | IC50 (nM) | Target(s) |
| Ibrutinib | 0.5 | BTK (irreversible) |
| Acalabrutinib | 3 - 5 | BTK (irreversible) |
| Zanubrutinib | <1 | BTK (irreversible) |
| Remibrutinib | 30 | BTK (reversible) |
| Rilzabrutinib | 160 | BTK (reversible covalent) |
Data compiled from multiple sources.[18][19][20][21][22]
The Cyanamide Moiety: A Potential Game-Changer in Kinase Inhibition
The cyanamide group (-N(R)-C≡N) in the proposed derivatives is of particular interest due to its potential to act as a reversible covalent warhead. Unlike irreversible covalent inhibitors that form a permanent bond with the target protein, a reversible covalent inhibitor can form a covalent bond that can also be broken, leading to an equilibrium between the non-covalently and covalently bound states. This can offer the durability of a covalent inhibitor while potentially reducing off-target effects and toxicity associated with permanent protein modification.
The interaction is proposed to occur with a non-catalytic cysteine residue in or near the ATP-binding site of the kinase. The electrophilic carbon of the cyanamide can be attacked by the nucleophilic thiol of the cysteine, forming a reversible covalent adduct.
Caption: Proposed reversible covalent inhibition mechanism.
Experimental Methodologies
To rigorously assess the efficacy of novel (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives, a series of well-defined experimental protocols are essential.
Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide Derivatives
A plausible synthetic route to the core structure would involve the reaction of 2,4,6-trichloropyrimidine with ammonia to selectively form 2-amino-4,6-dichloropyrimidine, followed by a nucleophilic substitution with cyanamide.
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
Dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
-
Dissolve 2-amino-4,6-dichloropyrimidine and cyanamide in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Heat the reaction to a temperature between 80-120°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
This is a generalized synthetic scheme. Optimization of reaction conditions, including solvent, base, and temperature, is crucial for achieving high yields and purity.[23][24][25][26][27]
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: Radiometric Kinase Assay ([³²P]-ATP)
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
Prepare Kinase and Substrate: Dilute the purified kinase and its specific peptide or protein substrate in the kinase reaction buffer.
-
Prepare Inhibitor Solutions: Serially dilute the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate Reaction: Add [γ-³²P]ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Phosphorylated Substrate: Spot the reaction mixture onto phosphocellulose paper (P81) and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This is a gold-standard method for quantifying kinase activity.[28] Non-radioactive alternatives, such as fluorescence-based assays (e.g., TR-FRET, FP) or luminescence-based assays (e.g., ADP-Glo), are also widely used and offer higher throughput.[29][30][31][32][33][34][35]
Caption: Radiometric kinase inhibition assay workflow.
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.
Protocol: MTT/XTT Assay
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT/XTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
This assay provides valuable information on the cell permeability and on-target effects of the inhibitors in a cellular context.[36]
Conclusion and Future Directions
The (2-Amino-6-chloropyrimidin-4-yl)cyanamide scaffold represents a promising starting point for the development of novel protein kinase inhibitors. The combination of a proven kinase-binding moiety with a potentially reversible covalent warhead offers an exciting avenue for achieving high potency and selectivity. The comparative data presented in this guide for known inhibitors of Src, Abl, VEGFR-2, CDK1, and BTK provide a clear benchmark for the development of this new class of compounds.
Future research should focus on the synthesis and in-depth biological evaluation of a library of (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives. Key investigations should include:
-
Broad Kinase Profiling: To determine the selectivity of the compounds across the kinome.
-
Mechanism of Action Studies: To confirm the reversible covalent binding mechanism through techniques such as mass spectrometry and X-ray crystallography.
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity by modifying the substituents on the pyrimidine ring and the cyanamide nitrogen.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor or anti-inflammatory activity of lead compounds in relevant animal models.
By systematically applying the experimental methodologies outlined in this guide, the therapeutic potential of (2-Amino-6-chloropyrimidin-4-yl)cyanamide derivatives can be thoroughly explored, potentially leading to the discovery of next-generation kinase inhibitors.
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MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]
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ResearchGate. IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. Available at: [Link]
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ACS Publications. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega. Available at: [Link]
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PubMed Central. Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Available at: [Link]
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PubMed Central. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. Available at: [Link]
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ResearchGate. Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... Available at: [Link]
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ResearchGate. (a) IC50 values of tumor cell growth inhibition on a panel of human... Available at: [Link]
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PubMed Central. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Aminopyrimidine-Based Compounds
Introduction: The Double-Edged Sword of the Aminopyrimidine Scaffold
The 2-aminopyrimidine scaffold is a celebrated "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors, including the revolutionary drug imatinib.[1][2] Its remarkable success stems from its ability to mimic the adenine ring of ATP, effectively targeting the ATP-binding pocket of a vast array of protein kinases.[3] However, this same feature presents a significant challenge: the conserved nature of the ATP-binding site across the human kinome makes aminopyrimidine-based inhibitors susceptible to off-target binding.[3][4]
This inherent cross-reactivity can lead to unexpected physiological outcomes, confounding experimental data and potentially causing toxicity.[3][5] Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not merely a supplementary step but a cornerstone of developing selective and safe aminopyrimidine-based therapeutics and chemical probes. This guide provides an in-depth comparison of modern profiling methodologies, supported by experimental workflows and data interpretation strategies, to empower researchers in navigating the complex landscape of kinase inhibitor selectivity.
The Rationale Behind Kinase Selectivity Profiling
Achieving absolute specificity for a single kinase is often an elusive goal.[6] Instead, the focus is on developing compounds with a desired selectivity profile, which may involve potent inhibition of a primary target while minimizing interactions with functionally related kinases or those known to cause adverse effects.[6][7] Early and comprehensive profiling allows for:
-
Informed Lead Optimization: Understanding the off-target profile guides medicinal chemistry efforts to enhance selectivity by modifying the aminopyrimidine scaffold.[8]
-
Mechanism Deconvolution: Distinguishing on-target from off-target effects is crucial for accurately interpreting cellular phenotypes.[3]
-
Prediction of Toxicities: Identifying potential off-target liabilities early in development can prevent costly late-stage failures.[9]
-
Polypharmacology Opportunities: In some cases, multi-targeted kinase inhibition can offer therapeutic advantages, particularly in complex diseases like cancer.[6][7]
Comparative Analysis of Cross-Reactivity Profiling Platforms
Several robust platforms are available for assessing kinase inhibitor selectivity, each with distinct advantages and limitations. The choice of methodology depends on the stage of drug discovery, the specific research question, and available resources.
| Profiling Technology | Principle | Primary Output | Throughput | Advantages | Limitations |
| KINOMEscan® (Eurofins DiscoverX) | In vitro competition binding assay.[10][11][12] | Dissociation constant (Kd).[10][12] | High | ATP-independent, direct measure of binding affinity, broad kinome coverage (~480 kinases).[10][11][13] | Does not measure inhibition of kinase activity; performed on recombinant enzymes. |
| KiNativ™ (ActivX Biosciences) | In situ activity-based protein profiling (ABPP) in cell lysates.[14][15] | IC50 values against native kinases.[14] | Medium | Profiles inhibitors against endogenous kinases in a more physiological context, provides functional data.[14][15][16] | Requires specific probes and sophisticated mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of target proteins in intact cells or lysates.[17][18][19] | Target engagement and apparent melting temperature (Tm) shift.[17][18][20] | Low to Medium | Measures direct target engagement in a cellular environment, applicable to various protein classes.[17][19][21] | Indirect measure of affinity, throughput can be limited with traditional Western blot detection.[21] |
| Radiometric Kinase Activity Assays | Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[7] | IC50 values. | Medium to High | Direct measure of catalytic inhibition, considered a gold standard for activity assays.[22] | Use of radioactivity, ATP concentration can influence IC50 values.[7] |
Why Start with a Binding Assay? The KINOMEscan® Approach
For initial, broad cross-reactivity profiling of a novel aminopyrimidine series, a competition binding assay like KINOMEscan® is often the most efficient strategy.[23] Because it directly measures the thermodynamic binding affinity (Kd) in an ATP-independent manner, it provides a clean comparison of a compound's potency across a vast panel of kinases.[10][12] This allows for a rapid, kinome-wide view of selectivity, enabling researchers to quickly identify potent off-targets and prioritize compounds for further study.[10]
Experimental Workflow & Data Interpretation
Workflow Diagram: Tiered Kinase Profiling Strategy
Caption: A tiered approach to efficiently profile aminopyrimidine compounds.
PART 1: Broad Kinome Profiling (KINOMEscan®)
This initial screen provides a snapshot of a compound's behavior across the kinome.
Experimental Protocol: KINOMEscan® scanMAX Profiling
-
Compound Preparation: Solubilize the test aminopyrimidine compound (e.g., "APY-1") in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration (e.g., 10 µM).
-
Assay Principle: The assay is based on a competitive binding format where a DNA-tagged kinase, an immobilized ligand, and the test compound are combined. Compounds that bind the kinase's active site prevent it from binding to the immobilized ligand.[12]
-
Incubation: The kinase, immobilized ligand, and test compound are incubated to reach binding equilibrium.
-
Capture & Wash: The mixture is passed over a solid support that captures the immobilized ligand and any bound kinase. Unbound components are washed away.
-
Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag.[12] A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand for kinase binding.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% and a highly potent control inhibitor represents 0%.
%Ctrl = (test_compound_signal - positive_control_signal) / (DMSO_control_signal - positive_control_signal) * 100
Data Presentation: Hypothetical KINOMEscan® Results for "APY-1"
Let's consider a hypothetical aminopyrimidine compound, "APY-1," designed to inhibit Aurora Kinase B (AURKB), and a non-aminopyrimidine alternative, "Cpd-X."
| Kinase Target | APY-1 (%Ctrl @ 10 µM) | Cpd-X (%Ctrl @ 10 µM) | Comments |
| AURKB (Primary Target) | 1.5 | 2.2 | Both compounds show strong binding to the intended target. |
| ABL1 | 45.0 | 92.1 | APY-1 shows moderate off-target binding to ABL1. |
| FLT3 | 8.9 | 88.5 | APY-1 shows significant off-target binding to FLT3.[24] |
| c-KIT | 12.5 | 95.3 | APY-1 shows significant off-target binding to c-KIT. |
| LCK | 65.2 | 70.1 | Both compounds show weak off-target interaction. |
| EGFR | 98.7 | 99.2 | No significant binding observed for either compound. |
Interpretation: The data reveals that while APY-1 is potent against its target (AURKB), it also strongly interacts with FLT3 and c-KIT, common off-targets for aminopyrimidine scaffolds.[24] Cpd-X, with a different chemical scaffold, demonstrates a much cleaner selectivity profile in this initial screen. This immediately flags potential liabilities for APY-1 and highlights the superior selectivity of Cpd-X.
PART 2: Cellular Target Engagement (CETSA®)
After identifying hits from a primary screen, it is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell. CETSA is a powerful method for this validation.[17][18][19]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa cells) to ~80% confluency. Treat cells with the test compound (e.g., APY-1 at 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.[21]
-
Protein Quantification & Analysis: Collect the supernatant (soluble protein fraction). Normalize the total protein concentration across all samples. Analyze the abundance of the target protein (e.g., AURKB) in the soluble fraction by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples to generate a melting curve. A shift in the curve to the right indicates thermal stabilization due to compound binding.[20]
Signaling Pathway Visualization: Aurora B Kinase in Mitosis
Caption: APY-1 inhibits AURKB, disrupting key mitotic events.
Interpretation of CETSA Results: If APY-1 binds to AURKB in intact cells, the AURKB protein in APY-1-treated cells will be more resistant to heat-induced denaturation. This results in a "thermal shift," where more soluble AURKB is detected at higher temperatures compared to the vehicle-treated control. This experiment provides direct evidence of target engagement in a physiological setting, validating the in vitro binding data.
Conclusion and Best Practices
The aminopyrimidine scaffold, while powerful, necessitates a diligent and multi-faceted approach to cross-reactivity profiling. No single assay can provide a complete picture of a compound's selectivity.
Key Recommendations:
-
Adopt a Tiered Approach: Begin with broad, in vitro binding assays to cast a wide net, followed by more focused cellular assays to confirm target engagement and functional consequences.
-
Context is Critical: Always compare the cross-reactivity profile of your aminopyrimidine compound to a structurally distinct inhibitor targeting the same protein, if available. This helps to distinguish scaffold-specific off-targets from those common to inhibitors of that particular kinase.
-
Integrate Orthogonal Methods: Complement binding and thermal shift assays with functional assays that measure the inhibition of kinase activity, either through radiometric methods or by monitoring the phosphorylation of a downstream substrate in cells.[7]
-
Beyond the Kinome: Be aware that aminopyrimidine-based compounds can interact with non-kinase targets.[3] If cellular phenotypes cannot be explained by the known on- and off-target kinase profile, broader target deconvolution methods may be necessary.
By systematically applying these principles and methodologies, researchers can confidently characterize the selectivity of their aminopyrimidine-based compounds, leading to the development of more precise research tools and safer, more effective therapeutics.
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KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.). Technology Networks. Retrieved January 21, 2026, from [Link]
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KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 21, 2026, from [Link]
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Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. (2011, July 6). Marketwired. Retrieved January 21, 2026, from [Link]
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Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. (2018, January 19). BioSpace. Retrieved January 21, 2026, from [Link]
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ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. (2018, January 19). GlobeNewswire News Room. Retrieved January 21, 2026, from [Link]
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). International Journal of Medical Science and Dental Health. Retrieved January 21, 2026, from [Link]
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The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025, November 14). PubMed. Retrieved January 21, 2026, from [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved January 21, 2026, from [Link]
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DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. (2010, November 18). Business Wire. Retrieved January 21, 2026, from [Link]
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Recent Trends in Kinase Drug Discovery. (2023, November 13). YouTube. Retrieved January 21, 2026, from [Link]
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Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016, November 1). Drug Target Review. Retrieved January 21, 2026, from [Link]
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Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Retrieved January 21, 2026, from [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]
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Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2016, February). ResearchGate. Retrieved January 21, 2026, from [Link]
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- Asquith, C. R., Laitinen, T., Bennett, J. M., & Willson, T. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 12111-12124.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Functionalized Aminopyrimidines
For researchers, scientists, and professionals in drug development, the aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs, including kinase inhibitors like Imatinib and Palbociclib, underscores its importance as a privileged structure.[1] The inherent versatility of the aminopyrimidine core allows for intricate molecular designs that can modulate a wide range of biological targets.[2][3]
However, the very utility of this scaffold necessitates a deep understanding of the synthetic strategies available for its construction and functionalization. The choice of synthetic route can profoundly impact yield, purity, scalability, and the diversity of accessible analogs. This guide provides a comparative analysis of key synthetic routes to functionalized aminopyrimidines, moving from classical, time-tested methods to modern, highly efficient strategies. Each section is grounded in field-proven insights, explaining the causality behind experimental choices and providing validated protocols to ensure scientific integrity.
Route 1: The Classical Approach: Pinner Condensation and its Analogs
The most fundamental and widely practiced method for constructing the pyrimidine ring is the condensation of a three-carbon electrophilic unit with an amidine-containing nucleophile, most commonly guanidine. This strategy, broadly known as the Pinner synthesis, is valued for its reliability and use of readily available starting materials.[4]
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. A 1,3-dielectrophile, such as a β-dicarbonyl compound, reacts with the two nucleophilic nitrogen atoms of guanidine. The reaction is typically promoted by a base, which deprotonates the guanidine to increase its nucleophilicity and facilitates the final dehydration/aromatization step to form the stable pyrimidine ring.
A popular variation involves the use of α,β-unsaturated ketones, such as chalcones, which first undergo a Michael addition with guanidine, followed by an intramolecular cyclization and dehydration.[5][6][7] This approach is particularly effective for synthesizing 4,6-diaryl-substituted 2-aminopyrimidines.
Workflow: Classical Cyclocondensation
Caption: General workflow for the classical synthesis of 2-aminopyrimidines.
Representative Protocol: Synthesis of 4,6-Diaryl-2-aminopyrimidine from a Chalcone
This protocol is adapted from a procedure involving the condensation of chalcones with guanidine nitrate in the presence of a base.[5]
-
Preparation of Sodium Ethoxide: In a 100 mL round-bottom flask equipped with a reflux condenser, add 50 mL of absolute ethanol. Carefully add sodium metal (0.46 g, 0.02 mol) in small pieces. Allow the sodium to react completely to form a fresh solution of sodium ethoxide.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add the desired chalcone (0.01 mol) and guanidine nitrate (1.22 g, 0.01 mol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture and reduce its volume to approximately half by rotary evaporation.
-
Precipitation: Pour the concentrated mixture over crushed ice with stirring. A solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be recrystallized from hot ethanol to yield the pure 4,6-diaryl-2-aminopyrimidine.
Route 2: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)
For creating diverse libraries of compounds from a common intermediate, Nucleophilic Aromatic Substitution (SNAr) is an exceptionally powerful tool. This strategy does not build the pyrimidine core itself but instead modifies a pre-existing, halogenated pyrimidine. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, especially when substituted with strong electron-withdrawing groups like chlorine or bromine.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of an amine on the electron-deficient carbon atom bearing a halogen. This forms a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction's success. The subsequent loss of the halide ion restores the aromaticity of the ring, yielding the substituted aminopyrimidine. Using a di- or tri-halogenated pyrimidine allows for sequential and sometimes regioselective substitutions to introduce multiple, different amino groups.
Triethylamine or another non-nucleophilic base is typically added to scavenge the HX acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1][8][9]
Workflow: SNAr for Library Synthesis
Caption: SNAr enables parallel synthesis of a diverse library from one intermediate.
Representative Protocol: Solvent- and Catalyst-Free SNAr
This highly efficient and green protocol is adapted from the synthesis of β-glucuronidase inhibitors.[1][8][9] It demonstrates the fusion of a dichloropyrimidine with various amines.
-
Reactant Preparation: In a 10 mL vial, place 2-amino-4,6-dichloropyrimidine (1.0 mmol, 164 mg).
-
Addition of Amine and Base: Add the desired amine (1.1 mmol) followed by triethylamine (1.5 mmol, 0.21 mL).
-
Reaction Conditions: Seal the vial and heat the mixture at 80–90 °C for the time required (typically 4-8 hours, monitored by TLC). The reaction is performed neat, without any additional solvent.
-
Workup: After completion, cool the reaction mixture to room temperature. Add dichloromethane (DCM, 10 mL) and water (10 mL).
-
Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (using a mixture of ethyl acetate and hexanes) or recrystallization to afford the pure product.
Route 3: Modern Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more simple starting materials in a single pot.[10] This approach maximizes atom economy and operational simplicity, making it highly attractive for generating molecular libraries quickly.[11]
Mechanistic Rationale
MCRs proceed through a cascade of reactions where the product of the first step becomes the substrate for the next, all within the same reaction vessel. For aminopyrimidine synthesis, a common MCR strategy involves the reaction of a ketone, an arylacetylene, and guanidine.[12] The reaction is typically initiated by a base (like KOtBu) which facilitates the formation of a β,γ-unsaturated ketone intermediate from the ketone and acetylene. This in-situ generated intermediate then undergoes the classical cyclocondensation with guanidine to form the final 2-aminopyrimidine product.
Workflow: One-Pot Multicomponent Synthesis
Caption: Convergent logic of a one-pot, three-component synthesis.
Representative Protocol: One-Pot Synthesis from a Ketone, Arylacetylene, and Guanidine
This protocol is based on a general one-pot strategy for 2-aminopyrimidine synthesis.[12]
-
Initial Condensation: In a flame-dried Schlenk tube under an argon atmosphere, combine the ketone (5.0 mmol), arylacetylene (5.0 mmol), and potassium tert-butoxide (KOtBu, 6.0 mmol, 673 mg) in anhydrous DMSO (10 mL).
-
Heating: Heat the mixture to 100 °C and stir for 30 minutes.
-
Guanidine Addition: Cool the reaction mixture to 70 °C. Add water (5.0 mmol, 90 mg) followed by guanidine nitrate (6.0 mmol, 733 mg).
-
Second Heating Stage: Stir the mixture at 70 °C for 3-4 hours. The exact time may vary depending on the specific ketone used.
-
Final Base Addition: Add potassium hydroxide (KOH·0.5H₂O, 5.0 mmol, 325 mg) and stir for an additional 30 minutes at 70 °C to ensure complete reaction and neutralization.
-
Workup and Purification: Cool the reaction to room temperature and pour it into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. The crude product is then purified by column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific goals of the research program, whether it be target-oriented synthesis, library generation for screening, or large-scale production.
| Synthetic Route | Key Reactants | General Conditions | Yield Range | Substrate Scope & Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Classical Condensation | β-Dicarbonyl/Chalcone, Guanidine | Basic (NaOEt, K₂CO₃), Reflux | 60-85% | Moderate; sensitive functional groups may not be tolerated under basic/heated conditions. | Straightforward, cost-effective, readily available starting materials.[4] | Limited substitution patterns, can require harsh conditions.[4] |
| SNAr | Halogenated Pyrimidine, Amine | Basic (Et₃N), Heat or Microwave | 50-98% | Excellent; tolerates a wide range of functional groups on the incoming amine. | Ideal for late-stage diversification and library synthesis; high yields.[1][4] | Requires synthesis of the halogenated pyrimidine core; regioselectivity can be an issue. |
| Multicomponent (MCR) | Ketone, Alkyne, Guanidine, etc. | One-pot, often base-mediated | 30-90% | Good; depends on the specific MCR, but many are quite robust. | High atom economy, operational simplicity, rapid access to molecular complexity.[10][11] | Optimization can be complex; sometimes lower yields for complex substrates. |
| Metal-Catalyzed Cycloaddition | Alkynes, Nitriles, Cyanamides | Transition Metal Catalyst (Fe, Cu, Au) | 27-82% | Broad; allows for unique combinations of substituents. | Access to novel and highly substituted pyrimidines not available by other routes.[13][14] | Catalyst cost, potential metal contamination, sensitivity to air and moisture. |
Conclusion
The synthesis of functionalized aminopyrimidines is a mature yet continually evolving field.
-
Classical condensation reactions remain the workhorse for straightforward, large-scale access to fundamental 2-aminopyrimidine scaffolds.
-
Nucleophilic aromatic substitution offers an unparalleled strategy for the late-stage diversification required in medicinal chemistry lead optimization, enabling the rapid exploration of structure-activity relationships.
-
Multicomponent reactions and transition-metal catalysis represent the modern frontier, providing highly efficient, atom-economical, and innovative pathways to novel chemical matter.
A thorough understanding of the advantages and limitations of each approach, as detailed in this guide, empowers researchers to make informed, strategic decisions, accelerating the discovery and development of next-generation therapeutics.
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Kaur, H., & Chimni, S.S. (2018). Recent Advances of Aminopyrimidines in Multicomponent Reactions. Current Organic Chemistry. Available at: [Link]
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Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development. Available at: [Link]
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Patel, H.V., et al. (2011). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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Khan, M.S., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry. Available at: [Link]
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Anonymous. (1987). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
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Sortais, J.B., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]
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Ghorai, P., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. Available at: [Link]
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Boukattaya, M., et al. (2021). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank. Available at: [Link]
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Sharma, R., & Gupta, A. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Catalysis Letters. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Amino-6-chloropyrimidin-4-yl)cyanamide
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The compound (2-Amino-6-chloropyrimidin-4-yl)cyanamide, a substituted pyrimidine, represents a class of molecules with significant potential in medicinal chemistry. However, its structural motifs—a reactive chloropyrimidine, a biologically active aminopyrimidine, and a toxic cyanamide group—necessitate a rigorous and informed approach to its disposal.
This guide provides a direct, procedurally focused plan for the safe handling and disposal of (2-Amino-6-chloropyrimidin-4-yl)cyanamide. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.
Hazard Profile and Risk Assessment: A Proactive Approach
Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer a reliable hazard profile by examining its constituent functional groups. This compound must be treated as a hazardous substance due to the combined risks of its chemical functionalities.
Table 1: Hazard Profile Summary for (2-Amino-6-chloropyrimidin-4-yl)cyanamide
| Functional Group | Associated Hazards | Rationale & Authoritative Context |
| Cyanamide Group (-N-C≡N) | Acute Toxicity (Oral, Dermal), Severe Skin/Eye Damage, Suspected Carcinogen & Reprotoxicity.[1][2] | The cyanamide functional group is intrinsically toxic. Under acidic conditions, it can potentially hydrolyze, posing a risk of releasing toxic compounds. Therefore, segregation from acids is critical.[3][4] |
| Chloropyrimidine Moiety | Reactive Electrophile, Skin/Respiratory Irritant. | Chloropyrimidines are reactive intermediates in organic synthesis, often participating in SNAr reactions.[5] This reactivity implies a potential to react with biological nucleophiles, necessitating careful handling to prevent skin and respiratory exposure.[6] |
| Aminopyrimidine Core | Potential Cytotoxicity / Biological Activity. | As a heterocyclic amine, this core structure is common in bioactive molecules and antineoplastic drugs.[7][8] All novel compounds with such structures should be handled as potentially cytotoxic until proven otherwise, following guidelines like those from OSHA for hazardous drugs.[9][10] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal operations, establishing a robust safety perimeter is non-negotiable. This involves a combination of engineering controls and appropriate PPE to create a multi-layered defense against exposure.
Engineering Controls
All handling of (2-Amino-6-chloropyrimidin-4-yl)cyanamide, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][11] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[12]
Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against direct contact. The following table outlines the minimum required PPE based on the compound's hazard profile.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety goggles with side-shields. | To prevent eye contact with dust or potential splashes. A face shield should be worn over goggles during procedures with a higher splash risk.[1] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | The outer glove provides primary protection and can be removed immediately after handling, while the inner glove protects against incidental exposure during de-gloving. Always inspect gloves for integrity before use.[4][11] |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. Consider a chemical-resistant apron for handling larger quantities.[1] |
| Respiratory Protection | Not required if handled exclusively within a certified fume hood. | If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[6] |
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is that it must be managed as regulated hazardous waste from "cradle-to-grave." Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[13][14]
Step 1: Waste Classification
Classify all waste containing (2-Amino-6-chloropyrimidin-4-yl)cyanamide (including pure compound, reaction mixtures, contaminated consumables, and rinsate) as Hazardous Chemical Waste . This classification is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15][16]
Step 2: Waste Segregation (Critical Step)
Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.
-
Isolate Cyanamide Waste: Keep this waste stream separate from all other chemical waste.[17]
-
NO ACIDS: The most critical segregation requirement is to keep this waste stream strictly separate from acidic waste. [4] Acidic conditions could potentially lead to the evolution of highly toxic hydrogen cyanide gas.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves, weigh boats) and liquid waste in separate, dedicated containers.[3]
Step 3: Waste Containment & Labeling
-
Container Selection: Use a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste.[14] Ensure the container is in good condition.
-
Labeling: Immediately label the waste container. The label must be clear, legible, and permanently affixed. It should include:
-
The words "HAZARDOUS WASTE "[14]
-
The full chemical name: "(2-Amino-6-chloropyrimidin-4-yl)cyanamide"
-
Key Hazards: "Toxic," "Corrosive," "Irritant"
-
A warning: "Do Not Mix with Acids "
-
The date waste was first added to the container.
-
Step 4: On-Site Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[17] This area should be clearly marked, under the control of laboratory personnel, and away from general traffic. Keep the container closed at all times except when adding waste.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[18] This is the only acceptable final disposal pathway. The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
Decontamination of Equipment and Surfaces
All non-disposable items that come into contact with (2-Amino-6-chloropyrimidin-4-yl)cyanamide must be thoroughly decontaminated.
-
Initial Rinse: Perform an initial rinse with an appropriate organic solvent (e.g., acetone, ethanol) to dissolve residual compound. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the equipment with soap and water. Collect this aqueous wash as hazardous liquid waste.[11]
-
Final Rinse: Perform a final rinse with deionized water. This final rinsate may be disposed of down the drain, but only if your institutional policy allows and after the first two rinses have been collected as hazardous waste.
-
Surface Decontamination: Wipe down the work surface (fume hood sash, floor, and benchtop) with a cloth dampened with soap and water. Dispose of the contaminated wipes as solid hazardous waste.[4]
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical flow for the proper management and disposal of (2-Amino-6-chloropyrimidin-4-yl)cyanamide waste.
Caption: Disposal workflow for (2-Amino-6-chloropyrimidin-4-yl)cyanamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
